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10-(t-Boc-amino)-1-decylmethanethiosulfonate Documentation Hub

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  • Product: 10-(t-Boc-amino)-1-decylmethanethiosulfonate
  • CAS: 1216932-86-3

Core Science & Biosynthesis

Foundational

Structure and Reactivity of Boc-Protected MTS Crosslinkers: A Technical Guide

This technical guide details the structural properties, reactivity mechanisms, and experimental applications of Boc-protected Methanethiosulfonate (MTS) reagents. These specialized tools are critical in protein chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural properties, reactivity mechanisms, and experimental applications of Boc-protected Methanethiosulfonate (MTS) reagents. These specialized tools are critical in protein chemistry for site-directed spin labeling, substituted cysteine accessibility methods (SCAM), and the development of antibody-drug conjugates (ADCs).

Executive Summary

Boc-protected MTS reagents (e.g., 2-(tert-butoxycarbonylamino)ethyl methanethiosulfonate) function as "masked" heterobifunctional linkers. They combine the highly specific sulfhydryl-reactivity of the methanethiosulfonate (MTS) group with the conditional latency of the tert-butyloxycarbonyl (Boc) protecting group.

Unlike standard charged reagents (like MTSET or MTSES) that are membrane-impermeable, Boc-protected variants are typically neutral and membrane-permeable . This allows researchers to label intracellular cysteines or introduce a "charge switch"—labeling a protein with a neutral species and subsequently generating a positive charge in situ via deprotection.

Part 1: Chemical Architecture

The utility of Boc-MTS reagents stems from their tripartite structure. Each domain plays a distinct role in the reagent's stability and reactivity.

The MTS "Warhead" (Methanethiosulfonate)[1][2]
  • Structure:

    
    
    
  • Function: Acts as the sulfhydryl-reactive center.

  • Reactivity Profile: The methanethiosulfonate group is highly selective for free thiols (cysteine side chains). It reacts roughly

    
     to 
    
    
    
    times faster with thiolate anions (
    
    
    ) than with protonated thiols (
    
    
    ), making pH control critical.
  • Leaving Group: The reaction releases methanesulfinic acid (

    
    ), which is non-reactive and does not interfere with protein structure.
    
The Aliphatic Linker
  • Structure: Typically an ethyl (

    
    ) or propyl chain.
    
  • Function: Determines the "reach" of the probe. In SCAM studies, the length of this linker is used as a "molecular ruler" to measure the depth of a pore or the steric accessibility of a residue.

The Boc "Payload Protection"
  • Structure: tert-Butyloxycarbonyl group protecting a primary amine.[1]

  • Function: Masks the positive charge of the amine.

    • State A (Protected): Neutral, hydrophobic, membrane-permeable.

    • State B (Deprotected): Positively charged (ammonium), hydrophilic, membrane-impermeable.

Part 2: Mechanistic Reactivity

The application of these reagents involves a two-step sequential mechanism: Disulfide Exchange followed by Acidolytic Deprotection .

Mechanism 1: Selective Thiol Labeling

The MTS group undergoes a nucleophilic attack by the cysteine thiolate. This is a disulfide exchange reaction, not a simple alkylation.[2]

  • Reaction: Protein-S⁻ +

    
    
    
    
    
    Protein-S-S-R +
    
    
  • Kinetics: Second-order rate constants (

    
    ) typically range from 
    
    
    
    to
    
    
    .
Mechanism 2: Boc Deprotection (Unmasking)

Once the protein is labeled, the Boc group can be removed to reveal the primary amine. This is achieved via acidolysis, typically using Trifluoroacetic Acid (TFA).[1][3][4][5]

  • Reaction: R-NH-Boc +

    
    
    
    
    
    [Intermediate]
    
    
    R-
    
    
    + Isobutylene +
    
    
  • Critical Note: In protein applications, standard organic deprotection (50% TFA) denatures proteins. Specialized protocols using dilute acid or Lewis acids are often required for biological compatibility, or the reagent is deprotected prior to use if membrane permeability is not the goal.

Visualization: Reaction Pathway

The following diagram illustrates the sequential labeling and activation workflow.

ReactivityPathway Cys Protein Cysteine (Thiolate -S⁻) Intermediate Boc-Labeled Protein (Mixed Disulfide) Cys->Intermediate Nucleophilic Attack (Fast, pH > 7.0) MTS_Reagent Boc-MTS Reagent (Neutral / Permeable) MTS_Reagent->Intermediate FinalProduct Positively Charged Protein Conjugate (-S-S-CH2-CH2-NH3⁺) Intermediate->FinalProduct Acidolysis (TFA) (Deprotection) Sulfinate Leaving Group: Methanesulfinate Intermediate->Sulfinate Gas Byproducts: CO₂ + Isobutylene Intermediate->Gas

Caption: Sequential mechanism showing nucleophilic attack by cysteine followed by acid-mediated unmasking of the amine.

Part 3: Experimental Protocols

Protocol A: Preparation and Handling

Boc-MTS reagents are sensitive to moisture and hydrolysis.

  • Storage: Store as a lyophilized powder at -20°C under desiccant.

  • Solubilization: Dissolve immediately before use in anhydrous DMSO or acetonitrile. Avoid protic solvents (methanol/ethanol) for stock solutions as they can accelerate solvolysis.

  • Stability: The sulfonyl-sulfur bond is susceptible to hydrolysis in aqueous buffers. The half-life in solution at pH 7.0 is approximately 15–40 minutes. Always prepare fresh.

Protocol B: "Charge Switch" Labeling (SCAM)

This workflow is used to probe the electrostatic environment of an ion channel pore.

Step 1: Baseline Characterization Measure the protein/channel function (e.g., current


) in its native state.

Step 2: Neutral Labeling

  • Buffer: 100 mM KCl, 10 mM HEPES, pH 7.4. (Avoid Tris; it contains amines).

  • Reagent: Add Boc-MTS (e.g., MTS-2-aminoethyl-Boc) to a final concentration of 0.1 – 1.0 mM.

  • Incubation: 2–5 minutes at Room Temperature.

  • Wash: Perfusion wash (5x volume) to remove unreacted reagent.

  • Result: The cysteine is modified with a bulky, neutral group.

Step 3: In Situ Deprotection (Optional/Advanced)

  • Note: This step is difficult in live cells due to toxicity. It is more common to compare the effect of Boc-MTSEA (neutral) vs. MTSEA (positive) in separate experiments to infer accessibility.

  • However, for chemical conjugation: Treat the labeled protein with 10-20% TFA in DCM (if solid phase) or scavenger-assisted acid cleavage.

Step 4: Functional Readout Measure


. A shift in gating or conductance indicates the residue is pore-lining.

Part 4: Data Interpretation & Troubleshooting

Comparative Reactivity Table

Use this table to select the correct reagent for your topology study.

ReagentCharge (pH 7)Membrane Permeable?Linker Length (Å)Primary Application
Boc-MTSEA Neutral (0)Yes ~6.0Intracellular labeling; Hydrophobic pockets.
MTSEA Positive (+1)Yes (Partial)*~6.0General SCAM; Pore electrostatics.
MTSET Positive (+1)No~6.0Extracellular only; Permanently charged.
MTSES Negative (-1)No~6.0Probing anion selectivity filters.

*Note: MTSEA has a pKa ~8.5. At pH 7.4, a fraction is uncharged and can cross membranes, unlike MTSET which is a quaternary ammonium.

Troubleshooting Guide

Issue 1: No Labeling Observed

  • Cause: The cysteine is oxidized (disulfide) or sterically occluded.

  • Solution: Pre-treat with DTT (1-5 mM), then wash thoroughly (anaerobic wash preferred) before adding MTS. MTS reagents react instantly with residual DTT.

Issue 2: Non-Specific Labeling

  • Cause: Reaction time too long or pH too high.

  • Solution: Reduce pH to 7.0 or 6.5. At lower pH, the specificity for Cys (over Lys) increases significantly because Lys is fully protonated (

    
    ) and non-nucleophilic.
    

Issue 3: Reagent Precipitation

  • Cause: Boc-MTS reagents are hydrophobic.

  • Solution: Ensure the DMSO stock concentration is high (100 mM) so the final DMSO content in the buffer is <1%. Add the reagent to the buffer while vortexing.

Part 5: Advanced Applications

Substituted Cysteine Accessibility Method (SCAM)

Boc-MTS reagents are pivotal in mapping the topology of membrane proteins. By systematically mutating residues to cysteine and reacting them with Boc-MTS (neutral) versus MTSET (charged), researchers can determine:

  • Water Accessibility: If the residue reacts, it is water-accessible.

  • Membrane Depth: Differential reactivity with reagents of varying linker lengths.

  • Electrostatic Potential: If a residue reacts with MTSEA (+) but not MTSES (-), it may lie near a local negative charge.

Antibody-Drug Conjugates (ADCs)

Boc-protected MTS linkers serve as precursors for cleavable disulfide linkers.

  • Workflow: Antibody-Cys + Boc-MTS-Linker-Drug

    
     Antibody-S-S-Linker-Drug.
    
  • Release: The disulfide bond is cleaved in the reductive environment of the cytosol (high glutathione), releasing the payload.

Visualization: SCAM Logic Tree

SCAM_Logic Start Mutate Residue X to Cysteine ApplyReagent Apply MTS Reagent Start->ApplyReagent Reaction Did Functional Change Occur? ApplyReagent->Reaction Yes Residue is Accessible (Surface/Pore) Reaction->Yes Yes No Residue is Buried or Occluded Reaction->No No PermeabilityCheck Check Membrane Permeability Yes->PermeabilityCheck Extracellular Accessible from Extracellular Side PermeabilityCheck->Extracellular Reacts with MTSET (Impermeable) Intracellular Accessible from Intracellular Side PermeabilityCheck->Intracellular Reacts only with Boc-MTS (Permeable)

Caption: Decision logic for mapping protein topology using differential permeability of MTS reagents.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

  • Loo, T. W., & Clarke, D. M. (2001). Mapping the binding site of the inhibitor of the multidrug resistance P-glycoprotein. Journal of Biological Chemistry, 276(34), 31800-31805. Link

  • BenchChem. (2025).[2][6][7] Boc Deprotection Using Trifluoroacetic Acid (TFA): Application Notes and Protocols. BenchChem Technical Library. Link

  • J&K Scientific. (2021). BOC Protection and Deprotection Mechanisms. J&K Scientific Resource Center. Link

  • Bogdanov, M., et al. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™).[8][9][10] Methods in Molecular Biology, 1615, 105-128. Link

Sources

Exploratory

Architecting Cysteine-Reactive Probes: The Mechanistic Role of C10 Alkyl Spacers in Chemoproteomics and Bioconjugation

Executive Summary Cysteine is the most intrinsically nucleophilic amino acid in the human proteome, making it a privileged target for activity-based protein profiling (ABPP), targeted covalent inhibitors (TCIs), and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cysteine is the most intrinsically nucleophilic amino acid in the human proteome, making it a privileged target for activity-based protein profiling (ABPP), targeted covalent inhibitors (TCIs), and antibody-drug conjugates (ADCs)[1],[2]. Classical cysteine-reactive probes are engineered as tripartite systems containing a reactive chemotype (warhead), a functional handle (e.g., an alkyne or fluorophore), and a bridging spacer[1].

While the warhead chemistry dictates the intrinsic reaction rate, the spacer architecture governs the probe's microenvironmental accessibility, steric relief, and physicochemical behavior. As a Senior Application Scientist, I have observed that the selection of the spacer is often treated as an afterthought. However, empirical evidence demonstrates that a C10 alkyl (decyl) spacer provides a highly specific "Goldilocks" zone of hydrophobicity, length, and structural rigidity. This technical guide elucidates the mechanistic causality behind utilizing C10 spacers to maximize probe efficacy, stability, and cellular penetrance.

The Mechanistic Causality of C10 Alkyl Spacers

Steric Decoupling and Spatial Resolution

A primary cause of failed bioconjugation is the steric clash between a bulky payload (such as a fluorophore or a large affinity tag) and the local protein microenvironment surrounding the target cysteine. A decyl (C10) spacer provides approximately 12.5 Å of linear extension. This specific length provides optimal spatial separation between the reactive moiety and the payload, effectively preventing steric hindrance during target engagement[3]. Shorter chains (C2–C6) often result in aborted covalent complex formation due to surface clashes, whereas the C10 chain ensures the warhead can penetrate deep into hydrophobic binding pockets while the reporter handle remains solvent-exposed.

Hydrophobic Packing and Conjugate Stability

Aliphatic chains exhibit unique self-assembly properties that can be leveraged in probe design. Research indicates that incorporating a decyl spacer increases the ordered packing of amphiphilic molecules, which physically shields the resulting conjugate and hinders premature chemical degradation in aqueous environments[4]. Furthermore, C10 alkyl tails are highly effective at driving the self-assembly of supramolecular structures, such as nanofibers, even in the absence of complex hydrogen-bonding networks[5]. In the context of cysteine modification, this ordered packing stabilizes the thioether or equivalent covalent linkage against hydrolysis or thiol-exchange side reactions.

LogP Modulation for Intracellular Targeting

For a probe to label native proteins in live cells, it must cross the plasma membrane. While PEGylated spacers (e.g., PEG4) increase aqueous solubility, they often suffer from poor membrane permeability due to high polarity. A C10 alkyl spacer provides a precise hydrophobic boost (increasing the partition coefficient, LogP), shifting the probe into the ideal lipophilicity range for passive diffusion. This allows for robust in situ labeling of intracellular cysteines without triggering the severe aggregation and insolubility often seen with longer C12–C16 lipids[5].

Structural Topology of C10 Probes

G Probe Cysteine-Reactive Probe Warhead Reactive Warhead (e.g., Iodoacetamide) Probe->Warhead Target Engagement Spacer C10 Alkyl Spacer (Decyl Chain) Probe->Spacer Structural Scaffold Reporter Reporter/Payload (e.g., Alkyne Handle) Probe->Reporter Detection/Function Spacer->Warhead Prevents Steric Hindrance Spacer->Reporter Modulates LogP & Packing

Caption: Functional topology of a C10-alkyl linked cysteine-reactive probe.

Quantitative Data: Spacer Comparison

To rationalize the selection of a C10 spacer, we must compare its physicochemical contributions against other common linker architectures. The table below summarizes how spacer length directly impacts steric relief and self-assembly potential.

Spacer TypeExtended Length (Å)Hydrophobicity (ΔLogP)Steric ReliefSelf-Assembly / Packing
C2 (Ethyl) ~2.5LowPoorNone
C6 (Hexyl) ~7.5ModerateModerateWeak
C10 (Decyl) ~12.5HighOptimalStrong (Ordered)[4]
PEG4 ~14.0Negative (Hydrophilic)OptimalNone

Self-Validating Experimental Protocol: isoTOP-ABPP

To leverage the C10 spacer in discovering hyper-reactive, functional cysteines, researchers employ Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)[6],[2]. The protocol below utilizes an alkyne-functionalized C10-iodoacetamide probe. This design minimizes steric bulk during the live-cell labeling phase, which is critical because bulky biotinylated reagents show an impaired ability to label cysteines in native proteins[2].

Experimental Workflow

Workflow Lysis 1. Cell Lysis & Proteome Prep Labeling 2. C10-Probe Incubation Lysis->Labeling Click 3. Click Chemistry (Biotinylation) Labeling->Click Enrich 4. Streptavidin Enrichment Click->Enrich Digest 5. On-Bead Tryptic Digestion Enrich->Digest LCMS 6. LC-MS/MS Analysis Digest->LCMS

Caption: Step-by-step workflow for quantitative cysteine reactivity profiling (isoTOP-ABPP).

Step-by-Step Methodology

Step 1: Proteome Preparation

  • Action: Lyse cells in gentle, non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 8.0) to preserve the native 3D protein structure.

  • Causality: The intrinsic nucleophilicity (pKa) of a cysteine residue is entirely dependent on its local microenvironment (e.g., proximity to positively charged amino acids). Denaturation destroys this microenvironment, rendering all cysteines equally reactive[1].

Step 2: Differential Probe Labeling

  • Action: Divide the proteome into two aliquots. Treat Aliquot A with a low concentration (10 µM) of the C10-alkyne-iodoacetamide probe, and Aliquot B with a high concentration (100 µM) for 1 hour at room temperature[1].

  • Causality: This differential concentration setup creates a self-validating system. Hyper-reactive cysteines will be fully saturated even at 10 µM, whereas standard structural cysteines will only show significant labeling at 100 µM.

Step 3: CuAAC Click Chemistry

  • Action: Append a biotin-azide tag (containing an isotopically heavy or light TEV-cleavable linker) to the probe's alkyne handle via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Use the "Light" tag for the 10 µM sample and the "Heavy" tag for the 100 µM sample[6],[2].

  • Causality: The C10 spacer ensures the alkyne handle is extended away from the protein surface, allowing the bulky copper catalyst and biotin-azide to react efficiently without steric clashes.

Step 4: Enrichment and Digestion

  • Action: Combine the heavy and light proteomes. Precipitate the proteins, resuspend in urea, reduce/alkylate unmodified cysteines, and enrich the probe-labeled proteins using streptavidin beads. Perform on-bead tryptic digestion[2].

  • Causality: Combining the samples early eliminates downstream processing variations. Streptavidin enrichment isolates only the modified peptides, drastically reducing the complexity of the mass spectrometry sample.

Step 5: LC-MS/MS and Ratio Calculation

  • Action: Elute the peptides using TEV protease and analyze via LC-MS/MS. Calculate the Heavy/Light (R) ratio for each identified peptide[6].

  • Causality: An R-value approaching 1.0 indicates that the cysteine was fully labeled at both low and high concentrations, self-validating it as a "hyper-reactive" functional cysteine. An R-value approaching 10 indicates standard, concentration-dependent reactivity[1],[2].

References

  • Source: PMC (nih.gov)
  • CA3001847A1 - Cysteine reactive probes and uses thereof Source: Google Patents URL
  • WO2017070611A1 - Cysteine reactive probes and uses thereof Source: Google Patents URL
  • Source: PMC (nih.gov)
  • A perspective on cysteine-reactive activity-based probes Source: RSC Publishing URL
  • Analytical HPLC chromatogram series depicting persulfide release from...
  • Source: PMC (nih.gov)

Sources

Foundational

Stability of Methanethiosulfonate Groups in Physiological pH: A Technical Guide

Executive Summary Methanethiosulfonate (MTS) reagents are the cornerstone of the Substituted Cysteine Accessibility Method (SCAM), allowing researchers to map the topology and pore structure of membrane proteins. However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methanethiosulfonate (MTS) reagents are the cornerstone of the Substituted Cysteine Accessibility Method (SCAM), allowing researchers to map the topology and pore structure of membrane proteins. However, their utility is governed by a strict kinetic limitation: hydrolytic instability .

At physiological pH (7.4), MTS reagents are in a constant state of degradation. While their reaction rate with thiols is exceptionally fast (


), the competing hydrolysis reaction with hydroxide ions (

) can render a stock solution useless within minutes. This guide provides the kinetic data, mechanistic understanding, and optimized protocols required to use MTS reagents effectively, ensuring that negative results reflect protein structure, not reagent failure.

Part 1: The Chemistry of MTS Reagents

The Mechanism of Action

MTS reagents (e.g., MTSET, MTSES, MTSEA) function via a specific nucleophilic substitution reaction. The reagent contains a methanethiosulfonate group (


) attached to a variable R-group.

The reaction is a disulfide exchange:

  • Target: A free sulfhydryl group (

    
    ) on a cysteine residue.
    
  • Attack: The thiolate anion (

    
    ) attacks the sulfur atom of the MTS reagent.
    
  • Leaving Group: Methanesulfinic acid (

    
    ) is displaced.
    
  • Result: A mixed disulfide bond forms, covalently attaching the R-group to the protein.

The Hydrolysis Problem

The same electrophilic sulfur that reacts with cysteine is also susceptible to attack by water and hydroxide ions. At physiological pH, the concentration of


 is sufficient to drive hydrolysis, breaking the reagent down into non-reactive byproducts (sulfonates and alcohols) before it reaches the protein target.

The "Race Condition": Success depends on


.
Because 

is constant in a buffer, the reagent concentration decays exponentially (

order kinetics) if not stored or handled correctly.

ReactionMechanism MTS MTS Reagent (R-S-SO2-CH3) Product Modified Protein (Protein-S-S-R) MTS->Product  Fast Reaction  (k ~ 10^5 M-1 s-1) Waste Hydrolysis Byproducts (Non-reactive) MTS->Waste  Hydrolysis  (pH & Temp dependent) Leaving Sulfinic Acid (CH3SO2-) MTS->Leaving Cys Cysteine Thiolate (Protein-S-) Cys->Product Water Hydroxide Ion (OH-) Water->Waste

Figure 1: The "Race Condition" in MTS labeling. The reagent faces competition between the desired cysteine modification (Green) and irreversible hydrolysis (Red).

Part 2: Kinetic Stability Profiling

Not all MTS reagents degrade at the same rate.[1][2][3] The electrostatic nature of the R-group significantly influences the susceptibility of the sulfur atom to nucleophilic attack by


.
Comparative Half-Life Data

The following data highlights the critical difference between positively charged and negatively charged reagents. Note the extreme instability of MTSET and MTSEA at room temperature.

ReagentChargeHalf-Life (

) at pH 7.0 (20°C)
Half-Life (

) at pH 7.0 (4°C)
Stability Verdict
MTSET Positive (+)~11 min ~60 minCritical: Use immediately.[2][3]
MTSEA Positive (+)~12 min ~116 minCritical: Keep on ice.
MTSES Negative (-)~370 min > 10 hoursStable: For standard durations.

Data derived from Karlin & Akabas (1998) and Stauffer & Karlin (1994).

The pH Factor

Hydrolysis is base-catalyzed.

  • pH 6.0: Stability increases significantly (e.g., MTSEA

    
     increases to ~90 min at 20°C).
    
  • pH 8.0: Stability plummets. Half-lives drop to < 5 minutes for positively charged reagents.

  • Implication: While physiological pH (7.[4]4) is often required for protein function, it is a "danger zone" for reagent stability.

Part 3: Practical Implications for SCAM

The Substituted Cysteine Accessibility Method (SCAM) relies on the assumption that if a residue is not modified, it is physically inaccessible (buried). However, reagent hydrolysis creates a false negative risk. If the reagent hydrolyzes before it reaches the pore, a surface-accessible cysteine will appear "buried."

The "Dead Time" Trap

If you prepare a stock of MTSET at room temperature and let it sit on the bench for 20 minutes while preparing your cells:

  • Result: ~75% of the reagent is gone.

  • Consequence: The effective concentration is unknown, and reaction kinetics with the protein will be artificially slow.

Membrane Permeability
  • MTSET / MTSES: Membrane impermeable.[3] They only label extracellular residues (or intracellular if injected/patch-clamped).

  • MTSEA: Membrane permeable. It can cross the bilayer and label intracellular cysteines, potentially confusing topology maps.

Part 4: Optimized Protocols

To ensure data integrity, the experimental workflow must minimize hydrolysis.

Storage and Preparation
  • Lyophilized Powder: Store at -20°C with desiccant. Hydrolysis can occur even in humid air.

  • Stock Solutions:

    • Solvent: Use dry DMSO or distilled water. Never dissolve directly into buffer.

    • Timing: Prepare immediately before application.

    • Temperature: Keep all stocks on ice (4°C) .

The "Ice-Cold" Labeling Protocol

This workflow maximizes the window of reagent activity.

SCAMProtocol Start Lyophilized MTS Reagent (-20°C) Weigh Weigh Aliquot (Keep Desiccated) Start->Weigh Dissolve Dissolve in Ice-Cold dH2O (100x Stock) Weigh->Dissolve  Do not store solution Dilute Dilute into Physiological Buffer (IMMEDIATELY before use) Dissolve->Dilute  < 30 seconds Apply Apply to Cells/Protein (1-5 min incubation) Dilute->Apply  t = 0 Quench Quench Reaction (Wash or add Cysteine/DTT) Apply->Quench Analyze Functional Assay / Western Quench->Analyze

Figure 2: Optimized SCAM Workflow. The transition from "Dissolve" to "Apply" (Red node) is the critical control point where speed is essential to prevent hydrolysis.

Buffer Composition Rules
  • NO Primary Amines: Avoid Tris buffer if possible. While MTS reacts preferentially with thiols, high concentrations of primary amines (like Tris) can cause side reactions or pH drift. Use HEPES or Phosphate.

  • NO Competing Thiols: Crucial. Ensure the buffer contains zero DTT,

    
    -Mercaptoethanol, or TCEP. These will instantly quench the MTS reagent before it touches the protein.
    
  • pH Selection: If the protein tolerates it, label at pH 7.0 rather than 7.4 to gain ~10-20% more reagent stability.

Part 5: Troubleshooting & Validation

How do you know if the lack of effect is due to structure or reagent failure?

Positive Control

Always include a mutant with a known, highly accessible cysteine (e.g., a loop residue). If the MTS reagent fails to modify this control, the reagent stock is likely hydrolyzed.

The "Freshness" Test

If you suspect your stock is bad:

  • Mix the MTS reagent with a small molecule thiol (e.g., L-cysteine or GSH) in a cuvette.

  • Monitor absorbance at 412 nm (if using Ellman's reagent to back-titrate) or use Mass Spec.

  • Simpler method: If the reagent is old or hydrolyzed, it often develops a sour, sulfurous smell (methanesulfinic acid/mercaptan byproducts), whereas fresh lyophilized powder is relatively odorless.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[3] Methods in Enzymology, 293, 123–145.

  • Stauffer, D. A., & Karlin, A. (1994). Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry, 33(22), 6840–6849.

  • Holmgren, M., et al. (1996). Libration of the pore of the voltage-gated potassium channel. Nature, 383, 731–735.

  • Biotium Technical Guide. MTSET, MTSES, and MTSEA Product Information.

Sources

Exploratory

Molecular weight and formula of 10-(t-Boc-amino)-1-decylmethanethiosulfonate

The following technical guide details the physicochemical properties, mechanism of action, and experimental applications of 10-(t-Boc-amino)-1-decylmethanethiosulfonate , a specialized sulfhydryl-reactive reagent used in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, mechanism of action, and experimental applications of 10-(t-Boc-amino)-1-decylmethanethiosulfonate , a specialized sulfhydryl-reactive reagent used in proteomics and structural biology.[1]

Advanced Cysteine Modification & Site-Directed Labeling[1]

Executive Summary

10-(t-Boc-amino)-1-decylmethanethiosulfonate is a heterobifunctional reagent belonging to the methanethiosulfonate (MTS) class of compounds.[1][2] It is primarily utilized in the Substituted Cysteine Accessibility Method (SCAM) to probe the topology, pore dimensions, and electrostatic environment of membrane proteins, ion channels, and transporters.

Unlike short-chain or charged MTS reagents (e.g., MTSET, MTSES), this molecule features a long hydrophobic decyl spacer (C10) and a tert-butoxycarbonyl (t-Boc) protected amine . This unique structure allows researchers to probe deep hydrophobic pockets or introduce a protected functional group that can be subsequently deprotected to reveal a reactive primary amine for further derivatization (e.g., with fluorophores or crosslinkers).[1]

Chemical Identity & Physicochemical Properties[3][4]

The following data summarizes the core specifications for 10-(t-Boc-amino)-1-decylmethanethiosulfonate. Researchers should verify these parameters against their specific lot analysis.

ParameterSpecification
Chemical Name 10-(t-Boc-amino)-1-decylmethanethiosulfonate
CAS Number Not widely listed; refer to catalog identifiers (e.g., TRC)
Molecular Formula C₁₆H₃₃NO₄S₂
Molecular Weight 367.57 g/mol
Physical State White to Off-White Solid / Waxy Solid
Solubility Soluble in DMSO, Ethanol, Chloroform; sparingly soluble in water (hydrolyzes slowly)
Reactive Group Methanethiosulfonate (MTS) - Specific for Sulfhydryls (-SH)
Protecting Group tert-Butoxycarbonyl (t-Boc) - Acid labile
Linker Length ~13-15 Å (estimated based on C10 chain + heteroatoms)

Mechanism of Action

The MTS-Cysteine Reaction

The core utility of this reagent lies in the highly specific reaction between the methanethiosulfonate (MTS) group and the thiolate anion of a cysteine residue.[1][3] This is a thiol-disulfide exchange reaction .[1][4]

  • Nucleophilic Attack: The sulfur atom of the protein cysteine (Protein-S⁻) attacks the sulfur atom of the MTS group.[1]

  • Leaving Group Release: Methanesulfinic acid (CH₃SO₂⁻) is released as a stable leaving group.[1]

  • Disulfide Formation: A mixed disulfide bond is formed between the protein and the decyl-Boc-amino chain.[1]

Key Advantage: Unlike maleimides (which form thioethers), the disulfide bond formed by MTS reagents is reversible using reducing agents like DTT or


-mercaptoethanol, allowing for verification of the label.
Mechanistic Diagram

The following diagram illustrates the reaction pathway and the structural outcome of the labeling.

ReactionMechanism Protein Protein-Cysteine (Thiolate Anion) Intermediate Transition State Protein->Intermediate Nucleophilic Attack Reagent 10-(t-Boc-amino)-1-decyl-MTS (Reagent) Reagent->Intermediate Product Modified Protein (Mixed Disulfide) Intermediate->Product Disulfide Bond Formation Byproduct Methanesulfinic Acid (Leaving Group) Intermediate->Byproduct Elimination

Caption: Figure 1.[1][5] Reaction mechanism of 10-(t-Boc-amino)-1-decyl-MTS with a cysteine residue via thiol-disulfide exchange.

Strategic Applications in Protein Science[7][9]

Probing Hydrophobic Pockets (Molecular Ruler)

The 10-carbon decyl chain acts as a "molecular ruler."[1] By comparing the reactivity of this long-chain reagent against shorter analogs (e.g., ethyl-MTS, propyl-MTS), researchers can map the depth of a pore or a binding pocket.

  • Scenario: If a cysteine buried 15 Å deep in a channel pore reacts with the decyl-MTS (C10) but not with ethyl-MTS (C2), the accessibility depth is established.

Introduction of Protected Functionality

The t-Boc group renders the amine non-nucleophilic and hydrophobic.[1]

  • Hydrophobicity: The bulky, hydrophobic t-Boc group allows the reagent to partition into lipid bilayers or hydrophobic protein cores, accessing cysteines that charged reagents (like MTSET) cannot reach.

  • Two-Step Functionalization: Post-labeling, the t-Boc group can be removed (using TFA or dilute HCl) to generate a positively charged primary amine at a specific location, potentially altering ion channel conductance or creating a site for further conjugation.

Experimental Protocol: Site-Directed Labeling

Safety Note: Handle MTS reagents in a fume hood. They are moisture-sensitive and potential irritants.[1]

Materials
  • Reagent: 10-(t-Boc-amino)-1-decylmethanethiosulfonate (dissolved in DMSO to 100 mM stock).

  • Buffer: HEPES or Phosphate buffer (pH 7.0 - 7.5). Avoid buffers with free thiols (DTT, BME) or primary amines if deprotection is planned immediately.

  • Target: Purified protein or oocytes expressing cysteine-mutant channels.[1]

Workflow
  • Preparation of Stock Solution:

    • Dissolve the lyophilized powder in anhydrous DMSO.

    • Critical: Prepare immediately before use.[1] MTS reagents hydrolyze in water (half-life ~10-20 mins at pH 7.5).[1]

  • Reduction of Protein (Pre-treatment):

    • Ensure surface cysteines are reduced.[1] Treat protein with 1-5 mM DTT for 30 mins.

    • Desalting: Remove DTT completely using a spin column (e.g., Zeba Spin) or dialysis.[1] Traces of DTT will quench the MTS reagent immediately.

  • Labeling Reaction:

    • Add the MTS reagent to the protein solution.[1]

    • Ratio: Use a 10- to 100-fold molar excess of reagent over protein.[1]

    • Incubation: Incubate for 15–30 minutes at Room Temperature (or 4°C for 1 hour).

    • Note: The reaction is extremely fast (

      
      ).[1][3] Short incubation minimizes non-specific hydrophobic association.[1]
      
  • Quenching & Cleanup:

    • Quench the reaction by adding excess L-Cysteine or by immediate desalting.[1]

    • Remove unreacted reagent via gel filtration or dialysis.[1]

  • Validation:

    • Mass Spectrometry: Observe a mass shift corresponding to the added group (+ [MW of Reagent - 79 Da]).

    • Functional Assay: Measure current change (electrophysiology) or fluorescence if applicable.[1]

Workflow Diagram

ExperimentalWorkflow Step1 Step 1: Solubilize Reagent (Anhydrous DMSO, Fresh) Step4 Step 4: Labeling Reaction (pH 7.0-7.5, 15-30 mins) Step1->Step4 Step2 Step 2: Reduce Protein Cysteines (DTT/TCEP Treatment) Step3 Step 3: Remove Reductant (CRITICAL: Spin Column/Dialysis) Step2->Step3 Step3->Step4 Step5 Step 5: Quench & Purify (Remove excess MTS) Step4->Step5 Step6 Step 6: Analysis (Mass Spec / Electrophysiology) Step5->Step6

Caption: Figure 2. Step-by-step workflow for protein labeling with 10-(t-Boc-amino)-1-decyl-MTS.

Synthesis & Handling

While most researchers purchase this reagent, understanding its synthesis aids in troubleshooting stability issues.[1]

  • Synthetic Route: Typically synthesized by reacting 10-(t-Boc-amino)-1-decyl bromide with Sodium Methanethiosulfonate in a polar aprotic solvent (e.g., DMF or Ethanol) under reflux.[1]

  • Storage:

    • Temperature: -20°C.

    • Atmosphere: Store under nitrogen or argon.[1] Highly hygroscopic.[1]

    • Stability: Stable for >1 year in solid form if desiccated.[1] Solutions in DMSO should be used within hours.[1]

References

  • Santa Cruz Biotechnology. 10-(t-Boc-amino)-1-decylmethanethiosulfonate Product Data Sheet. Retrieved from

  • Toronto Research Chemicals. 10-(t-Boc-amino)-1-decylmethanethiosulfonate Product Information. Retrieved from [1]

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1][3] Methods in Enzymology, 293, 123-145.[1] (Foundational text on SCAM methodology).

  • Stauffer, D. A., & Karlin, A. (1994). Electrostatic potential of the acetylcholine binding sites in the nicotinic acetylcholine receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates.[1] Biochemistry, 33(22), 6840-6849. (Establishes reaction rates and mechanisms for MTS reagents).

Sources

Foundational

The Definitive Guide to Methanethiosulfonate (MTS) Reagents in Site-Directed Spin Labeling (SDSL)

Abstract Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a cornerstone biophysical technique for elucidating the structural dynamics and conformational landscapes of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a cornerstone biophysical technique for elucidating the structural dynamics and conformational landscapes of complex biomolecules, particularly membrane proteins that resist traditional X-ray crystallography 1. In the context of SDSL, "amino-MTS reagents" refers to methanethiosulfonate-functionalized paramagnetic probes utilized to covalently modify specific amino acid residues—predominantly engineered cysteines. This whitepaper provides an in-depth mechanistic analysis of MTS-based spin labeling, comparative chemical strategies, and self-validating experimental protocols designed for structural biologists and drug development professionals.

Mechanistic Foundations of MTS-Amino Acid Labeling

The analytical power of SDSL hinges on the precise chemical attachment of a spin label to a target amino acid. The gold standard reagent is the methanethiosulfonate spin label (MTSSL), which reacts with the sulfhydryl group of a cysteine residue to form a highly specific disulfide bond, generating the R1 side chain 2.

The Causality of the R1 Side Chain: The selection of MTSSL is not arbitrary; it is dictated by the physics of EPR. To accurately report on protein backbone dynamics, a spin label must strike a delicate balance between flexibility and rigidity. If the label is too flexible, it averages out local structural information; if it is too rigid, it may perturb the native protein fold. The R1 disulfide linkage possesses internal rotational degrees of freedom that are partially coupled to the protein backbone 3. Consequently, the continuous wave (CW) EPR spectral lineshape exquisitely reports on the steric restrictions and secondary structure of the immediate microenvironment.

Label_Selection Start Target Amino Acid (Engineered Cysteine) Q1 Is the environment highly reducing? (e.g., In-cell EPR) Start->Q1 Iodo Use Iodoacetamide/Maleimide (Forms stable thioether bond) Q1->Iodo Yes Q2 Is strict distance geometry required? (e.g., High-res DEER) Q1->Q2 No BSL Use Bifunctional Spin Label (BSL) (Cross-links two cysteines) Q2->BSL Yes Q3 Is physiological RT distance needed? Q2->Q3 No MTSL Use MTSSL (Standard MTS) (Forms R1 disulfide side chain) TAM Use TAM-MTS (For RT long-range distance) Q3->MTSL No Q3->TAM Yes

Decision matrix for selecting spin label chemistry based on experimental conditions.

Comparative Analysis: MTS vs. Alternative Chemistries

While MTSSL is the workhorse of SDSL, the chemical environment dictates the viability of the reagent. In reducing environments (such as physiological intracellular conditions), the disulfide bond formed by MTSSL is susceptible to rapid cleavage by agents like glutathione or DTT 2. In these scenarios, researchers must pivot to irreversible chemistries.

Quantitative & Qualitative Comparison of Spin Labels
FeatureMTSSL (MTS Reagent)Iodoacetamide-basedBifunctional Spin Label (BSL)
Reaction Chemistry Disulfide bond formationNucleophilic substitution (Thioether)Dual thioether cross-linking
Linkage Stability Cleaved by reducing agentsHighly resistant to reductionHighly resistant to reduction
Reversibility Yes (removable via DTT)No (irreversible)No (irreversible)
Labeling Efficiency Very High (>90% in 2 hours)Moderate to HighModerate (requires precise geometry)
Side-Chain Flexibility Moderate (Optimal R1 dynamics)High (Excess rotational freedom)Very Low (Rigid distance metrics)

Data synthesized from comparative structural biology literature 2, 1.

Expanding the Toolkit: Beyond Standard MTSSL

To overcome the limitations of canonical cysteine labeling—such as background labeling in naturally cysteine-rich proteins—the field has engineered advanced MTS derivatives and orthogonal labeling strategies.

  • Orthogonal Labeling of Non-Canonical Amino Acids (ncAAs): Genetically encoded ncAAs, such as p-acetyl-L-phenylalanine, can be introduced to provide a unique chemical handle that does not rely on sulfhydryl groups, allowing SDSL in proteins with essential native cysteines or disulfide bridges 4, 5.

  • Triarylmethyl (TAM) MTS Reagents: Standard nitroxides require cryogenic temperatures for pulsed EPR distance measurements (DEER). Novel TAM-MTS reagents exhibit exceptionally long relaxation times (

    
    ), enabling long-range distance measurements (up to 50 Å) at physiological room temperatures via relaxation enhancement 6.
    
  • Pre-Labeled Peptide Synthesis: For smaller targets, synthesizing peptides with pre-labeled Cys(MTSL) residues guarantees 100% labeling efficiency, avoiding the incomplete reactions often seen when post-synthetically labeling aggregation-prone peptides [[7]]().

Experimental Workflow & Self-Validating Protocols

A rigorous SDSL experiment requires a self-validating protocol to guarantee that the acquired EPR signal originates exclusively from the targeted site, free from artifacts caused by unreacted label or off-target binding.

SDSL_Workflow A 1. Site-Directed Mutagenesis (Introduce Target Cysteine) B 2. Protein Expression & Purification (Maintain Fold Integrity) A->B C 3. Disulfide Reduction (DTT Treatment) B->C D 4. DTT Removal (Desalting - Critical) C->D E 5. Spin Labeling (Excess MTSSL Addition) D->E F 6. Free Label Removal (SEC or Dialysis) E->F G 7. Validation (EPR Spin Counting vs. UV-Vis) F->G H 8. EPR Spectroscopy (CW-EPR or DEER) G->H

Step-by-step logical workflow for Site-Directed Spin Labeling using MTS reagents.

Step-by-Step Methodology: MTSSL Labeling of a Recombinant Protein

Phase 1: Preparation and the Causality of Reduction

  • Mutagenesis: Generate a "cys-less" background by mutating native non-essential cysteines to serine or alanine. Introduce a unique cysteine at the structural site of interest 1.

  • Reduction: Treat the purified protein with 5–10 mM Dithiothreitol (DTT) for 30 minutes. Causality: MTS reagents strictly require free sulfhydryls; they cannot react with oxidized, disulfide-bonded cysteines.

  • Desalting (The Critical Step): Remove DTT entirely using a size-exclusion desalting column equilibrated with degassed buffer. Causality: Any residual DTT will rapidly reduce the MTS reagent itself, destroying the nitroxide radical and rendering the labeling impossible 2.

Phase 2: Labeling and Purification 4. MTS Reaction: Add a 5- to 10-fold molar excess of MTSSL. Incubate in the dark at 4°C overnight (or room temperature for 2 hours if the protein fold is highly stable). For membrane proteins, continuous agitation is vital due to the hydrophobic nature of the label 8. 5. Removal of Free Label: Purify the labeled protein via extensive dialysis or analytical size-exclusion chromatography (SEC) to remove unreacted MTSSL.

Phase 3: The Self-Validation System 6. Spectroscopic Validation: Determine the labeling efficiency by calculating the spin concentration (via double integration of the CW-EPR spectrum against a known standard) and dividing it by the protein concentration (determined via UV-Vis absorbance at 280 nm) 2. A ratio between 0.85 and 1.0 indicates successful labeling. 7. EPR Lineshape Verification: Critically assess the CW-EPR spectrum for a sharp, isotropic three-line signal, which is characteristic of the fast-tumbling free nitroxide 9. If this sharp signal dominates, it will obscure the broader, motionally restricted signal of the protein-bound label, necessitating further SEC purification.

EPR Data Acquisition & Interpretation

Once validated, the MTS-labeled protein can be analyzed to extract high-resolution structural data:

  • CW-EPR (Continuous Wave): Conducted at room temperature, CW-EPR measures the mobility of the R1 side chain. Furthermore, power saturation experiments utilizing collision agents like

    
     (lipid-soluble) and NiEDTA (water-soluble) can map the solvent accessibility and exact insertion depth of the labeled amino acid within a lipid bilayer 3.
    
  • DEER/PELDOR (Double Electron-Electron Resonance): Conducted at cryogenic temperatures (e.g., 50–80 K), this pulsed EPR technique measures the magnetic dipolar interaction between two MTS spin labels to extract precise distance distributions ranging from 15 to 80 Å, providing dynamic structural constraints for molecular modeling 3, 7.

References

Sources

Exploratory

Probing Hydrophobic Domains and Membrane Tethering: A Technical Guide to Long-Chain Decylmethanethiosulfonate Linkers

Executive Summary The Substituted Cysteine Accessibility Method (SCAM) has revolutionized our understanding of membrane protein topology, ion channel gating, and allosteric drug binding. While traditional methanethiosulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Substituted Cysteine Accessibility Method (SCAM) has revolutionized our understanding of membrane protein topology, ion channel gating, and allosteric drug binding. While traditional methanethiosulfonate (MTS) reagents (e.g., MTSET, MTSES) are highly water-soluble and designed to probe aqueous pores, the advent of long-chain alkyl-MTS reagents has unlocked new dimensions in structural biology. This whitepaper provides an in-depth technical analysis of Decylmethanethiosulfonate (Decyl-MTS) , a highly lipophilic linker with a 10-carbon alkyl chain. By exploring the causality behind its hydrophobic dynamics, we establish a framework for utilizing Decyl-MTS in membrane tethering, deep-pocket mapping, and targeted covalent drug design.

Chemical Architecture and Hydrophobic Dynamics

Decyl-MTS (CAS: 190852-38-1) is characterized by its reactive methanethiosulfonate headgroup coupled to a linear 10-carbon (decyl) aliphatic chain. Its molecular formula is C₁₁H₂₄O₂S₂, with a molecular weight of 252.44 g/mol Santa Cruz Biotechnology, Decyl Methanethiosulfonate[1].

The Causality of Chain Length: The choice of a 10-carbon chain is highly deliberate in experimental design. Shorter alkyl chains (C1–C3) lack the thermodynamic drive to fully partition into the lipid bilayer, often remaining at the lipid-water interface or within shallow protein crevices. In contrast, the decyl chain possesses a significantly higher partition coefficient (LogP). When covalently attached to a protein via a disulfide bond, the hydrophobic effect forces the 10-carbon tail to seek a lipophilic environment. This thermodynamic imperative allows Decyl-MTS to act as a "lipid tether," physically pulling soluble protein domains toward the membrane or occupying deep hydrophobic drug-binding pockets Forman et al., 2021[2].

Quantitative Comparison of Alkyl-MTS Reagents

To select the appropriate linker for SCAM, researchers must balance steric bulk against hydrophobicity. The table below summarizes the structural and functional divergence of n-alkyl MTS reagents.

ReagentChain LengthMolecular Weight ( g/mol )Relative HydrophobicityPrimary Structural Application
Methyl-MTS (MMTS) C1126.2LowSurface-exposed cysteine capping; minimal steric disruption.
Propyl-MTS C3154.2ModerateShallow hydrophobic pocket mapping; partial pore occlusion.
Hexyl-MTS C6196.3HighIntermediate hydrophobic interactions; moderate tethering.
Decyl-MTS C10252.4Very HighDeep lipid tethering; transmembrane probing; strong mechanical pull.

Mechanistic Paradigms: Membrane Tethering and Pocket Probing

The intrinsic reactivity of MTS reagents with thiols is exceptionally high (on the order of


). The reaction yields a stable mixed disulfide bond while releasing sulfinic acid—a highly soluble, low-molecular-weight byproduct that rapidly diffuses away, driving the reaction to irreversible completion.

When Decyl-MTS is applied to a substituted cysteine near the membrane interface, the reaction triggers a dual-phase mechanical event:

  • Covalent Anchoring: The MTS headgroup forms a rigid disulfide bond with the target cysteine.

  • Hydrophobic Partitioning: The C10 tail spontaneously partitions into the lipid bilayer, exerting a mechanical pull on the protein backbone.

This mechanism has been elegantly demonstrated in Inward Rectifier Potassium (Kir) channels, where modifying the cytoplasmic "slide-helix" with Decyl-MTS forces the domain to tether to the lipid membrane, directly controlling channel gating Enkvetchakul et al., 2007[3].

Tethering_Logic N1 Decyl-MTS Reagent N2 Thiol-Reactive Head (MTS) N1->N2 N3 Hydrophobic Tail (C10) N1->N3 N4 Covalent Disulfide Bond at Target Cysteine N2->N4 Reacts with -SH N5 Lipid Bilayer Partitioning (Membrane Tethering) N3->N5 Hydrophobic Effect N6 Conformational Shift (Ion Channel Gating) N4->N6 N5->N6 Mechanical Pull

Mechanistic logic of membrane tethering and channel gating via Decyl-MTS.

Self-Validating Protocol: Hydrophobic SCAM Workflow

To ensure scientific integrity, any protocol utilizing Decyl-MTS must be designed as a self-validating system . Because Decyl-MTS is highly lipophilic and water-sensitive, improper handling can lead to reagent hydrolysis or non-specific membrane accumulation, yielding false positives.

The following step-by-step methodology incorporates built-in validation checkpoints to guarantee that observed functional changes are strictly due to targeted covalent modification.

Step-by-Step Methodology

Step 1: Reagent Preparation (Critical Timing)

  • Action: Dissolve Decyl-MTS in 100% anhydrous DMSO to create a 100 mM stock. Dilute to the working concentration (typically 10–50 µM) in the extracellular recording buffer immediately (< 1 minute) before application.

  • Causality: The MTS group hydrolyzes rapidly in aqueous solutions. Immediate application ensures the reagent remains active upon contacting the target cell.

Step 2: Baseline Electrophysiological Recording (Validation Checkpoint 1)

  • Action: Express the cysteine-mutant channel (e.g., in Xenopus oocytes) and record baseline macroscopic currents using a two-electrode voltage clamp (TEVC).

  • Causality: Confirms that the introduced cysteine mutation has not fundamentally destroyed the protein's native folding or gating machinery.

Step 3: Decyl-MTS Perfusion and Real-Time Monitoring

  • Action: Perfuse the cell with the Decyl-MTS working solution while continuously monitoring the current.

  • Causality: Real-time monitoring allows the extraction of the pseudo-first-order reaction rate constant. The highly hydrophobic decyl chain will rapidly access lipid-facing cysteines.

Step 4: Stringent Washout Phase (Validation Checkpoint 2)

  • Action: Perfuse the chamber with a reagent-free buffer containing 0.1% BSA (Bovine Serum Albumin) for 5–10 minutes.

  • Causality: BSA acts as a hydrophobic scavenger, removing unreacted Decyl-MTS partitioned into the outer leaflet of the lipid bilayer. If the functional change persists post-washout, it validates that the modification is covalent and irreversible, rather than a transient allosteric effect of free reagent.

Step 5: Ligand Protection Assay (Validation Checkpoint 3)

  • Action: In a separate control cell, pre-incubate the receptor with a known hydrophobic ligand (e.g., etomidate), then apply Decyl-MTS.

  • Causality: If the presence of the ligand significantly decreases the Decyl-MTS modification rate, it proves spatial overlap. The ligand physically shields the cysteine from the MTS headgroup, validating the exact structural coordinates of the binding pocket.

SCAM_Workflow A 1. Site-Directed Mutagenesis (Introduce Cysteine) B 2. Receptor Expression (In vitro or in vivo) A->B Express C 3. Baseline Recording (Validation Check) B->C Patch/Clamp D 4. Decyl-MTS Application (Covalent Labeling) C->D Apply Reagent E 5. Washout Phase (Remove Unreacted Reagent) D->E Wash F 6. Post-Modification Analysis (Measure Functional Shift) E->F Analyze F->C Compare to Baseline (Confirm Irreversibility)

Workflow of Substituted Cysteine Accessibility Method using Decyl-MTS.

Field Applications and Case Studies

Mapping the Etomidate Binding Site in GABA-A Receptors

General anesthetics like etomidate bind to highly hydrophobic transmembrane pockets in GABA-A receptors. By systematically applying n-alkyl-MTS reagents of increasing length (from methyl-MTS to decyl-MTS) to the β3M286C mutant, researchers identified a precise "cut-on" effect. Reagents smaller than propyl-MTS failed to overlap with the etomidate site, whereas larger reagents (including Decyl-MTS) persistently altered GABA sensitivity and were blocked by bound etomidate. This allowed researchers to map the distance between the mutated residue and the drug binding site to a precise 1.7–3.0 Å radius Forman et al., 2021[2][4].

Modulating Mechanosensitive Channels (MscL)

The mechanosensitive channel of large conductance (MscL) acts as an emergency release valve for bacteria under osmotic stress. When the G26C mutation in the MscL pore is modified with Decyl-MTS, the bulky, hydrophobic 10-carbon chain acts as a "hydrophobic lock." The modification drastically increases the pressure threshold required to gate the channel (by up to 150%), proving that the introduction of extreme hydrophobicity at this critical juncture stabilizes the closed state of the channel Belyy et al., 2010[5].

Conclusion

Decylmethanethiosulfonate (Decyl-MTS) is far more than a simple labeling reagent; it is a precision biophysical tool. By leveraging the thermodynamic causality of its 10-carbon hydrophobic tail, researchers can engineer targeted lipid tethering, map the deepest recesses of transmembrane drug pockets, and artificially modulate channel gating. When executed within a self-validating experimental framework, Decyl-MTS provides unparalleled insights into the dynamic interplay between membrane proteins and the lipid bilayer.

References

  • Forman SA, et al. "Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors." Molecular Pharmacology. URL:[Link]

  • Enkvetchakul D, et al. "Control of inward rectifier K channel activity by lipid tethering of cytoplasmic domains." Journal of General Physiology. URL:[Link]

  • Belyy V, et al. "Improving the Design of a MscL-Based Triggered Nanovalve." ResearchGate. URL:[Link]

Sources

Foundational

Difference between MTS reagents and maleimide linkers

Title: Cysteine Modification Architectures: Methanethiosulfonate (MTS) Reagents vs. Maleimide Linkers Subtitle: A Technical Guide to Mechanism, Kinetics, and Application Specificity in Bioconjugation and Protein Engineer...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cysteine Modification Architectures: Methanethiosulfonate (MTS) Reagents vs. Maleimide Linkers Subtitle: A Technical Guide to Mechanism, Kinetics, and Application Specificity in Bioconjugation and Protein Engineering.

In the landscape of cysteine modification, Methanethiosulfonate (MTS) reagents and Maleimide linkers represent two distinct chemical philosophies.[1] While both target the nucleophilic sulfhydryl group of cysteine, their applications are almost mutually exclusive due to their bond nature and reversibility profiles.

  • MTS Reagents are the tools of the structural biologist . They form disulfide bonds via an exchange mechanism. They are prized for their rapid kinetics, small footprint, and—crucially—their reversibility, making them the standard for the Substituted Cysteine Accessibility Method (SCAM) in ion channel mapping.

  • Maleimide Linkers are the workhorses of therapeutic development (ADCs) and bioconjugation . They form thioether bonds via Michael addition. They are selected for their stability in biological fluids (with caveats regarding retro-Michael exchange) and their ability to permanently attach payloads like cytotoxins or fluorophores.

This guide dissects the mechanistic causality, stability profiles, and experimental protocols for both, providing a decision framework for researchers.

Mechanistic Foundations

MTS Reagents: The Disulfide Exchange

MTS reagents (e.g., MTSET, MTSES, MTSEA) function as highly reactive disulfide donors. The methanethiosulfonate group acts as a leaving group, allowing the target thiol to attack the sulfur atom.

  • Mechanism:

    
    -like nucleophilic substitution at the sulfur.
    
  • Bond Formed: Mixed Disulfide (

    
    ).
    
  • Key Feature: The reaction is reversible upon addition of reducing agents (DTT,

    
    -mercaptoethanol).[1]
    
Maleimide Linkers: The Michael Addition

Maleimides contain an electron-deficient double bond (Michael acceptor). The thiolate anion of the cysteine acts as the Michael donor.

  • Mechanism: 1,4-Michael Addition.

  • Bond Formed: Thiosuccinimide (Thioether).[2]

  • Key Feature: The reaction is generally irreversible under physiological conditions, but the resulting ring is subject to two competing fates: stabilization via hydrolysis or destabilization via retro-Michael exchange.[3][4]

Visualizing the Reaction Pathways

ReactionPathways Cys Target Cysteine (R-SH) MTS_Reagent MTS Reagent (CH3-SO2-S-R') Cys->MTS_Reagent MTS Pathway Maleimide Maleimide Linker Cys->Maleimide Maleimide Pathway Disulfide Mixed Disulfide (R-S-S-R') MTS_Reagent->Disulfide Disulfide Exchange (Fast: ~10^5 M-1 s-1) Reduced Reversed State (R-SH + HS-R') Disulfide->Reduced + DTT/BME (Reduction) Thioether Thiosuccinimide (Thioether Bond) Maleimide->Thioether Michael Addition (pH 6.5-7.5) Hydrolyzed Hydrolyzed Succinamic Acid (STABLE) Thioether->Hydrolyzed Ring Hydrolysis (pH > 8.0 or Engineered) Retro Deconjugated (Retro-Michael) Thioether->Retro Exchange w/ Albumin/GSH

Figure 1: Comparative reaction pathways.[3] MTS reagents form reversible disulfide bonds, while maleimides form thioethers that face a critical stability bifurcation (Hydrolysis vs. Retro-Michael).

Comparative Analysis: The "Vs." Matrix

Kinetics and Reactivity
  • MTS: Extremely fast reaction rates (

    
    ). This speed is critical for SCAM studies where researchers modify channels in real-time during electrophysiological recordings [1].
    
  • Maleimide: Slower reaction rates (

    
    ). While slower, the reaction is easier to control and monitor in bulk bioconjugation processes [2].
    
Reversibility & Stability (The Critical Differentiator)

This is the deciding factor for drug development.

FeatureMTS ReagentsMaleimide Linkers
Bond Type Disulfide (

)
Thioether (

)
Reversibility High. Cleaved by reducing environments (cytosol, DTT).Low (Conditionally). Stable to reduction, but susceptible to exchange.
In Vivo Stability Poor. Rapidly reduced by glutathione in blood/cytosol. Unsuitable for systemic drug delivery.Moderate to High. Thioether is stable, but retro-Michael reaction can transfer payload to Albumin [3].
Reagent Stability Very Poor. Hydrolyzes in water (minutes). Must be made fresh.Moderate. Solid is stable; aqueous solution hydrolyzes slowly over hours.[5]
The "Retro-Michael" Trap in ADCs

In Antibody-Drug Conjugates (ADCs), maleimides were once thought to be perfectly stable. However, "payload shedding" occurs via the retro-Michael reaction , where the maleimide detaches from the antibody and conjugates to serum albumin (which has a free cysteine, Cys34).

  • Solution: Modern "self-hydrolyzing" maleimides are designed to undergo rapid ring hydrolysis immediately after conjugation. The hydrolyzed form (succinamic acid) cannot undergo retro-Michael exchange, locking the payload onto the antibody [4].

Experimental Workflows

Protocol A: SCAM Labeling with MTS Reagents

For mapping residue accessibility in ion channels.[5]

  • Preparation:

    • Dissolve MTS reagent (e.g., MTSET) in ice-cold water or DMSO immediately before use. Do not store aqueous solutions.

    • Why? MTS reagents hydrolyze with a half-life of ~10-20 minutes at pH 7.0 [1].

  • Baseline Recording:

    • Establish stable current recording of the cysteine-mutant channel (e.g., in Xenopus oocytes or HEK cells).

  • Perfusion:

    • Perfuse the cell with buffer containing 0.1 - 1.0 mM MTS reagent.

    • Monitor current for 1–5 minutes.[1][5] A change in current (inhibition or activation) indicates the residue is accessible and the modification has altered channel function.

  • Validation (Reversibility):

    • Wash out MTS reagent.[6]

    • Perfuse with 1-10 mM DTT.

    • Success Criteria: Current returns to baseline, confirming the effect was due to disulfide modification.

Protocol B: Maleimide Conjugation for ADCs

For permanent attachment of a payload to an antibody.

  • Reduction:

    • Treat antibody with TCEP (Tris(2-carboxyethyl)phosphine) to reduce interchain disulfides, generating free thiols.

    • Note: TCEP is preferred over DTT because TCEP does not react with maleimides, whereas DTT must be removed before conjugation.

  • Conjugation:

    • Add Maleimide-Linker-Payload (3-5 molar excess over thiols).

    • Incubate at pH 6.5 – 7.0 for 1 hour at room temperature.

    • Why pH < 7.5? Above pH 7.5, maleimides react with amines (Lysine), causing non-specific aggregation [5].

  • Stabilization (Optional but Recommended):

    • Raise pH to 8.5–9.0 for 30 minutes to force succinimide ring hydrolysis .

    • Result: This prevents the retro-Michael reaction, stabilizing the ADC for in vivo use [4].

  • Purification:

    • Remove excess small molecules via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Decision Logic: Which Reagent?

DecisionTree Start What is your Goal? Q1 Is the modification for structural probing or drug delivery? Start->Q1 Branch_Probe Structural Probing / SCAM Q1->Branch_Probe Probing Branch_Drug Drug Delivery / ADC / Labeling Q1->Branch_Drug Therapeutic/Labeling Q2_Probe Do you need to reverse the effect (on/off switch)? Branch_Probe->Q2_Probe Q2_Drug Is in vivo stability critical? Branch_Drug->Q2_Drug Res_MTS USE MTS REAGENTS (MTSET, MTSES) Fast, Reversible, Small Q2_Probe->Res_MTS Yes (Required) Res_Mal_Std USE STANDARD MALEIMIDE Good for in vitro labeling (Western, Flow Cytometry) Q2_Drug->Res_Mal_Std No (In Vitro only) Res_Mal_Stab USE HYDROLYZING MALEIMIDE Required for ADCs to prevent Retro-Michael exchange Q2_Drug->Res_Mal_Stab Yes (Serum contact)

Figure 2: Decision matrix for selecting thiol-reactive reagents.

References

  • Interchim. Fluorescent MTS and SCAM Reagents Technical Guide.Link

  • BenchChem. Mechanism of Maleimide Reaction with Thiols and Kinetics.Link

  • Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184-189. Link

  • Lahnsteiner, M., et al. (2020).[7] "Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting." Chemistry – A European Journal. Link

  • Vector Laboratories. Maleimide Crosslinker Selection Guide.Link

  • Karlin, A., & Akabas, M. H. (1998). "Substituted-cysteine accessibility method." Methods in Enzymology, 293, 123-145. Link

Sources

Exploratory

Advanced Applications of 10-(t-Boc-amino)-1-decylmethanethiosulfonate in Protein Engineering and Structural Biology

Executive Summary In the landscape of structural biology and targeted drug development, site-directed bioconjugation is a critical mechanism for probing protein dynamics. 10-(t-Boc-amino)-1-decylmethanethiosulfonate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structural biology and targeted drug development, site-directed bioconjugation is a critical mechanism for probing protein dynamics. 10-(t-Boc-amino)-1-decylmethanethiosulfonate (CAS: 1216932-86-3) is a highly specialized, heterobifunctional crosslinking reagent[1]. By combining the rapid, thiol-specific reactivity of a methanethiosulfonate (MTS) group with a 10-carbon hydrophobic spacer and an orthogonally protected primary amine, this compound serves as a versatile scaffold. It is primarily utilized in the Substituted Cysteine Accessibility Method (SCAM) to map lipid-facing domains[2], and as a foundational building block for synthesizing custom biophysical probes (e.g., spin labels and fluorophores)[3].

This whitepaper provides an authoritative guide on the mechanistic rationale, physicochemical properties, and self-validating experimental protocols for utilizing this reagent in advanced protein engineering.

Chemical Anatomy & Mechanistic Rationale

To leverage 10-(t-Boc-amino)-1-decylmethanethiosulfonate effectively, one must understand the causality behind its tripartite structural design:

  • The Methanethiosulfonate (MTS) Warhead: MTS reagents react specifically and rapidly with aqueous-exposed thiolate anions (Cys-S⁻) to form a reversible mixed disulfide bond[2]. Unlike maleimides, which form irreversible thioethers and can undergo ring-opening hydrolysis, the MTS reaction has a highly compact transition state. This allows it to label sterically restricted residues within ion channel pores or deep allosteric pockets without structurally distorting the protein backbone[3].

  • The 10-Carbon Spacer (Decyl Chain): Short-chain MTS reagents (like MTSEA) probe immediate aqueous accessibility. In contrast, the 10-carbon aliphatic chain provides an extended reach of approximately 12.5 Å. This acts as a "hydrophobic ruler," allowing the reagent to partition into lipid bilayers to label transmembrane domains or to anchor tethered ligands at a precise distance from the protein surface[4].

  • The t-Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group neutralizes the charge of the terminal primary amine, rendering the entire molecule highly hydrophobic and uncharged at physiological pH. This is critical for membrane penetration. Furthermore, it provides orthogonal protection: the Boc group prevents self-condensation during storage and allows researchers to selectively deprotect and functionalize the amine before attaching the probe to a protein.

Core Applications in Drug Development & Structural Biology

Application A: Substituted Cysteine Accessibility Method (SCAM)

SCAM is a gold-standard technique for mapping the topology, pore architecture, and gating mechanisms of ion channels and membrane receptors[2]. By systematically mutating residues to cysteine and applying 10-(t-Boc-amino)-1-decylmethanethiosulfonate, researchers can determine which residues face the lipid bilayer versus the aqueous pore. The bulky, neutral nature of the Boc-protected decyl chain makes it an ideal probe for identifying deep, hydrophobic, lipid-facing crevices that smaller, charged reagents (like MTSET or MTSES) cannot access due to ionic barriers[4].

G N1 Wild-Type Protein N2 Site-Directed Mutagenesis N1->N2 N3 Cys-Mutant Library N2->N3 N4 Apply MTS-10-NH-Boc N3->N4 N5 Functional Assay N4->N5 N6 Map Lipid-Facing Residues N5->N6

Fig 2. Substituted Cysteine Accessibility Method (SCAM) utilizing hydrophobic MTS reagents.

Application B: Modular Synthesis of Custom Biophysical Probes

Expertise Insight: A common pitfall in the field is attempting in situ Boc deprotection after the MTS reagent has been conjugated to a folded protein. Because Boc removal requires strong acids (e.g., 50% Trifluoroacetic acid), this will irreversibly denature almost all target proteins. Therefore, this reagent is strictly utilized in a pre-conjugation workflow . The Boc group is cleaved in an organic solvent, the resulting amine is reacted with an NHS-ester (e.g., a fluorophore, biotin, or EPR spin label), and the newly synthesized custom MTS probe is subsequently applied to the protein under mild aqueous conditions[3].

G A MTS-10-NH-Boc B TFA Deprotection A->B C MTS-10-NH2 B->C D NHS-Fluorophore C->D E Custom MTS Probe D->E F Protein Labeling E->F G Labeled Protein F->G

Fig 1. Modular synthesis workflow for custom biophysical probes using MTS-10-NH-Boc.

Quantitative Data & Physicochemical Properties

To ensure precise stoichiometric calculations and optimal experimental design, the quantitative properties of the reagent and its comparative advantages are summarized below.

Table 1: Physicochemical Properties of 10-(t-Boc-amino)-1-decylmethanethiosulfonate

PropertyValueRationale / Impact
CAS Number 1216932-86-3Unique identifier for procurement and validation[1].
Molecular Weight 367.57 g/mol Critical for calculating molarity in labeling buffers[1].
Molecular Formula C₁₆H₃₃NO₄S₂Defines the mass-to-charge ratio for LC-MS validation[1].
Spacer Length ~12.5 Å (10 carbons)Acts as a hydrophobic ruler for deep membrane penetration.
Reactive Group MethanethiosulfonateForms reversible, highly specific mixed disulfides with Cys.
Protecting Group tert-ButyloxycarbonylNeutralizes amine charge; requires acidic cleavage (TFA).

Table 2: Comparative Analysis of MTS Reagents in SCAM

ReagentSpacer LengthCharge at pH 7.4Primary Application
MTSEA 2 carbonsPositive (+1)Probing shallow, aqueous-exposed pore residues[2].
MTSES 2 carbonsNegative (-1)Probing anion-selectivity filters in channels[4].
MTS-10-NH-Boc 10 carbonsNeutral (0)Probing deep lipid-facing domains; modular scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that every step can be analytically confirmed before proceeding to the next.

Protocol A: Modular Synthesis of a Custom Fluorescent MTS Probe

Objective: Convert MTS-10-NH-Boc into a fluorophore-conjugated MTS probe prior to protein labeling.

  • Deprotection: Dissolve 10 mg of 10-(t-Boc-amino)-1-decylmethanethiosulfonate in 1 mL of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 30 minutes.

  • Evaporation: Rapidly remove the TFA/DCM under a gentle stream of nitrogen gas. Causality: Prolonged exposure to strong acids can degrade the thiosulfonate bond.

  • Conjugation: Resuspend the resulting MTS-10-NH₂ intermediate in 500 µL of anhydrous Dimethylformamide (DMF). Add 1.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize any residual TFA. Immediately add 1.2 molar equivalents of your chosen NHS-ester fluorophore. Incubate in the dark for 2 hours at room temperature.

  • Purification: Purify the final conjugate using reverse-phase HPLC (C18 column) running a water/acetonitrile gradient.

  • Validation Checkpoint: Perform LC-MS on the collected fractions. Confirm the presence of the expected molecular weight of the custom MTS probe. Lyophilize and store at -80°C.

Protocol B: Site-Directed Thiol Labeling of a Target Protein

Objective: Covalently attach the synthesized MTS probe (or intact MTS-10-NH-Boc) to a single-cysteine protein mutant.

  • Reduction: Dilute the target protein to 10–50 µM in a non-reducing buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Add a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature. Causality: TCEP is used instead of DTT or BME because it lacks free thiols that would competitively quench the MTS reagent.

  • Desalting: Pass the protein through a Zeba spin desalting column to remove excess TCEP. Causality: While TCEP reacts slowly with MTS, prolonged co-incubation will eventually reduce and destroy the MTS warhead.

  • Labeling: Add a 10-fold molar excess of the MTS probe (dissolved in DMSO; keep final DMSO <2% v/v) to the desalted protein. Incubate at room temperature for 1 hour in the dark.

  • Quenching: Quench the reaction by adding a 100-fold molar excess of free L-cysteine to consume any unreacted MTS reagent. Desalt the protein a final time to remove the quenched byproducts.

  • Validation Checkpoint: Perform an Ellman’s Reagent (DTNB) assay on the final protein. A lack of absorbance at 412 nm confirms the complete depletion of free thiols, validating 100% labeling efficiency.

References[1] Santa Cruz Biotechnology. 10-(t-Boc-amino)-1-decylmethanethiosulfonate Product Specifications. SCBT. URL:https://www.scbt.com/p/10-t-boc-amino-1-decylmethanethiosulfonate[2] Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. URL: https://pubmed.ncbi.nlm.nih.gov/9711606/[3] Jeschke, G. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Physical Chemistry Chemical Physics. URL:https://pubs.rsc.org/en/content/articlelanding/2016/CP/C6CP00731E[4] Sato, C., et al. (2006). Structure of the Catalytic Pore of γ-Secretase Probed by the Accessibility of Substituted Cysteines. Journal of Neuroscience. URL:https://www.jneurosci.org/content/26/47/12081

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Protocols & Analytical Methods

Method

Application Note: Site-Directed Cysteine Labeling Using 10-(t-Boc-amino)-1-decylmethanethiosulfonate

Introduction & Mechanistic Overview The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical approach used to map the topology, pore-lining residues, and conformational dynamics of proteins—particul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical approach used to map the topology, pore-lining residues, and conformational dynamics of proteins—particularly membrane proteins like ion channels and transporters[1]. This technique relies on the systematic introduction of cysteine residues via site-directed mutagenesis, followed by targeted chemical modification using methanethiosulfonate (MTS) reagents. MTS reagents react easily and stoichiometrically with cysteine sulfhydryls under mild physiological conditions to form a covalent mixed disulfide bond[2].

While classical MTS reagents (e.g., MTSEA, MTSET, MTSES) are highly hydrophilic and exclusively probe water-accessible regions[2], 10-(t-Boc-amino)-1-decylmethanethiosulfonate (CAS: 1216932-86-3) [3] serves a specialized structural purpose. Featuring a 10-carbon alkyl chain and a tert-butyloxycarbonyl (Boc)-protected amine, this reagent is highly lipophilic and strictly neutral.

The Causality of Reagent Selection: Researchers select this specific reagent when they need to:

  • Probe Hydrophobic Pockets: The decyl chain allows the reagent to partition into lipid bilayers or deep hydrophobic crevices that repel charged MTS reagents.

  • Determine Volumetric Capacity: The bulky nature of the decyl-Boc moiety acts as a steric wedge. If labeling this residue alters protein function, it confirms the spatial constraints of the targeted binding pocket.

  • Maintain Charge Neutrality: The Boc protection prevents the terminal amine from protonating at physiological pH, ensuring the probe's insertion is driven purely by hydrophobic interactions rather than electrostatic attraction.

Reaction_Mechanism Thiolate Protein-S⁻ (Reactive Thiolate) Disulfide Protein-S-S-Decyl-NH-Boc (Mixed Disulfide) Thiolate->Disulfide Nucleophilic Attack MTS 10-(t-Boc-amino)- 1-decyl MTS MTS->Disulfide Thiol-disulfide exchange Sulfinate Methanesulfinate (Leaving Group) MTS->Sulfinate Released by-product

Chemical mechanism of MTS-mediated cysteine labeling forming a mixed disulfide.

Reagent Profiling & Quantitative Data

To contextualize the utility of 10-(t-Boc-amino)-1-decyl MTS, it is critical to compare its physicochemical properties against standard SCAM reagents. The table below summarizes the quantitative and qualitative data guiding reagent selection[2].

ReagentMolecular Weight ( g/mol )Charge (at pH 7.4)HydrophobicityPrimary Application
MTSEA 236.16+1LowMapping aqueous pores and surface accessibility.
MTSET 278.24+1LowProbing aqueous pores with a bulky, charged cation.
MTSES 280.28-1LowProbing aqueous pores with an anionic charge.
10-(t-Boc-amino)-1-decyl MTS 367.570 (Neutral)HighProbing lipid-facing residues and hydrophobic pockets.

Experimental Design & Causality (E-E-A-T)

A successful labeling protocol must be a self-validating system . Because 10-(t-Boc-amino)-1-decyl MTS does not carry a fluorophore or biotin tag, its successful conjugation is typically validated via a competition assay [1].

The Logic of the Competition Assay: You first treat the mutant protein with the unlabeled decyl-MTS reagent. If the reagent successfully binds to the target cysteine, it covalently blocks the site. Subsequently, you apply a detectable reagent (e.g., MTSEA-biotin). A successful decyl-MTS labeling event is confirmed by a decrease or absence of biotinylation signal on a Western blot compared to a vehicle-treated control[1].

Critical Experimental Parameters:

  • pH Control (7.0–7.5): The intrinsic reactivity of MTS reagents with thiols is exceptionally high (on the order of

    
    )[2]. However, this reaction requires the cysteine to be in its deprotonated thiolate form (
    
    
    
    ). While higher pH increases the thiolate population, it also exponentially accelerates the aqueous hydrolysis of the MTS reagent. A pH of 7.0–7.5 provides the optimal thermodynamic balance.
  • Solvent Selection: Because 10-(t-Boc-amino)-1-decyl MTS is highly lipophilic, it is entirely insoluble in water. It must be prepared as a concentrated stock in anhydrous Dimethyl Sulfoxide (DMSO)[2].

Detailed Experimental Protocol

SCAM_Workflow Mut 1. Mutagenesis (Introduce Cys) Label 3. Labeling Reaction (pH 7.0-7.5, 1-15 min) Mut->Label Expressed Protein Prep 2. Reagent Prep (MTS in DMSO) Prep->Label Add immediately Quench 4. Quenching (Washout / Scavenger) Label->Quench Stop reaction Readout 5. Functional Readout (Competition Assay) Quench->Readout Analyze topology

Step-by-step workflow for Substituted Cysteine Accessibility Method (SCAM).
Phase 1: Protein Preparation
  • Mutagenesis: Generate single-cysteine mutants of your target protein. Ensure you include a "cysteine-less" or Wild-Type (WT) construct as a negative control to account for background reactivity[1].

  • Reduction (If necessary): If the target cysteine is prone to forming spontaneous disulfides, gently reduce the sample using 1 mM TCEP or DTT for 30 minutes on ice.

  • Crucial Wash Step: You must completely remove TCEP/DTT before proceeding (via dialysis, desalting column, or cell washing). Residual reducing agents will instantly react with and consume the MTS reagent[2].

Phase 2: Reagent Preparation

Note: MTS reagents are hygroscopic and hydrolyze rapidly in the presence of water[2].

  • Equilibrate the vial of 10-(t-Boc-amino)-1-decyl MTS to room temperature in a desiccator before opening to prevent condensation[2].

  • Dissolve the reagent in anhydrous DMSO to create a 100 mM to 250 mM stock solution .

  • Do not store aqueous dilutions. The working solution must be prepared immediately prior to application.

Phase 3: Labeling Reaction
  • Suspend your cells, membranes, or purified protein in a physiological buffer (e.g., HEPES or MOPS) adjusted strictly to pH 7.2–7.4 .

  • Dilute the DMSO stock of 10-(t-Boc-amino)-1-decyl MTS directly into the protein suspension to achieve a final labeling concentration of 1 mM to 5 mM . Ensure the final DMSO concentration does not exceed 1-2% to prevent protein denaturation.

  • Incubate the reaction at room temperature for 5 to 15 minutes . Because this reagent is bulky and hydrophobic, it may require slightly longer incubation times compared to the 1-minute labeling typical of MTSEA[2].

Phase 4: Quenching and Validation (Self-Validating System)
  • Quenching: Stop the reaction by washing the cells/membranes extensively with cold buffer. Alternatively, add a thiol scavenger such as 20 mM free L-cysteine to consume unreacted MTS reagent[2].

  • Competition Readout: To prove the decyl-MTS bound the target site, apply 1 mM MTSEA-biotin to the sample for 5 minutes.

  • Lyse the cells, isolate the protein, and perform a Western Blot probed with Streptavidin-HRP.

  • Interpretation: A successful reaction is validated when the MTSEA-biotin signal is highly visible in the untreated mutant, but significantly diminished or absent in the decyl-MTS pre-treated sample[1].

Troubleshooting & Expert Insights

  • Incomplete Labeling: If the competition assay shows high residual biotinylation, the target cysteine may be buried in a restricted hydrophilic environment where the highly lipophilic decyl chain cannot enter[1]. Consider using a smaller reagent like MTSEA.

  • Reversibility: The disulfide bond formed by MTS reagents is fully reversible. If you need to strip the 10-(t-Boc-amino)-1-decyl label to restore native protein function, apply 10 mM DTT or

    
    -mercaptoethanol for 15 minutes[2].
    
  • Boc Deprotection: If downstream applications require the terminal amine to be unmasked, the Boc group typically requires strong acids (e.g., Trifluoroacetic acid) for removal. Because this denatures most proteins, Boc-deprotection is generally reserved for solid-phase peptide synthesis rather than intact physiological SCAM assays.

References

  • MTS reagents - Interchim.Interchim.
  • Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC.NIH.
  • Sulfhydryl Active Reagents Reference Standard Supplier in USA.Clinivex.

Sources

Application

Application Note: Synthesis of Amine-Functionalized Self-Assembled Monolayers (SAMs) via 10-(t-Boc-amino)-1-decylmethanethiosulfonate

Target Audience: Surface Chemists, Biosensor Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The engineering of robust, densely packed self-assembled m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Surface Chemists, Biosensor Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The engineering of robust, densely packed self-assembled monolayers (SAMs) on noble metal surfaces is a foundational technique in the development of biosensors, surface plasmon resonance (SPR) platforms, and targeted drug delivery systems[1]. While alkanethiols are the traditional precursors for these interfaces, they are highly susceptible to oxidative degradation, which can lead to disulfide formation and structural defects[1].

To circumvent these limitations, 10-(t-Boc-amino)-1-decylmethanethiosulfonate offers a highly stable, oxidation-resistant alternative. This application note provides a comprehensive, self-validating protocol for generating pristine, amine-terminated SAMs using this methanethiosulfonate (MTS) reagent, detailing the thermodynamic causality behind the assembly and the required deprotection steps.

Mechanistic Principles & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and steps are chosen, rather than simply executing a procedure. The efficacy of this protocol relies on three mechanistic pillars:

A. The Methanethiosulfonate (MTS) Advantage

Unlike standard thiols, MTS reagents do not easily oxidize in ambient air. When the MTS headgroup contacts the gold surface, the underlying metal acts as a reducing nucleophile. This interaction cleaves the thiosulfonate S–S bond, forming a stable, semi-covalent Au–S thiolate bond (approximately 45 kcal/mol)[1],[2]. The sulfinyl moiety is simultaneously released as a highly soluble methanesulfinate leaving group, which is easily washed away, preventing surface contamination[2]. Recent conductance measurements also highlight the unique, highly stable nature of these gold-sulfur binding dynamics in SAMs[3].

B. Thermodynamics of Monolayer Packing

The 10-carbon (decyl) aliphatic chain is not arbitrary. A minimum of 10 carbons is required to generate sufficient hydrophobic, van der Waals interactions between adjacent methylene groups[1]. This thermodynamic driving force causes the chains to tilt approximately 30° from the surface normal, lowering the overall surface energy and locking the molecules into a highly ordered (√3 × √3)R30° crystalline lattice on Au(111) substrates[1].

C. The Necessity of t-Boc Protection

A common failure point in SAM synthesis is the use of free primary amines (e.g., 11-amino-1-undecanethiol). Free amines can hydrogen-bond with one another or fold back to interact with the gold surface, severely disrupting the vertical packing of the monolayer. By utilizing a bulky, hydrophobic tert-butyloxycarbonyl (t-Boc) protecting group, parasitic interactions are sterically hindered. Once the dense SAM is successfully assembled, the t-Boc group is cleaved via acidic hydrolysis to unveil the reactive primary amine for downstream bioconjugation.

ReactionMechanism Sub1 10-(t-Boc-amino)-1-decylmethanethiosulfonate React S-S Bond Cleavage & Chemisorption Sub1->React Sub2 Bare Gold (Au) Surface Sub2->React Prod1 Au-S-(CH2)10-NH-Boc (Protected SAM) React->Prod1 Prod2 Methanesulfinate (Leaving Group) React->Prod2 Deprot Acidic Cleavage (TFA) Prod1->Deprot Final Au-S-(CH2)10-NH2 (Amine-Reactive SAM) Deprot->Final

Chemical mechanism of MTS chemisorption on gold and subsequent t-Boc deprotection.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . By measuring surface properties (e.g., contact angle) at each distinct phase, researchers can definitively confirm the success of the preceding step before moving forward, thereby eliminating downstream bioconjugation failures.

Materials Required:
  • 10-(t-Boc-amino)-1-decylmethanethiosulfonate (Reagent Grade)

  • Anhydrous Ethanol (EtOH) and Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triethylamine (TEA)

  • Gold-coated substrates (e.g., SPR chips or silicon wafers with a Ti/Au adhesion layer)

Phase 1: Substrate Preparation

Causality: Adventitious carbon and organic contaminants prevent uniform Au–S bond formation. Aggressive cleaning is mandatory.

  • Submerge gold substrates in freshly prepared Piranha solution (3:1 concentrated H₂SO₄ to 30% H₂O₂) for 10 minutes. (Warning: Piranha is highly corrosive and reactive. Handle with extreme caution).

  • Rinse substrates with copious amounts of Milli-Q water (18.2 MΩ·cm), followed by anhydrous ethanol.

  • Dry under a gentle stream of high-purity nitrogen gas.

Phase 2: SAM Assembly

Causality: A 24-hour incubation allows for the initial rapid chemisorption to be followed by the slow, thermodynamic reorganization of the alkyl chains into a defect-free lattice[1].

  • Prepare a 1 mM solution of 10-(t-Boc-amino)-1-decylmethanethiosulfonate in anhydrous ethanol.

  • Immerse the clean gold substrates into the solution.

  • Seal the container and incubate in the dark at room temperature for 18–24 hours.

  • Remove the substrates and rinse sequentially with ethanol and DCM to remove any physisorbed (non-covalently bound) molecules.

  • Dry under nitrogen. (Validation Checkpoint 1: Surface should now be highly hydrophobic).

Phase 3: t-Boc Deprotection

Causality: TFA catalyzes the cleavage of the tert-butyl ester, releasing CO₂ and isobutylene gas. The resulting amine is protonated (-NH₃⁺) and must be neutralized with a mild base (TEA) to restore its nucleophilicity for future crosslinking[4].

  • Submerge the SAM-modified gold in a solution of 50% TFA in DCM (v/v) for 1 hour at room temperature.

  • Remove the substrates and rinse thoroughly with DCM.

  • Immerse in a neutralizing bath of 10% TEA in ethanol for 10 minutes to convert surface -NH₃⁺ groups to reactive -NH₂ groups.

  • Perform a final rinse with ethanol and dry under nitrogen. (Validation Checkpoint 2: Surface should now be hydrophilic).

SAM_Workflow A 1. Gold Cleaning (Piranha / UV-Ozone) B 2. SAM Assembly (1 mM MTS in EtOH) A->B C 3. Surface Washing (EtOH & DCM) B->C D 4. t-Boc Deprotection (50% TFA in DCM) C->D E 5. Neutralization (10% TEA in EtOH) D->E

Workflow for the synthesis and deprotection of MTS-based self-assembled monolayers.

Quantitative Data & Validation Metrics

To ensure strict quality control, compare your intermediate and final surfaces against the benchmark metrics provided in the table below. Deviations of more than ±5° in contact angle indicate incomplete monolayer formation or failed deprotection.

Surface StateWater Contact Angle (°)Ellipsometric Thickness (Å)XPS S 2p Binding Energy (eV)XPS N 1s Binding Energy (eV)
Bare Gold < 15° (Highly Hydrophilic)0.0NoneNone
t-Boc-Protected SAM 75° ± 2° (Hydrophobic)16.0 ± 2.0~162.0 (Thiolate species)~399.8 (Carbamate nitrogen)
Deprotected NH₂-SAM 45° ± 3° (Hydrophilic)11.0 ± 2.0~162.0 (Thiolate species)~399.5 (Free primary amine)

Note: The XPS S 2p peak at ~162.0 eV confirms that the MTS reagent successfully cleaved and formed a true thiolate-gold bond, rather than adsorbing as an intact thiosulfonate.

References

  • Title: Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Non-chemisorbed gold-sulfur binding prevails in self-assembled monolayers Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Thiosulfate- and Thiosulfonate-Based Etchants for the Patterning of Gold Using Microcontact Printing Source: Chemistry of Materials (ACS Publications) URL: [Link]

Sources

Method

Application Note: Site-Specific Fluorescent Conjugation Using Amino-Decyl-MTS Linkers

Target Audience: Researchers, biophysicists, and drug development professionals. Applications: Voltage-Clamp Fluorometry (VCF), Substituted-Cysteine Accessibility Method (SCAM), Förster Resonance Energy Transfer (FRET),...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Applications: Voltage-Clamp Fluorometry (VCF), Substituted-Cysteine Accessibility Method (SCAM), Förster Resonance Energy Transfer (FRET), and membrane protein topology mapping.

Introduction & Mechanistic Rationale

The precise fluorescent labeling of proteins is a cornerstone of modern biophysics and structural biology. While primary amines (lysines) are abundant on protein surfaces, their multiplicity makes site-specific labeling nearly impossible. Conversely, cysteines are rare and can be strategically engineered into proteins via site-directed mutagenesis, allowing for deterministic, 1:1 stoichiometric labeling[1].

To exploit this, Methanethiosulfonate (MTS) reagents have become the gold standard for cysteine-directed bioconjugation[2]. MTS groups react specifically and rapidly with free sulfhydryls (thiols) to form a reversible disulfide bond, releasing a sulfinic acid leaving group.

Why an "Amino-Decyl" Spacer?

When studying complex membrane proteins (e.g., ion channels or GPCRs), attaching a bulky fluorophore directly to the protein backbone often results in steric hindrance or static quenching. The 10-amino-decyl-MTS linker solves this by introducing a 10-carbon (C10) aliphatic chain between the reactive MTS group and a primary amine.

  • Hydrophobic Reach: The C10 chain provides ~12–15 Å of flexible, hydrophobic extension, allowing the fluorophore to partition into the lipid bilayer or reach out of deep protein crevices.

  • Bifunctionality: The terminal primary amine allows researchers to custom-build their probes by reacting the linker with any off-theshelf NHS-ester functionalized fluorophore (e.g., Alexa Fluor, Cyanine dyes) prior to protein labeling.

Experimental Design & Causality

A critical error often made in bioconjugation is attempting a "post-conjugation" (on-protein) assembly. If one were to attach the amino-decyl-MTS to the protein first, the newly introduced primary amine would be indistinguishable from the dozens of native lysine residues on the protein surface. Subsequent addition of an NHS-ester fluorophore would result in chaotic, non-specific labeling.

The Causal Imperative: You must utilize a Pre-Conjugation Strategy (Route A). The NHS-ester fluorophore and the amino-decyl-MTS must be reacted together in an anhydrous organic environment to synthesize a purified Fluorescent-C10-MTS probe . Only then is this highly specific probe introduced to the target protein.

Furthermore, MTS groups are susceptible to hydrolysis in aqueous environments. At pH 7.0, the half-life of an MTS group is approximately 2 hours[3]. Therefore, the final conjugation step must be rapid, and the probe must be stored in anhydrous conditions until the exact moment of labeling.

ConjugationChemistry NHS Fluorophore NHS-Ester (Amine Reactive) Probe Fluorescent-C10-MTS (Thiol Reactive) NHS->Probe + DIPEA (Anhydrous) MTS 10-Amino-Decyl-MTS (H2N-C10-MTS) MTS->Probe Amide Bond Formation Conjugate Labeled Protein (Disulfide Linkage) Probe->Conjugate Thiol-MTS Reaction Protein Target Protein (Reduced Cysteine) Protein->Conjugate - Sulfinic Acid Leaving Group

Chemical workflow for synthesizing and applying a Fluorescent-C10-MTS probe.

Step-by-Step Protocol: A Self-Validating System

This protocol is divided into three distinct phases. Every phase includes a self-validating Quality Control (QC) step to ensure the integrity of the experiment.

Phase 1: Synthesis of the Fluorescent-C10-MTS Probe

Note: Amino-decyl-MTS is typically supplied as a hydrochloride (HCl) salt. The amine must be deprotonated to act as a nucleophile.

  • Preparation: In a microcentrifuge tube, dissolve 1.0 mg of your chosen NHS-Ester Fluorophore in 100 µL of anhydrous DMSO.

  • Linker Addition: Add a 1.2 molar excess of 10-amino-decyl-MTS hydrochloride.

  • Activation: Add 3 molar equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base, deprotonating the amine on the linker without competing for the NHS-ester.

  • Incubation: Protect from light and incubate at room temperature (RT) for 2 hours.

  • Purification (QC): Purify the resulting Fluorescent-C10-MTS probe using Reverse-Phase HPLC to remove unreacted fluorophore and linker. Lyophilize the purified fractions and store at -20°C in a desiccator.

Phase 2: Protein Preparation & Reduction

Note: Cysteines spontaneously form disulfide dimers in solution. They must be reduced prior to labeling.

  • Reduction: Incubate your target protein (1–5 mg/mL) with 10 mM TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at RT.

  • Critical Desalting: Pass the protein through a size-exclusion chromatography (SEC) column equilibrated with Degassed Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.0).

    • Causality: TCEP will rapidly cleave the MTS group on your probe[4]. It must be completely removed. Degassing the buffer prevents dissolved oxygen from re-oxidizing the newly freed thiols.

  • Validation (QC): Perform an Ellman’s Assay (DTNB) on a small aliquot of the eluate. A yellow colorimetric shift (412 nm) confirms the presence of free, reactive thiols. Do not proceed without this confirmation.

Phase 3: Site-Specific Conjugation
  • Probe Reconstitution: Immediately before use, dissolve the lyophilized Fluorescent-C10-MTS probe in anhydrous DMSO to a concentration of 10 mM.

  • Labeling: Add the probe to the reduced protein at a 5-to-10-fold molar excess. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein precipitation.

  • Incubation: Incubate for 30 minutes at RT in the dark.

    • Causality: MTS reactions are exceptionally fast (intrinsic reactivity ~10⁵ M⁻¹ s⁻¹)[2]. Prolonged incubation does not increase yield; it only increases the risk of MTS hydrolysis and off-target reactions.

  • Quenching & Purification: Quench the reaction by adding 10 mM L-cysteine for 5 minutes. Remove the excess quenched probe using a final SEC column or extensive dialysis.

ExperimentalWorkflow Step1 1. Probe Synthesis React NHS-Dye with Amino-Decyl-MTS in DMSO Step2 2. Probe Purification Isolate Fluorescent-MTS via HPLC Step1->Step2 Step5 5. Site-Specific Conjugation Incubate Protein with Fluorescent-MTS (pH 7.0) Step2->Step5 Purified Probe Step3 3. Protein Reduction Treat engineered protein with TCEP Step4 4. Desalting (Critical QC) Remove TCEP; Verify free thiols via Ellman's Step3->Step4 Step4->Step5 Reduced Protein Step6 6. Final Purification Remove excess probe via SEC Step5->Step6

Step-by-step experimental workflow ensuring self-validating bioconjugation.

Quantitative Data & Comparative Summaries

To ensure optimal experimental design, it is vital to understand how MTS chemistry compares to alternative bioconjugation strategies, and how to troubleshoot common failures.

Table 1: Comparison of Thiol-Reactive Chemistries
Reactive GroupLinkage FormedReversibilityReaction SpeedSpecificity (at pH 7.0)Best Use Case
MTS Disulfide (-S-S-)Yes (via DTT/TCEP)Extremely FastVery HighStructural mapping, SCAM, reversible labeling.
Maleimide ThioetherNo (Irreversible)FastHighPermanent ADC payloads, stable in vivo tracking.
Iodoacetamide ThioetherNo (Irreversible)SlowModerate (can react with Lys/His)Mass spectrometry, peptide mapping.
Table 2: Troubleshooting Guide for MTS Conjugation
Observation / ProblemCausal MechanismCorrective Action
Low Labeling Efficiency TCEP/DTT was not fully removed, destroying the MTS probe.Ensure baseline separation during SEC. Increase column volume.
Low Labeling Efficiency MTS probe hydrolyzed due to moisture in DMSO or prolonged storage.Use strictly anhydrous DMSO. Reconstitute probe immediately before use.
Protein Precipitation High hydrophobicity of the C10 spacer combined with >5% DMSO.Reduce DMSO concentration to <2%. Add mild detergents (e.g., DDM) if compatible.
Non-Specific Labeling High pH (>8.0) caused MTS to react with deprotonated amines.Strictly maintain labeling buffer at pH 7.0 to 7.2.

References

  • Application Notes and Protocols for Bioconjugation Using Aminooxy-PEG9-Methanethiosulfon
  • Bioconjugation and crosslinking technical handbook Thermo Fisher Scientific
  • MTS reagents Texas Tech University Health Sciences Center (TTUHSC)
  • A Set of Three GdIII Spin Labels with Methanethiosulfonyl Groups for Bioconjugation Covering a Wide Range of EPR Line Widths PubMed (NIH)

Sources

Application

Preparation of stock solutions for 10-(t-Boc-amino)-1-decylmethanethiosulfonate

Application Note: Preparation and Handling of 10-(t-Boc-amino)-1-decylmethanethiosulfonate Stock Solutions Introduction 10-(t-Boc-amino)-1-decylmethanethiosulfonate is a specialized heterobifunctional reagent widely used...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 10-(t-Boc-amino)-1-decylmethanethiosulfonate Stock Solutions

Introduction

10-(t-Boc-amino)-1-decylmethanethiosulfonate is a specialized heterobifunctional reagent widely used in the Substituted Cysteine Accessibility Method (SCAM) and site-directed spin labeling (SDSL). The molecule features a lipophilic decyl spacer, a methanethiosulfonate (MTS) reactive group, and a tert-butoxycarbonyl (t-Boc) protected amine.

The MTS group reacts rapidly and specifically with free sulfhydryl groups (cysteine residues) to form a disulfide bond.[1][2] The t-Boc group serves as a protected amine that can be liberated under acidic conditions, allowing for further functionalization (e.g., attachment of fluorophores or spin labels) or acting as a polarity probe itself.

Key Challenges:

  • Hydrophobicity: The 10-carbon decyl chain confers significant hydrophobicity, necessitating careful solvent selection to prevent precipitation in aqueous buffers.

  • Hydrolytic Instability: Like all MTS reagents, the sulfonyl moiety is susceptible to hydrolysis in aqueous environments, particularly at elevated pH.

  • Hygroscopicity: Moisture absorption can degrade the solid reagent over time.[1][3]

Physicochemical Properties

PropertySpecification
Chemical Formula C₁₆H₃₃NO₄S₂
Molecular Weight ~367.57 g/mol
Appearance White to off-white crystalline solid or waxy solid
Reactive Group Methanethiosulfonate (MTS) - Reacts with thiols (-SH)
Protected Group t-Boc (Acid labile)
Solubility (Organic) Soluble in DMSO, DMF, Ethanol, Dichloromethane, Ethyl Acetate
Solubility (Aqueous) Poor; requires organic co-solvent or detergent micelles
Storage (Solid) -20°C, Desiccated, Protected from light

Pre-Formulation Considerations

Solvent Selection

For biological applications where the reagent will be diluted into an aqueous buffer, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the preferred solvents.

  • DMSO: Excellent solvating power; compatible with most cell-based and protein assays at <1% v/v.

  • DMF: Recommended if the reagent exhibits solubility issues in DMSO or if the downstream reaction is sensitive to DMSO.

  • Ethanol: Suitable, but evaporation rates are higher, potentially altering concentration during handling.

Critical Requirement: Solvents must be anhydrous (≤50 ppm water) to prevent premature hydrolysis of the MTS group.

Concentration Strategy

Prepare stock solutions at 10 mM to 50 mM .

  • Higher concentrations (e.g., 100 mM) may be difficult to dissolve due to the lipophilic decyl chain.

  • Lower concentrations (<5 mM) degrade faster due to the higher surface-area-to-volume ratio and relative impact of trace moisture.

Protocol: Preparation of Stock Solution

Objective: Prepare 1 mL of a 50 mM stock solution of 10-(t-Boc-amino)-1-decylmethanethiosulfonate.

Materials:

  • 10-(t-Boc-amino)-1-decylmethanethiosulfonate (Solid)[4][5]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Analytical Balance (Precision: 0.01 mg)

  • Amber glass vials with PTFE-lined caps (1.5 mL or 2 mL)

  • Argon or Nitrogen gas source

Procedure:

  • Equilibration: Remove the reagent vial from -20°C storage and allow it to equilibrate to room temperature (approx. 20-30 mins) inside a desiccator.

    • Rationale: Opening a cold vial introduces condensation, which rapidly hydrolyzes the MTS group.

  • Weighing:

    • Calculate the required mass:

      
      
      
      
      
    • Weigh ~18.4 mg of the reagent into a tared amber glass vial. Record the exact mass.

  • Solvation:

    • Calculate the exact volume of DMSO required to achieve 50 mM based on the recorded mass.

      
      
      
    • Add the calculated volume of Anhydrous DMSO to the vial.

  • Mixing:

    • Vortex gently for 30-60 seconds.

    • Note: If the solution is cloudy, warm slightly (37°C water bath) for <2 minutes. Do not overheat, as thermal degradation can occur.[3]

  • Aliquotting & Storage:

    • Immediately dispense the stock into single-use aliquots (e.g., 50 µL) in small amber tubes.

    • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the headspace of each tube before capping to displace oxygen and moisture.

    • Store at -20°C (stable for 1-3 months) or -80°C (stable for 6+ months).

Quality Control & Stability

Since MTS reagents hydrolyze into sulfinic acid and the corresponding thiol-reactive species becomes inactive, verifying stock integrity is crucial.

Self-Validating System (TLC Method):

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Hexane (1:1 v/v).

  • Visualization: UV (254 nm) or Iodine vapor.

  • Acceptance Criteria: A single distinct spot. The appearance of a baseline spot or multiple smears indicates hydrolysis or t-Boc deprotection.

Application Guidelines

Reaction Mechanism

The MTS reagent undergoes a disulfide exchange reaction with a cysteine thiolate anion.

ReactionMechanism Protein Protein-Cys-SH Intermediate Transition State Protein->Intermediate + Reagent MTS-Reagent (R-S-SO2-CH3) Reagent->Intermediate Product Labeled Protein (Protein-S-S-R) Intermediate->Product Rapid Exchange Byproduct Sulfinic Acid (CH3-SO2H) Intermediate->Byproduct

Figure 1: Mechanism of Cysteine modification by MTS reagents.

Dilution into Aqueous Buffer

Due to the decyl chain, direct dilution into buffer may cause precipitation.

  • Detergent Assistance: If labeling membrane proteins, ensure the buffer contains detergents (e.g., DDM, DM, or Triton X-100) above their Critical Micelle Concentration (CMC). The hydrophobic tail of the reagent will partition into the micelles, maintaining solubility while accessing membrane-embedded cysteines.

  • Stepwise Dilution: Dilute the stock 1:10 into a solvent/water mix (e.g., 50% DMSO) before the final dilution into the protein sample to prevent "crashing out."

  • Final Concentration: Maintain the final solvent (DMSO/DMF) concentration below 1-2% to avoid protein denaturation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon dilution Hydrophobicity of decyl chainIncrease detergent concentration in buffer; lower the final reagent concentration; add reagent slowly while vortexing.
Low Labeling Efficiency Hydrolysis of MTS groupUse fresh stock; ensure buffer pH is < 8.0 (MTS hydrolyzes rapidly at pH > 8); avoid phosphate buffers if possible (nucleophilic catalysis).
Multiple Bands on Gel Non-specific labelingReduce reaction time; lower reagent concentration; ensure free thiols (DTT/BME) are removed from protein prep before labeling.

References

  • Toronto Research Chemicals. 10-(t-Boc-amino)-1-decylmethanethiosulfonate Product Information. Retrieved from

  • Santa Cruz Biotechnology. 10-(t-Boc-amino)-1-decylmethanethiosulfonate. Retrieved from

  • Karlin, A., & Akabas, M. H. (1998).Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. (General MTS methodology).
  • Cayman Chemical. MTS Reagents Handling and Stability. Retrieved from

Sources

Method

Application Note: Surface Functionalization of Gold Nanoparticles with Boc-Amino MTS

This Application Note and Protocol guide details the surface functionalization of Gold Nanoparticles (AuNPs) using Boc-amino MTS (specifically -2-(Boc-amino)ethyl methanethiosulfonate or similar derivatives). This approa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the surface functionalization of Gold Nanoparticles (AuNPs) using Boc-amino MTS (specifically


-2-(Boc-amino)ethyl methanethiosulfonate  or similar derivatives).

This approach addresses a critical challenge in nanomedicine: generating stable, amine-terminated AuNPs without inducing aggregation during the functionalization process.

Executive Summary

Functionalizing gold nanoparticles (AuNPs) with primary amines is essential for downstream conjugation (e.g., via NHS-esters) but is fraught with technical difficulty. Direct functionalization with free amino-thiols (e.g., cysteamine) often leads to irreversible aggregation due to the electrostatic bridging of the amine groups with the negatively charged citrate surface or the gold surface itself.

This protocol utilizes Boc-amino MTS (


-2-(tert-butoxycarbonylamino)ethyl methanethiosulfonate) as a superior functionalization agent. The Boc (tert-butyloxycarbonyl)  group masks the amine, preventing electrostatic interference during assembly. The MTS (Methanethiosulfonate)  moiety serves as a highly reactive, chemoselective sulfur anchor that forms robust Au-S bonds while releasing a non-toxic sulfinate leaving group.

Scientific Background & Mechanism[1]

The Challenge: Amine-Induced Aggregation

Citrate-stabilized AuNPs are electrostatically stabilized (negative


-potential). Introducing positively charged primary amines (

) destabilizes the colloid via charge neutralization and inter-particle bridging.
The Solution: The Boc-MTS Strategy
  • Protection (Boc): The bulky, hydrophobic Boc group renders the amine neutral and sterically shielded, maintaining colloidal stability during the ligand exchange process.

  • Anchoring (MTS): Unlike thiols (which oxidize to disulfides) or disulfides (which have slower kinetics), methanethiosulfonates (

    
    ) react rapidly with Au(0) surfaces.
    
    • Reaction:

      
       (Sulfinate).
      
  • Deprotection: Post-assembly, the Boc group is removed under controlled acidic conditions to reveal the reactive primary amine.

Mechanistic Pathway

G AuNP Citrate-AuNP (Negative Charge) Reaction Ligand Exchange (Chemisorption) AuNP->Reaction MTS Boc-Amino MTS (Reagent) MTS->Reaction Protected Boc-NH-AuNP (Stable, Neutral/Neg) Reaction->Protected Releases Sulfinate Deprotection Acid Hydrolysis (HCl/Dioxane) Protected->Deprotection Active NH3+-AuNP (Positively Charged) Deprotection->Active Removes Boc

Figure 1: Workflow for the conversion of Citrate-AuNPs to Amine-AuNPs via the Boc-MTS route.

Materials & Reagents

ReagentSpecificationRole
Gold Nanoparticles 20 nm, Citrate-stabilized (

)
Core substrate
Boc-Amino MTS

-2-(Boc-amino)ethyl methanethiosulfonate
Functional linker
Solvent A Ethanol (Absolute, HPLC Grade)Ligand solvent
Solvent B THF (Tetrahydrofuran), anhydrousDeprotection solvent
Deprotection Acid 4M HCl in DioxaneBoc cleavage agent
Buffer PBS (10 mM, pH 7.4)Final resuspension
Filtration Amicon Ultra-15 (30k or 50k MWCO)Purification

Detailed Protocol

Phase 1: Ligand Exchange (Functionalization)

Objective: Replace weak citrate ligands with Boc-amino-thiolates.

  • Ligand Preparation:

    • Dissolve Boc-amino MTS in Ethanol to a concentration of 10 mM .

    • Note: MTS reagents are moisture sensitive; prepare fresh or store under Argon at -20°C.

  • Incubation:

    • To 10 mL of Citrate-AuNP solution, add 100 µL of the 10 mM Boc-amino MTS solution.

    • Ratio Logic: This provides a vast molar excess (~10,000:1 ligand:NP ratio) to drive the equilibrium toward the Au-S bond formation.

    • Vortex gently for 30 seconds.

    • Incubate at Room Temperature (RT) for 12–16 hours in the dark on a shaker.

    • Observation: The solution should remain red/pink. If it turns blue/purple, aggregation has occurred (check solvent purity or ligand concentration).

  • Purification (Removal of Free Ligand):

    • Transfer the solution to Amicon Ultra-15 Centrifugal Filters (30k MWCO).

    • Centrifuge at 3,000

      
       g  for 15 minutes (or until volume is reduced to ~500 µL).
      
    • Wash 1: Refill with 10 mL of 50% Ethanol/Water . Centrifuge again.

    • Wash 2: Refill with 10 mL of Absolute Ethanol . Centrifuge again.

    • Result: You now have Boc-NH-AuNPs suspended in Ethanol.

Phase 2: Boc Deprotection

Objective: Cleave the Boc group to release the primary amine without aggregating the core. Critical Step: AuNPs are sensitive to strong acids. We use a controlled organic phase method to minimize core degradation.

  • Solvent Exchange:

    • Ensure the AuNPs are suspended in THF or Dioxane (residues of water can slow deprotection). Perform one wash with anhydrous THF if necessary.

  • Acid Treatment:

    • Resuspend the AuNP pellet in 2 mL of anhydrous THF .

    • Add 2 mL of 4M HCl in Dioxane . (Final concentration: ~2M HCl).

    • Incubate for 1–2 hours at RT with gentle shaking.

    • Visual Check: The solution must remain stable. A slight color shift is acceptable, but precipitation indicates instability.

  • Quenching & Purification:

    • Immediately dilute the reaction with 10 mL of cold Ethanol to quench the acidity.

    • Centrifuge at 4,000

      
       g  for 15 minutes.
      
    • Discard supernatant (contains Boc fragments and HCl).

    • Wash 1: Resuspend in Ethanol.[1] Centrifuge.

    • Wash 2: Resuspend in Milli-Q Water (or weak acid like 1mM HCl if keeping protonated).

    • Note: Upon transfer to water, the now positively charged AuNPs (

      
      ) might interact with anionic glass surfaces. Use plasticware.
      

Characterization & Quality Control

Verify the transformation at each step using the following metrics:

MethodParameterCitrate-AuNPBoc-NH-AuNP

-AuNP (Final)
UV-Vis SPR Peak (

)
~520 nm~524 nm (+2-4 nm shift)~522 nm (slight blue shift from Boc loss)
DLS Hydrodynamic Diameter20 nm~24 nm~22 nm
Zeta Potential Surface Charge-35 mV (Anionic)-10 to 0 mV (Neutral/Shielded)+25 to +40 mV (Cationic)
Ninhydrin Colorimetric TestNegativeNegativePositive (Purple/Blue)
Ninhydrin Assay Protocol (Validation)
  • Take 50 µL of the final AuNP solution.

  • Add 50 µL of Ninhydrin reagent.

  • Heat at 80°C for 5 minutes.

  • Result: A deep purple/blue color indicates the presence of free primary amines.

Troubleshooting Guide

Issue: Aggregation during Deprotection (Solution turns blue/black)
  • Cause: The acid concentration was too high, or the solvent polarity destabilized the particles.

  • Fix: Reduce HCl concentration to 1M . Alternatively, use Trifluoroacetic acid (TFA) (10% v/v in DCM) for a shorter duration (30 mins), though HCl/Dioxane is generally gentler on the gold core.

  • Stabilization: Add 0.01% Tween-20 to the reaction mixture during deprotection to provide steric stabilization.

Issue: Low Amine Yield (Weak Zeta Potential)
  • Cause: Incomplete ligand exchange or incomplete deprotection.

  • Fix: Increase the initial incubation time of Boc-MTS to 24 hours. Ensure the HCl used for deprotection is fresh (HCl gas escapes from dioxane over time).

References

  • Mechanism of Thiosulfonate Adsorption

    • Title: Adsorption of Alkanethiosulfon
    • Source: Langmuir 2000, 16, 19, 7482–7487
    • URL:[Link]

  • Source: Bioconjugate Chemistry (General methodology reference)
  • General AuNP Functionalization Protocols

    • Title: Gold Nanoparticle Functionalization Methods (Nanopartz Applic
    • Source: Nanopartz[2][][4]

    • URL:[Link]

  • MTS Reagents in Protein Chemistry: Title: Methanethiosulfonate Reagents (Toronto Research Chemicals) Source: TRC Product Guide

Sources

Application

Application Note: Reaction Conditions and Protocols for Methanethiosulfonate (MTS) Protein Crosslinking

Executive Summary Methanethiosulfonate (MTS) reagents are indispensable tools for probing protein structure, mapping membrane topology, and capturing transient conformational states[1][2]. Originally popularized by the S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methanethiosulfonate (MTS) reagents are indispensable tools for probing protein structure, mapping membrane topology, and capturing transient conformational states[1][2]. Originally popularized by the Substituted-Cysteine Accessibility Method (SCAM)[1][3], MTS chemistry has evolved to include homobifunctional crosslinkers (bis-MTS) that act as angstrom-scale "molecular rulers"[4][5]. This application note provides an authoritative, self-validating guide to designing, optimizing, and executing MTS crosslinking experiments, bridging the gap between theoretical chemistry and benchtop execution.

Mechanistic Insights: The Causality of MTS Chemistry

To master MTS crosslinking, one must understand the underlying physical chemistry. MTS reagents do not react with neutral thiols; they react exclusively with the thiolate anion (


) [6][7].
  • The Reaction Pathway: The electrophilic sulfur of the MTS group undergoes rapid nucleophilic attack by a protein thiolate, forming a stable mixed disulfide bond[1][8]. The leaving group, a sulfinic acid byproduct, rapidly decomposes into low-molecular-weight volatile products, ensuring the reaction is driven to completion without steric hindrance[1][2].

  • Reaction Kinetics: The intrinsic reactivity of MTS reagents is exceptionally high, with rate constants on the order of

    
    [1][3]. This allows for complete modification within seconds to minutes, making them ideal for capturing rapid conformational transitions in ion channels and receptors[3][4].
    
  • The Hydrolysis Dilemma: The electrophilic nature of MTS makes it highly susceptible to hydrolysis by water[1][2]. At pH 7.0 and 20°C, the half-life of common MTS reagents is merely 10 to 15 minutes[1][3]. Consequently, reaction buffers must be carefully controlled, and stock solutions must be prepared in anhydrous solvents immediately prior to use[1][2].

Critical Reaction Parameters

pH Optimization

The pH of the reaction buffer is the most critical parameter, representing a tightrope walk between cysteine reactivity and reagent degradation.

  • Optimal Range (pH 7.0 – 7.5): This range ensures a sufficient population of reactive thiolate anions while minimizing the base-catalyzed hydrolysis of the MTS reagent[6].

  • Avoid High pH (>8.0): Elevated pH exponentially accelerates MTS hydrolysis, resulting in high concentrations of free spin/inactive reagent and failed crosslinking[6].

Buffer Selection
  • Recommended: Inert buffers such as HEPES, MES, or Phosphate are ideal[6][9].

  • To Avoid: Tris buffers should generally be avoided for long incubations. While the primary amine of Tris is not highly reactive toward MTS, its massive molar excess can slowly deplete the reagent over time[6].

Stoichiometry and Concentration

The concentration of a homobifunctional MTS crosslinker dictates the reaction pathway:

  • Low Concentration (50 µM – 200 µM): Strongly favors crosslinking. A low concentration ensures that once one end of the bis-MTS molecule reacts with a cysteine, the local effective concentration of the other end is astronomically high, driving the second reaction to form the crosslink[4][9][10].

  • High Concentration (>1 mM): Favors single-ended modification (mono-adducts). Flooding the system with crosslinker results in two separate bis-MTS molecules reacting with the two target cysteines before a single molecule can bridge the gap[4].

Quantitative Data: Properties of Common MTS Reagents

The following table summarizes the physical properties and optimal working conditions for both monofunctional and bifunctional MTS reagents utilized in structural biology[1][10][11][12].

Reagent NameTypeSpacer Arm Length (Å)Typical Working Conc.Primary Solvent
MTSEA / MTSET Monofunctional (Charged)N/A1.0 – 2.5 mMWater / DMSO
MTS-1-MTS Homobifunctional~4.250 – 200 µMAcetone / DMSO
MTS-3-MTS (M3M) Homobifunctional~5.050 – 200 µMDMSO
MTS-5-MTS (M5M) Homobifunctional~9.150 – 200 µMDMSO
MTS-8-MTS (M8M) Homobifunctional~13.050 – 200 µMDMSO
MTS-17-MTS (M17M) Homobifunctional~21.0 – 24.750 – 200 µMDMSO

Experimental Workflow and Logic

Workflow A Site-Directed Mutagenesis (Introduce Cys pairs) B Protein Expression & Purification A->B C Reduction of Native Disulfides (DTT / TCEP) B->C D Desalting / Buffer Exchange (Remove reducing agents) C->D F Crosslinking Reaction (pH 7.0-7.5, 4°C or RT) D->F E MTS Reagent Preparation (Fresh in anhydrous DMSO) E->F G Quenching (NEM or Free Cysteine) F->G H Downstream Analysis (Non-reducing SDS-PAGE / MS) G->H

Figure 1: End-to-end workflow for site-directed MTS protein crosslinking and labeling.

Step-by-Step Protocol: Bis-MTS Protein Crosslinking

This protocol is designed as a self-validating system . Each phase includes a checkpoint to ensure the chemical prerequisites for the subsequent step are met.

Phase 1: Protein Preparation and Reduction

Causality: MTS reagents react exclusively with free thiols. Any cysteines oxidized into native disulfides or blocked by cellular metabolites will not react.

  • Dilute the purified double-cysteine mutant protein to a final concentration of 10–50 µM in Reaction Buffer (20 mM HEPES, 150 mM KCl, pH 7.5)[9].

  • Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 30 minutes at room temperature to fully reduce the protein.

  • Critical Step: Remove the DTT completely. DTT contains two thiols that will instantly consume the MTS reagent[1][2]. Pass the sample through a pre-equilibrated desalting column (e.g., Zeba Spin) twice.

  • Validation Checkpoint: Perform an Ellman’s reagent (DTNB) assay on a small aliquot. A strong yellow absorbance at 412 nm confirms the presence of free, reactive sulfhydryls.

Phase 2: Reagent Preparation

Causality: Due to extreme hygroscopicity and rapid hydrolysis, MTS reagents must be protected from ambient moisture[1][2].

  • Remove the lyophilized bis-MTS crosslinker (e.g., MTS-3-MTS) from the -20°C desiccator. Allow it to equilibrate to room temperature for 15 minutes before opening the vial to prevent condensation[1][2].

  • Dissolve the reagent in anhydrous DMSO to create a 20 mM stock solution[9].

  • Immediately dilute a portion of the stock into the Reaction Buffer to a working concentration of 200 µM[9]. Use within 1 minute.

Phase 3: The Crosslinking Reaction
  • Mix equal volumes of the reduced protein (from Phase 1) and the 200 µM bis-MTS working solution. The final crosslinker concentration should be 100 µM[9].

  • Incubate the mixture for 10 to 15 minutes at 4°C (or room temperature for faster kinetics)[9][12].

  • Validation Checkpoint: The low concentration and short timeframe specifically capture dynamic, physiological conformations rather than forcing unnatural structural distortions[4].

Phase 4: Quenching and Analysis

Causality: If unreacted cysteines are not blocked, disulfide shuffling can occur during denaturation, leading to false-positive crosslinks.

  • Quench the reaction by adding N-ethylmaleimide (NEM) to a final concentration of 60 mM[9][10]. Incubate for 5 minutes. NEM irreversibly alkylates any remaining free thiols.

  • Add non-reducing SDS-PAGE sample buffer (do NOT add DTT or

    
    -mercaptoethanol)[9][12].
    
  • Resolve the samples on an SDS-PAGE gel.

  • Validation Checkpoint: Successful intramolecular crosslinking often presents as a distinct "gel shift" to a faster-migrating species due to the protein adopting a more compact, crosslinked state that binds SDS differently[9]. Intermolecular crosslinking will appear as a dimer band[11][13].

Troubleshooting Logic Matrix

LogicTree Start Optimize MTS Crosslinking pH Buffer pH Start->pH Conc Reagent Concentration Start->Conc pH_low pH < 7.0 (Low thiolate, slow rxn) pH->pH_low pH_opt pH 7.0 - 7.5 (Optimal reactivity) pH->pH_opt pH_high pH > 8.0 (Rapid MTS hydrolysis) pH->pH_high Conc_low < 200 µM (Favors crosslinking, minimizes mono-adducts) Conc->Conc_low Conc_high > 1 mM (Favors rapid blocking, SCAM applications) Conc->Conc_high

Figure 2: Decision matrix for optimizing MTS reaction conditions based on pH and concentration.

References

  • ttuhsc.
  • interchim.
  • interchim.
  • rsc.
  • researchgate.net - In protein cysteine labeling for EPR, are there specific buffers, salts or pH values that are most optimal?
  • molbiolcell.
  • nih.
  • portlandpress.
  • pnas.
  • elifesciences.
  • pnas.
  • nih.
  • biorxiv.

Sources

Method

Application Note: High-Precision Channel Probing with 10-(t-Boc-amino)-1-decyl-MTS

This Application Note and Protocol Guide is designed for researchers utilizing 10-(t-Boc-amino)-1-decylmethanethiosulfonate (MTS-10-Boc) in ion channel structure-function studies. This reagent is a specialized tool for C...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers utilizing 10-(t-Boc-amino)-1-decylmethanethiosulfonate (MTS-10-Boc) in ion channel structure-function studies. This reagent is a specialized tool for Cysteine Scanning Mutagenesis (SCAM) and Tethered Pharmacology , acting as a "molecular ruler" or a "tethered blocker."

Introduction & Mechanistic Basis[1][2][3][4]

10-(t-Boc-amino)-1-decylmethanethiosulfonate is a bifunctional sulfhydryl-reactive reagent. Unlike standard short-chain reagents (e.g., MTSEA, MTSET), this compound features a long decyl (C10) spacer and a tert-butyloxycarbonyl (t-Boc) protected amino group .

Core Utility: The "Deep Probe" Concept

In ion channel research, this reagent is primarily used to:

  • Map Pore Geometry: The ~15 Å decyl chain allows the reactive head-group to reach deep into channel vestibules or pores from a distant cysteine anchor.

  • Create Tethered Blockers: Upon deprotection, the t-Boc group is removed to reveal a positively charged primary amine (

    
    ). This transforms the reagent into a "tethered quaternary ammonium" analog, capable of blocking the pore only when the channel is in a specific conformation (e.g., open vs. closed).
    
  • Test Hydrophobicity vs. Charge: Researchers can compare the effects of the protected form (neutral, bulky, hydrophobic t-Boc) versus the deprotected form (positively charged amine) to distinguish between steric occlusion and electrostatic repulsion.

Chemical Mechanism

The methanethiosulfonate (MTS) moiety reacts specifically and rapidly with the thiolate anion (


) of engineered cysteine residues to form a mixed disulfide bond.


Experimental Workflow & Decision Matrix

Before beginning, you must decide the functional state of the probe required for your experiment.

FeatureForm A: t-Boc Protected (As Supplied)Form B: Deprotected (Activated)
Chemical Structure Cys-S-S-(CH2)10-NH-tBocCys-S-S-(CH2)10-NH3+
Charge (pH 7.4) Neutral (0)Positive (+1)
Hydrophobicity High (Lipophilic)Amphiphilic
Primary Application Probing hydrophobic pockets; Steric bulk tests.Voltage-dependent block; Mimicking local anesthetics.
Preparation Dissolve in DMSO and use.Requires acid hydrolysis (TFA) before use.

Detailed Protocols

Protocol A: Reagent Preparation & Storage

Critical: MTS reagents are moisture-sensitive and hydrolyze rapidly in aqueous buffers.

  • Storage: Store lyophilized powder at -20°C with desiccant.

  • Stock Solution (100 mM):

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Dissolve the powder in anhydrous DMSO (Dimethyl sulfoxide).

    • Aliquot into single-use tubes (e.g., 5 µL) and freeze at -80°C. Do not refreeze aliquots.

Protocol B: Deprotection (Generating the Charged Probe)

Perform this step only if you require the positively charged amine (10-amino-1-decyl-MTS).

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Nitrogen gas.

  • Dissolution: Dissolve 5 mg of 10-(t-Boc-amino)-1-decyl-MTS in 0.5 mL of 50% TFA / 50% DCM (v/v).

  • Reaction: Incubate at room temperature for 30–60 minutes. The high acidity cleaves the t-Boc group.

  • Evaporation: Remove the solvent under a gentle stream of Nitrogen gas until dry.

  • Neutralization: Resuspend the residue immediately in anhydrous DMSO.

    • Note: The resulting amine will be in the TFA-salt form. When added to the physiological recording buffer (pH 7.4), it will equilibrate to the protonated ammonium form.

  • Usage: Use immediately. The free amine is less stable than the Boc-protected form.

Protocol C: Electrophysiology (Whole-Cell / Oocyte)

Context: This protocol assumes a standard Voltage-Clamp or Patch-Clamp setup.

  • Baseline Recording: Establish a stable baseline current for the cysteine-mutant channel. Run the activation protocol (e.g., I-V curve) 3–5 times to ensure stability.

  • Reagent Dilution:

    • Dilute the DMSO stock into the extracellular recording buffer immediately before application.

    • Working Concentration: Typically 10 µM – 1 mM .

    • Caution: Keep final DMSO concentration < 0.5% to avoid non-specific membrane effects.

  • Application:

    • Perfuse the reagent into the bath.

    • State-Dependence: If the cysteine is accessible only in the open state, apply the reagent while pulsing the channel (e.g., 200 ms pulses at 1 Hz). If accessible in the closed state, apply at the holding potential.

  • Reaction Monitoring:

    • Monitor the peak current amplitude or tail current.

    • Reaction is usually complete within 1–5 minutes .

  • Washout: Wash with reagent-free buffer for 2–5 minutes.

    • Note: MTS modification is covalent and irreversible. The current will not recover upon washout (unlike reversible blockers). This confirms covalent modification.

  • Post-Modification Characterization:

    • Run the full I-V protocol again.

    • Result Analysis: Look for Current Block (reduction in amplitude) or Gating Shift (change in

      
      ).
      

Data Interpretation & Visualization

Expected Outcomes[1][2][3][4][5]
  • Outcome 1: Irreversible Block. The current decreases and stays low after washout.

    • Interpretation: The tethered decyl chain is physically occluding the pore.

  • Outcome 2: Kinetic Shift. The activation curve shifts (e.g., to more positive potentials).

    • Interpretation: The modification stabilizes the closed state or destabilizes the open state (e.g., by preventing a conformational movement).

  • Outcome 3: No Effect.

    • Interpretation: The cysteine is inaccessible, buried, or the reaction rate is too slow. Verify with a smaller reagent (e.g., MTSET) to confirm accessibility.

Visualization: The Tethered Blocker Mechanism

TetherMechanism Reagent 10-(t-Boc)-decyl-MTS Deprotect Deprotection (TFA) Reagent->Deprotect Optional Step Channel Ion Channel (Cys Mutant) Reagent->Channel Direct Use (Hydrophobic Probe) ActiveProbe 10-Amino-decyl-MTS (+) Deprotect->ActiveProbe Yields Charge ActiveProbe->Channel Covalent Reaction Complex Tethered Block State (Cys-S-S-Decyl-NH3+) Channel->Complex Irreversible Modification

Caption: Workflow for converting the precursor MTS reagent into an active tethered blocker and its interaction with the ion channel.

Comparative Reagent Table

ReagentChain LengthHead GroupChargeUse Case
MTSEA ~6 ÅEthyl-Amine+1Probing immediate accessibility; small pores.
MTSET ~6 ÅTrimethyl-Ammonium+1Permanent charge; fast reaction; SCAM standard.
MTSES ~6 ÅSulfonate-1Probing electrostatic selectivity (anion vs cation).
Decyl-MTS ~15 ÅMethyl (Alkyl)0Hydrophobic anchoring to lipid bilayer.
10-(t-Boc)-MTS ~18 Åt-Boc-Amine 0 Deep hydrophobic probing; Precursor.

References

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in cysteine-substitution mutants.[1] Science, 258(5080), 307-310. Link

  • Blaustein, R. O., Cole, P. A., Williams, C., & Miller, C. (1994). Tethered blockers as molecular 'tape measures' for a voltage-gated K+ channel. Nature, 371(6494), 219-224. Link

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

  • Pau, V., et al. (2007). Control of Inward Rectifier K Channel Activity by Lipid Tethering of Cytoplasmic Domains. Journal of General Physiology, 130(2), 135-149. Link

  • Santa Cruz Biotechnology. 10-(t-Boc-amino)-1-decylmethanethiosulfonate Product Page. Link

Sources

Application

Application Note and Detailed Protocol for the Synthesis of 10-(t-Boc-amino)-1-decylmethanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 10-(t-Boc-amino)-1-decylmethanethiosulfonate, a bifunctional molecu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 10-(t-Boc-amino)-1-decylmethanethiosulfonate, a bifunctional molecule with applications in bioconjugation and drug delivery systems. The synthetic route is a robust three-step process commencing with the selective monobromination of 1,10-decanediol, followed by amination and subsequent protection with a tert-butyloxycarbonyl (Boc) group, and culminating in the formation of the methanethiosulfonate ester. This guide is designed to provide not only a detailed experimental protocol but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction

Molecules bearing a methanethiosulfonate (MTS) group are valuable reagents in protein chemistry and drug development. The MTS moiety can readily react with free thiol groups, such as those found in cysteine residues of proteins, to form a stable disulfide bond. This specific reactivity makes MTS-containing compounds excellent tools for site-specific protein modification, cross-linking studies, and the development of targeted drug delivery systems. The inclusion of a Boc-protected amine at the distal end of a long alkyl chain provides a versatile handle for further chemical modifications, allowing for the attachment of fluorescent probes, affinity tags, or therapeutic agents. This application note details a reliable and scalable synthesis of 10-(t-Boc-amino)-1-decylmethanethiosulfonate, a key intermediate for these advanced applications.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: Monobromination cluster_1 Step 2: Amination and Protection cluster_2 Step 3: Methanethiosulfonate Formation A 1,10-Decanediol B 10-Bromo-1-decanol A->B HBr, TBAB Toluene, Reflux C 10-Bromo-1-decanol D 10-Amino-1-decanol C->D 1. NaN3, DMF 2. H2, Pd/C E 10-(t-Boc-amino)-1-decanol D->E (Boc)2O, Et3N CH2Cl2 F 10-(t-Boc-amino)-1-decanol G 10-(t-Boc-amino)-1-bromodecane F->G PBr3, CH2Cl2 H 10-(t-Boc-amino)-1-decyl- methanethiosulfonate G->H NaS2O2Me, DMF

Caption: Synthetic route for 10-(t-Boc-amino)-1-decylmethanethiosulfonate.

Materials and Methods

Materials

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted.

ReagentSupplierPurity
1,10-DecanediolSigma-Aldrich98%
Hydrobromic acid (48% aq.)Sigma-AldrichACS reagent
Tetrabutylammonium bromide (TBAB)Sigma-Aldrich99%
TolueneFisher ScientificAnhydrous
Sodium azideSigma-Aldrich≥99.5%
Dimethylformamide (DMF)Fisher ScientificAnhydrous
Palladium on carbon (10%)Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)Sigma-Aldrich99%
Triethylamine (Et₃N)Sigma-Aldrich≥99.5%
Dichloromethane (CH₂Cl₂)Fisher ScientificAnhydrous
Phosphorus tribromide (PBr₃)Sigma-Aldrich99%
Sodium methanethiosulfonateSanta Cruz Biotechnology
Diethyl etherFisher ScientificACS grade
Ethyl acetateFisher ScientificACS grade
HexanesFisher ScientificACS grade
Sodium sulfate (anhydrous)Fisher ScientificACS grade
Magnesium sulfate (anhydrous)Fisher ScientificACS grade
Experimental Protocols

Step 1: Synthesis of 10-Bromo-1-decanol

This procedure is adapted from an optimized process for the selective monobromination of diols.[1][2][3] The use of a phase transfer catalyst, tetrabutylammonium bromide (TBAB), is crucial for facilitating the reaction between the aqueous hydrobromic acid and the organic-soluble diol.

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 1,10-decanediol (17.4 g, 100 mmol), toluene (200 mL), and tetrabutylammonium bromide (3.22 g, 10 mmol).

  • With vigorous stirring, add 48% aqueous hydrobromic acid (11.9 mL, 105 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 24 hours. Water will be collected in the Dean-Stark trap.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford 10-bromo-1-decanol as a colorless oil.

Step 2: Synthesis of 10-(t-Boc-amino)-1-decanol

This two-part step involves the conversion of the alkyl bromide to an azide, followed by reduction to the primary amine and subsequent Boc protection. The azide displacement is a reliable method to introduce an amino group, and the subsequent hydrogenation is a clean reduction method.[4]

  • 2a. Synthesis of 10-Azido-1-decanol

    • In a 250 mL round-bottom flask, dissolve 10-bromo-1-decanol (11.85 g, 50 mmol) in 100 mL of anhydrous dimethylformamide (DMF).

    • Add sodium azide (4.88 g, 75 mmol) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

    • Cool the mixture to room temperature and pour it into 300 mL of water.

    • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give 10-azido-1-decanol as a pale yellow oil, which can be used in the next step without further purification.

  • 2b. Synthesis of 10-Amino-1-decanol

    • Dissolve the crude 10-azido-1-decanol (approx. 50 mmol) in 150 mL of methanol in a 500 mL flask.

    • Carefully add 10% palladium on carbon (approx. 500 mg) to the solution.

    • Fit the flask with a hydrogen balloon and stir the suspension vigorously under a hydrogen atmosphere at room temperature for 16 hours.

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 10-amino-1-decanol as a waxy solid.[5][6] This can be used directly in the next step.

  • 2c. Synthesis of 10-(t-Boc-amino)-1-decanol

    • Dissolve the crude 10-amino-1-decanol (approx. 50 mmol) in 150 mL of anhydrous dichloromethane (CH₂Cl₂) in a 500 mL round-bottom flask.

    • Add triethylamine (8.4 mL, 60 mmol) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (12.0 g, 55 mmol) in 50 mL of CH₂Cl₂ dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 10-(t-Boc-amino)-1-decanol as a white solid.[7][8]

Step 3: Synthesis of 10-(t-Boc-amino)-1-decylmethanethiosulfonate

The final step involves the conversion of the alcohol to a bromide, which is a better leaving group, followed by nucleophilic substitution with sodium methanethiosulfonate.

  • 3a. Synthesis of 10-(t-Boc-amino)-1-bromodecane

    • Dissolve 10-(t-Boc-amino)-1-decanol (8.2 g, 30 mmol) in 100 mL of anhydrous CH₂Cl₂ in a 250 mL round-bottom flask and cool to 0 °C.

    • Slowly add phosphorus tribromide (PBr₃) (1.13 mL, 12 mmol) dropwise to the stirred solution. The use of PBr₃ is a mild and effective method for converting primary alcohols to alkyl bromides with minimal side reactions.[9]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 10-(t-Boc-amino)-1-bromodecane as a colorless oil, which can be used in the next step without further purification.

  • 3b. Synthesis of 10-(t-Boc-amino)-1-decylmethanethiosulfonate

    • Dissolve the crude 10-(t-Boc-amino)-1-bromodecane (approx. 30 mmol) in 100 mL of anhydrous DMF in a 250 mL round-bottom flask.

    • Add sodium methanethiosulfonate (5.0 g, 36 mmol) to the solution.

    • Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere.

    • Cool the mixture to room temperature and pour it into 300 mL of water.

    • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 10-(t-Boc-amino)-1-decylmethanethiosulfonate as a white solid.

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical Yield (g)Typical Yield (%)
11,10-DecanediolHBr, TBAB10-Bromo-1-decanol23.760-70
2a10-Bromo-1-decanolNaN₃10-Azido-1-decanol9.95>90 (crude)
2b10-Azido-1-decanolH₂, Pd/C10-Amino-1-decanol8.65>90 (crude)
2c10-Amino-1-decanol(Boc)₂O, Et₃N10-(t-Boc-amino)-1-decanol13.6580-90
3a10-(t-Boc-amino)-1-decanolPBr₃10-(t-Boc-amino)-1-bromodecane10.08>90 (crude)
3b10-(t-Boc-amino)-1-bromodecaneNaS₂O₂Me10-(t-Boc-amino)-1-decylmethanethiosulfonate10.9570-80

Characterization

The final product and intermediates should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Safety Precautions

  • Hydrobromic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with care in a fume hood and avoid contact with acids and heavy metals.

  • Phosphorus tribromide is corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

  • Hydrogen gas is flammable. Ensure proper ventilation and avoid ignition sources during the hydrogenation step.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • Hermanson, G. T. Bioconjugate Techniques. 3rd ed., Academic Press, 2013.
  • Spaccini, R., et al. "An Optimized Process to 10-Bromo-1-decanol." Organic Process Research & Development, 2010, 14(4), 933-936. [Link]

  • Kad, G. L., et al. "A novel method for the synthesis of bromoalkanols." Indian Journal of Chemistry-Section B, 1997, 36(3), 254-255.
  • "Alcohol to Bromide - Common Conditions." Organic Chemistry Data. [Link]

  • "Boc-Protected Amino Groups." Organic Chemistry Portal. [Link]

  • "10-Amino-1-decanol." PubChem. [Link]

  • "10-Bromo-1-decanol." ChemBK. [Link]

  • "10-(t-Boc-amino)-1-decanol | B617785." ENCO. [Link]

  • "Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals with Carbonyl Compounds via Visible-Light Photocatalyst in Water." Green Chemistry. [Link]

  • "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." PMC. [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." [Link]

  • "Organic Syntheses Procedure." Organic Syntheses. [Link]

  • PubChem. "1-Decanol, 10-bromo-." [Link]

  • PubChem. "10-Amino-1-decanol." [Link]

  • Organic Syntheses. "[ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-." [Link]

  • Royal Society of Chemistry. "Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling..." [Link]

  • Royal Society of Chemistry. "Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids..." [Link]

  • ResearchGate. "Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines." [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 10-(t-Boc-amino)-1-decylmethanethiosulfonate

Welcome to the technical support guide for 10-(t-Boc-amino)-1-decylmethanethiosulfonate (Product No. B0731).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 10-(t-Boc-amino)-1-decylmethanethiosulfonate (Product No. B0731). This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. As a long-chain alkyl methanethiosulfonate (MTS) reagent, its utility in modifying cysteine residues is often challenged by its inherent hydrophobicity. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.

Understanding the Molecule: Why is Solubility an Issue?

The structure of 10-(t-Boc-amino)-1-decylmethanethiosulfonate dictates its solubility behavior. The molecule possesses two key hydrophobic domains: a ten-carbon (decyl) alkyl chain and a bulky tert-butyloxycarbonyl (t-Boc) protecting group.[1] These regions significantly outweigh the modest polarity of the methanethiosulfonate headgroup and the protected amine, leading to very poor solubility in water and aqueous buffers.[2]

cluster_Molecule 10-(t-Boc-amino)-1-decylmethanethiosulfonate cluster_Solvent Aqueous Buffer Compound Hydrophobic Tail (C₁₀H₂₀ Alkyl Chain) Hydrophobic Group (t-Boc) Polar Head (Methanethiosulfonate) Water Water (H₂O) Highly Polar Compound:e->Water:w  Repulsion Compound:e->Water:w  Repulsion

Caption: The molecule's dominant hydrophobic regions lead to poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I added the powdered compound directly to my phosphate-buffered saline (PBS), and it won't dissolve. What went wrong? This is expected behavior. The compound's high hydrophobicity prevents it from dissolving directly in aqueous solutions. A common and effective strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution.[3][4]

Q2: What is the best organic solvent for creating a stock solution? Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices.[5][6] They are polar aprotic solvents capable of dissolving 10-(t-Boc-amino)-1-decylmethanethiosulfonate at high concentrations. For applications sensitive to oxidation, DMF may be preferred over DMSO.[3]

Q3: My compound precipitates when I add the DMSO stock solution to my buffer. How can I prevent this? Precipitation occurs when the compound's solubility limit is exceeded upon dilution into the aqueous buffer.[3] To prevent this, add the organic stock solution dropwise into the aqueous buffer while the buffer is being vigorously stirred or vortexed . This gradual introduction avoids creating localized areas of high concentration, allowing the compound to disperse more effectively.

Q4: How stable is this compound in solution? There are two primary stability concerns:

  • Methanethiosulfonate (MTS) Group: MTS reagents can hydrolyze in water over time. This process is dependent on temperature, pH, and the presence of nucleophiles.[5][6][7] Therefore, it is critical to prepare working solutions fresh immediately before use for maximum reactivity with thiol groups.[5][7]

  • t-Boc Protecting Group: The Boc group is stable under neutral and basic conditions but is readily cleaved by acid.[8][9] Avoid using buffers with a pH below 4 to maintain the integrity of the Boc group.

Q5: Can I heat the solution or sonicate it to improve solubility? Gentle warming or brief sonication can aid dissolution. However, prolonged heating is not recommended as it can accelerate the hydrolysis of the MTS group and potentially affect the stability of your target protein or assay components.

In-Depth Troubleshooting Guide: Strategies for Solubilization

If the standard co-solvent method is insufficient or incompatible with your experimental system, several advanced techniques can be employed.

Strategy 1: The Organic Co-Solvent Method (Standard Protocol)

This is the most common starting point. The principle is to use a water-miscible organic solvent to reduce the overall polarity of the solution, thereby accommodating the hydrophobic compound.

Detailed Protocol
  • Prepare Stock Solution: Dissolve the 10-(t-Boc-amino)-1-decylmethanethiosulfonate in 100% DMSO or DMF to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Prepare Aqueous Buffer: Vigorously stir your target aqueous buffer in a beaker or tube.

  • Dilution: Using a pipette, add the organic stock solution drop-by-drop to the center of the vortex in the stirring buffer. Do not add the entire volume at once.

  • Final Concentration: Continue stirring for 5-10 minutes after the addition is complete. The final concentration of the organic solvent should be kept as low as possible, typically below 5% (v/v), to minimize effects on protein structure and function. Always run a vehicle control (buffer + co-solvent) in your experiment.

Data Summary: Recommended Organic Co-solvents
SolventTypeKey ConsiderationsRef.
DMSO Polar AproticStrong solvent. May be cytotoxic at >0.5% in some cell assays. Can oxidize Met/Cys residues in certain contexts.[3]
DMF Polar AproticGood alternative to DMSO for oxidation-sensitive applications.[3]
Ethanol Polar ProticLess effective than DMSO/DMF but may be better tolerated in biological systems.[10]
Strategy 2: Detergent-Mediated Solubilization (Micellar Encapsulation)

Detergents, or surfactants, are amphipathic molecules that form microscopic structures called micelles in aqueous solutions when above a specific concentration known as the Critical Micelle Concentration (CMC).[11][12] The hydrophobic core of the micelle can encapsulate the alkyl chain of the MTS reagent, while the hydrophilic exterior keeps the entire complex soluble.

Caption: Micellar encapsulation of the hydrophobic compound by detergents.
Detailed Protocol
  • Select Detergent: Choose a mild, non-ionic (e.g., Triton™ X-100, Tween® 20) or zwitterionic (e.g., CHAPS) detergent to minimize protein denaturation.[13]

  • Prepare Buffer: Prepare your aqueous buffer containing the chosen detergent at a concentration 2-5 times its CMC.

  • Dissolve Compound: Add the powdered 10-(t-Boc-amino)-1-decylmethanethiosulfonate (or a concentrated stock in a minimal amount of organic solvent) to the detergent-containing buffer.

  • Equilibrate: Stir the solution for 15-30 minutes to allow for micellar encapsulation.

Data Summary: Common Detergents for Solubilization
DetergentTypeCMC (in water)Typical Working Conc.Ref.
Triton™ X-100 Non-ionic~0.24 mM0.5 - 1.0 mM[14]
Tween® 20 Non-ionic~0.06 mM0.1 - 0.3 mM[11]
CHAPS Zwitterionic~8 mM10 - 20 mM[13]
Sodium Dodecyl Sulfate (SDS) Anionic~8.3 mM>10 mM[11]
Note: SDS is a denaturing detergent and should only be used if protein unfolding is desired.
Strategy 3: Cyclodextrin-Mediated Solubilization (Inclusion Complex Formation)

Cyclodextrins are cyclic oligosaccharides with a toroidal shape, featuring a hydrophilic exterior and a nonpolar, hydrophobic interior cavity.[15][16] They can form "host-guest" inclusion complexes with hydrophobic molecules that fit within their cavity, thereby increasing the apparent water solubility of the guest molecule.[][18][19]

cluster_Complex Inclusion Complex (Soluble) CD CD Complex Soluble Complex MTS Hydrophobic Tail MTS->CD:f0

Sources

Optimization

Technical Support Center: Troubleshooting Long-Chain MTS Reagent Labeling

Welcome to the Technical Support Center for Methanethiosulfonate (MTS) bioconjugation. Long-chain MTS derivatives—such as MTS-PEG, MTS-fluorophores, and bulky spin labels (MTSL)—are indispensable for probing membrane pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methanethiosulfonate (MTS) bioconjugation. Long-chain MTS derivatives—such as MTS-PEG, MTS-fluorophores, and bulky spin labels (MTSL)—are indispensable for probing membrane protein topology, performing site-directed spin labeling (SDSL), and engineering bioconjugates[1][2].

While the intrinsic reaction rate of the MTS moiety with exposed thiols is exceptionally fast (on the order of


)[3], the addition of a long spacer arm introduces complex thermodynamic and kinetic barriers. This guide is designed by Senior Application Scientists to help you diagnose and resolve low labeling efficiencies through mechanistic troubleshooting and self-validating protocols.

Diagnostic Workflow

Before adjusting your protocol, use the logic tree below to isolate the physicochemical root cause of your labeling failure.

TroubleshootingWorkflow Start Low Labeling Efficiency (<40% Yield) Cond1 Is the Protein Precipitating? Start->Cond1 Sol1 Optimize Detergent & Label at 4°C Cond1->Sol1 Yes Cond2 Are Reducing Agents (DTT/TCEP) Present? Cond1->Cond2 No Sol2 Desalt Completely Before Labeling Cond2->Sol2 Yes Cond3 Is Buffer pH > 7.5? Cond2->Cond3 No Sol3 Adjust pH to 6.5-7.0 to Prevent Hydrolysis Cond3->Sol3 Yes Cond4 Is Target Cysteine Buried/Inaccessible? Cond3->Cond4 No Sol4 Add Mild Denaturant or Increase Molar Excess Cond4->Sol4 Yes

Diagnostic logic tree for resolving low MTS labeling efficiency.

Expert FAQs: Mechanistic Troubleshooting

Q1: I reduced my protein thoroughly before labeling, but my efficiency is near zero. What went wrong? Causality & Solution: The most common cause of MTS labeling failure is the residual presence of reducing agents. Dithiothreitol (DTT), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP) are highly potent nucleophiles. If they remain in your buffer, they will competitively attack the methanethiosulfonate group, completely quenching the reagent before it can react with your target protein[4].
Action: You must perform a rigorous buffer exchange (via a desalting column or exhaustive dialysis) to remove 100% of the reducing agent prior to adding the MTS compound.

Q2: My protein is soluble, and I removed all DTT, but labeling is still poor. Could the reagent be degrading? Causality & Solution: MTS reagents are highly susceptible to base-catalyzed hydrolysis. In aqueous environments, hydroxide ions displace the methanesulfinate leaving group, destroying the reactive thiosulfonate moiety. This degradation accelerates exponentially in alkaline conditions; for instance, similar sulfur-based precursors see their half-lives drop from over 24 hours at pH 6.0 to just ~30 minutes at pH 8.0[5]. Action: Maintain your labeling buffer strictly between pH 6.5 and 7.0. Furthermore, MTS stock solutions must be prepared in anhydrous DMSO or DMF immediately before use, as ambient moisture will pre-hydrolyze stored aliquots.

Q3: The protein precipitates heavily when I add the long-chain MTS-PEG reagent. How do I prevent this? Causality & Solution: Long-chain MTS reagents, particularly bulky PEGylated or hydrophobic variants, can drastically alter the solubility profile of the target protein. Additionally, membrane proteins are inherently unstable when agitated at room temperature in low detergent concentrations[6]. Action: Shift the labeling reaction from room temperature to 4°C overnight. Ensure your mixing is gentle (avoid vortexing). If working with membrane proteins, slightly increase the detergent concentration (e.g., DDM or 0.2% SDS) to stabilize the protein during the conformational shift induced by the bulky label[6].

Q4: The target cysteine is in a transmembrane loop. Is steric hindrance preventing the long-chain MTS from reacting? Causality & Solution: While MTS reacts with fully exposed thiols in seconds[7], buried cysteines react orders of magnitude slower[3]. A long PEG chain drastically reduces the diffusion coefficient of the reagent, preventing it from penetrating narrow protein crevices or crossing lipid bilayers. Action: Employ the Substituted Cysteine Accessibility Method (SCAM) logic[4]. If functional folding is not required post-labeling, temporarily unfold the protein using a mild denaturant. If native structure must be preserved, increase the reagent to a 50-fold molar excess and extend the incubation time.

Quantitative Parameters for MTS Conjugation

To ensure optimal thermodynamics and kinetics during your experiment, adhere to the following parameter boundaries:

ParameterOptimal ConditionCritical ThresholdMechanistic Consequence of Violation
Buffer pH 6.5 – 7.0> 7.5Base-catalyzed hydrolysis destroys the methanesulfonate leaving group before conjugation occurs[5].
Reducing Agents 0 mM> 0.01 mMDTT/TCEP act as competing nucleophiles, rapidly quenching the MTS reagent[1].
Reagent Excess 10x – 50x Molar< 5x MolarFails to overcome the entropic penalty and steric hindrance associated with long-chain diffusion[6].
Reaction Temp 4°C (Overnight)25°C (> 4 hrs)Prolonged room-temperature incubation promotes protein precipitation and accelerates reagent hydrolysis[6].
EDTA Addition 1 mM – 5 mM0 mMTrace heavy metals catalyze the rapid re-oxidation of free thiols into disulfides, blocking the MTS target.

Self-Validating Experimental Protocol: Long-Chain MTS Labeling

A robust protocol must be a self-validating system. The following methodology incorporates built-in checkpoints to guarantee that each phase of the chemical reaction has succeeded before you proceed to the next.

Phase 1: Target Reduction & Validation
  • Reduction: Incubate your purified protein (typically 50–200 µM) with a 10-fold molar excess of DTT or TCEP for 1–2 hours at room temperature[1].

  • Checkpoint 1 (Ellman's Assay): Take a small aliquot and react it with DTNB (Ellman's reagent). Measure absorbance at 412 nm to quantify free sulfhydryls and confirm that your target cysteines are fully reduced.

Phase 2: Desalting & Validation
  • Buffer Exchange: Pass the reduced protein through a pre-equilibrated desalting column (e.g., Zeba Spin or PD-10) using a degassed labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.0). Strictly avoid Tris buffers if using amine-reactive co-labels, though Tris is generally fine for pure MTS reactions.

  • Checkpoint 2 (Purity Verification): Measure the protein concentration via A280. Perform a second Ellman's assay on the desalted sample. The free thiol concentration should match your protein concentration (for a single-cysteine mutant), confirming that the thiols remain reduced but the background DTT has been successfully eliminated.

Phase 3: Conjugation
  • Reagent Preparation: Dissolve the long-chain MTS reagent (e.g., MTS-PEG5000) in anhydrous DMSO to create a 50 mM stock. Do not store this stock in aqueous conditions.

  • Labeling: Add a 20-fold molar excess of the MTS reagent to the desalted protein[1].

  • Incubation: Incubate the mixture overnight at 4°C with gentle end-over-end rotation to prevent precipitation[6].

Phase 4: Final Validation
  • Quenching: Quench the reaction by adding 10 mM free cysteine or DTT to consume any unreacted MTS reagent.

  • Checkpoint 3 (Shift Assay): Run the labeled protein on an SDS-PAGE gel. Because long-chain reagents like MTS-PEG5000 add significant hydrodynamic volume, successful conjugation will manifest as a distinct upward mass shift on the gel compared to the unlabeled control[8].

References

Sources

Troubleshooting

Technical Support Center: MTS Reagent Stability &amp; Storage

Executive Summary Methanethiosulfonate (MTS) reagents (e.g., MTSEA, MTSET, MTSES) are potent tools for the Substituted Cysteine Accessibility Method (SCAM) and site-directed spin labeling. However, they possess a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methanethiosulfonate (MTS) reagents (e.g., MTSEA, MTSET, MTSES) are potent tools for the Substituted Cysteine Accessibility Method (SCAM) and site-directed spin labeling. However, they possess a critical vulnerability: extreme hydrolytic instability .

This guide addresses the physicochemical causes of MTS degradation and provides a self-validating protocol to ensure reagent integrity. The core principle is simple but unforgiving: MTS reagents are stable as solids but ephemeral in solution.

Module 1: The Chemistry of Degradation

To prevent degradation, one must understand the enemy. MTS reagents degrade via base-catalyzed hydrolysis .

The Mechanism

The methanethiosulfonate group (


) contains a labile sulfur-sulfur bond. In the presence of water, particularly at neutral or alkaline pH, the hydroxide ion (

) acts as a nucleophile.
  • Nucleophilic Attack:

    
     attacks the sulfonyl sulfur or the sulfenyl sulfur (kinetics vary by specific reagent structure).
    
  • Breakdown: The molecule cleaves, typically yielding methanesulfinic acid (

    
    ) and the corresponding thiol (
    
    
    
    ) or alcohol.
  • Secondary Decomposition: The free thiol often oxidizes to form a disulfide (

    
    ), which precipitates or becomes inactive.
    

Key Insight: The reaction rate is pH-dependent.[1][2][3] At pH 7.0, the half-life (


) of reagents like MTSEA can be as short as 12-15 minutes . At pH 6.0, stability extends significantly (approx. 90 minutes), but reactivity toward protein thiols decreases.
Visualization: The Hydrolysis Pathway

The following diagram illustrates the degradation logic and the "Race Condition" users face during experiments.

MTS_Hydrolysis cluster_0 The Degradation Trap MTS Intact MTS Reagent (Active) Transition Transition State MTS->Transition Storage Failure Target Protein Cysteine (Target) MTS->Target Desired Reaction (Must outcompete hydrolysis) Water Moisture / High pH (Nucleophilic OH-) Water->Transition Breakdown Hydrolysis Products (Methanesulfinic acid + Thiol) Transition->Breakdown Irreversible Cleavage Oxidation Disulfide Precipitate (Inactive) Breakdown->Oxidation Secondary Oxidation

Figure 1: The kinetic competition between successful protein labeling (green dashed line) and hydrolytic degradation (solid lines).

Module 2: Storage & Handling Protocol (The "Golden Path")

This protocol is designed to be self-validating . If you follow these steps, the reagent will remain active.

Long-Term Storage (Solid State)

Upon receipt, MTS reagents are typically white or off-white hygroscopic solids.

  • Temperature: Store at -20°C (minimum). -80°C is preferred for storage >6 months.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a threat than moisture, but air carries humidity.

  • Desiccation: Essential.[4] Store vials inside a secondary container (e.g., a sealed jar) containing active silica gel or Drierite™.

Solubilization (The Critical Step)

Never prepare stock solutions in water or aqueous buffer.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or anhydrous DMF .

    • Why? These aprotic solvents dissolve the polar MTS reagent without donating protons or facilitating nucleophilic attack, provided they are dry.

  • Concentration: Prepare a high-concentration stock (e.g., 100 mM to 1 M).

  • Aliquoting: Flash-freeze aliquots in liquid nitrogen and store at -80°C.

    • Rule:Single-use only. Never re-freeze an aliquot after thawing.

Preparation of Working Solution

This step must occur seconds before the experiment.

  • Thaw the DMSO stock.

  • Dilute into the experimental buffer (typically aqueous).

  • Apply immediately.

    • The "Race Condition": You need pH > 7 for the cysteine thiolate (

      
      ) to be nucleophilic enough to react with the MTS. However, pH > 7 accelerates MTS hydrolysis.
      
    • Optimization: Use pH 7.2–7.5. Avoid pH > 8.0 unless using a stopped-flow apparatus where mixing times are in milliseconds.

Storage Stability Matrix
StateConditionEstimated StabilityRisk Factor
Solid -20°C, Desiccated> 2 YearsMoisture ingress (hygroscopic)
Stock Soln. Anhydrous DMSO, -80°C3-6 MonthsDMSO absorbing water from air
Stock Soln. Anhydrous DMSO, RT< 24 HoursSlow hydrolysis via trace moisture
Working Soln. Aqueous Buffer, pH 7.0~15 Minutes Rapid hydrolysis
Working Soln. Aqueous Buffer, pH 8.0< 5 Minutes Immediate degradation

Module 3: Troubleshooting & Quality Control

The "Smell Test" (Qualitative)

MTS reagents should be odorless or have a faint sulfur smell.

  • Symptom: Strong, rotten-egg odor (methyl mercaptan) or garlic odor.

  • Diagnosis: Significant hydrolysis has occurred. The reagent has released volatile thiols.

  • Action: Discard the vial.

NMR Validation (Quantitative)

If experimental results are ambiguous, validate the stock solution using


-NMR.
  • Method: Dissolve a small amount of solid in deuterated DMSO (

    
    ).
    
  • Signal to Watch: Look for the S-methyl singlet (

    
    ).
    
    • Intact MTS: Sharp singlet around δ 3.2 - 3.4 ppm .

    • Hydrolyzed: Shifted peaks or appearance of broad thiol signals upfield.

QC Workflow Diagram

QC_Workflow Start Reagent Receipt / Assessment Visual Visual Inspection (Is it caked/wet?) Start->Visual Smell Odor Check (Rotten egg smell?) Visual->Smell Decision Passes Physical Checks? Smell->Decision NMR Run 1H-NMR in DMSO-d6 Decision->NMR No (Looks Dry) Discard DISCARD (Irreversible Hydrolysis) Decision->Discard Yes (Smell/Wet) NMR->Discard Shifted/Broad Peaks Proceed Proceed to Aliquoting (Anhydrous conditions) NMR->Proceed Sharp Peak ~3.3ppm

Figure 2: Quality Control decision tree for assessing MTS reagent viability.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO for the stock solution? A: It is not recommended. While MTS reagents are soluble in ethanol, ethanol is a protic solvent (contains an -OH group). Over time, ethanol can participate in solvolysis reactions, albeit slower than water. Anhydrous DMSO or Acetonitrile are superior because they are aprotic.

Q: My protocol requires pH 8.0 to ensure my protein cysteine is reactive. How do I handle the hydrolysis? A: This is a classic trade-off. At pH 8.0, the hydrolysis half-life drops to minutes.

  • Strategy: Increase the concentration of the MTS reagent (e.g., to 1-5 mM) to compensate for the loss due to hydrolysis.

  • Strategy: Add the reagent last, mixing immediately before the incubation period. Do not incubate for longer than 5-10 minutes; beyond that, you are mostly incubating with breakdown products.

Q: I left the vial on the benchtop overnight at room temperature. Is it still good? A: If the vial was sealed and desiccated, it is likely fine. If it was open to the air, humidity has likely initiated surface hydrolysis. Perform the "Smell Test." If it smells strongly of sulfur, discard it. For critical experiments, use a fresh vial.

Q: Why did my reaction precipitate? A: If you used an old stock solution, the MTS reagent may have hydrolyzed to the free thiol, which then oxidized to a disulfide. Disulfides are often less soluble in aqueous buffers and can precipitate, causing turbidity.

References

  • Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430. Link

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[4] Methods in Enzymology, 293, 123-145. Link

  • Toronto Research Chemicals. MTS Reagents: Storage and Handling Technical Data.Link

  • Stauffer, D. A., & Karlin, A. (1994). Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry, 33(22), 6840-6849. Link

Sources

Optimization

Technical Support Center: Optimizing pH for 10-(t-Boc-amino)-1-decylmethanethiosulfonate Reactions

Introduction Welcome to the technical support center for 10-(t-Boc-amino)-1-decylmethanethiosulfonate. This molecule is a bifunctional linker designed for the modification of sulfhydryl groups on proteins, peptides, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 10-(t-Boc-amino)-1-decylmethanethiosulfonate. This molecule is a bifunctional linker designed for the modification of sulfhydryl groups on proteins, peptides, and other surfaces. Its primary function is to form a stable disulfide bond with a free thiol, introducing a decyl chain terminated with a t-Boc-protected amine. The success of this reaction is critically dependent on maintaining an optimal pH. This guide provides in-depth answers, troubleshooting advice, and detailed protocols to help you navigate the nuances of pH optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism of 10-(t-Boc-amino)-1-decylmethanethiosulfonate?

The reaction is a nucleophilic substitution where a deprotonated thiol group (a thiolate anion, R-S⁻) attacks the sulfur atom of the methanethiosulfonate (MTS) group.[1] This forms a stable disulfide bond (R-S-S-R') and releases methanesulfinic acid as a byproduct.[1] The reaction is highly selective for sulfhydryl groups under controlled pH conditions.

Q2: Why is pH so critical for this reaction?

The pH of the reaction environment governs two key factors:

  • Thiol Activation: The reactive species is the negatively charged thiolate anion (R-S⁻), not the protonated thiol (R-SH).[2][3] The concentration of the thiolate is determined by the pKa of the thiol and the pH of the solution. For the reaction to proceed efficiently, the pH must be high enough to deprotonate a significant fraction of the thiol groups.[2][4] Most protein cysteine thiols have a pKa around 8.5, meaning at a pH of 8.5, 50% of the thiols are in the reactive thiolate form.[5]

  • Protecting Group Stability: The t-Boc (tert-butoxycarbonyl) group protecting the terminal amine is highly sensitive to acid.[6][7] It is rapidly cleaved under strongly acidic conditions (pH < 4) and can show instability even in mildly acidic solutions (pH 4-5) with prolonged exposure.[6] Therefore, acidic conditions must be strictly avoided to maintain the integrity of the linker.

Q3: What is the recommended pH range for reactions with this MTS reagent?

A general starting range is pH 7.0 to 8.5 . This range represents a crucial balance:

  • Below pH 7.0: The reaction rate slows considerably as the concentration of the nucleophilic thiolate anion decreases.[3]

  • Above pH 8.5: While the reaction with thiols may be faster, competing side reactions become more prominent. These include the hydrolysis of the MTS reagent itself and potential reactions with other nucleophilic residues like primary amines (e.g., lysine).[3]

Q4: How does the pKa of the specific thiol affect the optimal pH?

The pKa of a thiol can vary significantly based on its local chemical environment.[4][8] Thiols in electrostatically negative pockets of a protein may have a lower pKa and are more reactive at physiological pH (around 7.4).[4][5] Conversely, thiols in a more positive environment will have a higher pKa. As a rule of thumb, the optimal reaction pH is often set at or slightly below the pKa of the target thiol to ensure sufficient thiolate formation without promoting excessive side reactions.

Troubleshooting Guide

This section addresses common problems encountered during experiments, with a focus on pH-related causes and solutions.

Problem 1: Low or No Reaction Yield
Probable CauseScientific ExplanationRecommended Solution
pH is too low The concentration of the reactive thiolate anion is insufficient for the reaction to proceed at a practical rate. Most thiols are protonated (-SH) and are poor nucleophiles at acidic or neutral pH.[3]Verify the pH of your reaction buffer immediately before starting the reaction. Adjust the pH into the 7.5-8.5 range . Consider performing a pH scouting experiment (see Protocol 2) to find the optimal point for your specific molecule.
Thiol Oxidation Free thiols can oxidize to form disulfide bonds (R-S-S-R), especially at higher pH values (pH > 8.0) and in the presence of oxygen or trace metal ions.[3] These oxidized disulfides are unreactive with the MTS reagent.Degas your buffers before use. If possible, work under an inert atmosphere (e.g., nitrogen or argon). If you suspect disulfide formation in your starting material, pre-treat it with a non-thiol reducing agent like TCEP and subsequently remove the TCEP before adding the MTS reagent.
MTS Reagent Hydrolysis At alkaline pH (typically > 8.5), the MTS group can be hydrolyzed by hydroxide ions, rendering it inactive. While MTS reagents are generally more stable than other linkers like maleimides at higher pH, this side reaction can still reduce yield, especially during long reaction times.Avoid excessively high pH values. If a high pH is required for thiol deprotonation, keep reaction times as short as possible and consider increasing the molar excess of the MTS reagent to compensate for any hydrolysis.
Problem 2: Unintended Cleavage of the t-Boc Protecting Group
Probable CauseScientific ExplanationRecommended Solution
Acidic Reaction or Work-up Conditions The t-Boc group is labile and is readily cleaved by strong acids (e.g., TFA, HCl).[7][9] Even mildly acidic conditions (pH 4-5), sometimes found in aqueous work-up washes or certain buffer systems, can cause partial or complete deprotection over time.[6]Strictly avoid acidic conditions. Use buffers in the neutral to slightly basic range (pH 7.0-8.5). During work-up, use neutral or slightly basic aqueous washes (e.g., water or a dilute bicarbonate solution). If purification is done via silica gel chromatography, consider using silica that has been neutralized with a base like triethylamine to prevent on-column deprotection.[6]
Problem 3: Poor Reagent Solubility / Reaction Mixture is Cloudy
Probable CauseScientific ExplanationRecommended Solution
Hydrophobicity of the Linker The 10-carbon decyl chain gives the molecule significant hydrophobic character. It may have limited solubility in purely aqueous buffers, especially at high concentrations.Prepare a concentrated stock solution of the MTS reagent in a water-miscible organic solvent such as DMSO or DMF. Add this stock solution to the aqueous reaction buffer dropwise with stirring, ensuring the final concentration of the organic solvent does not exceed 5-10% (v/v) to avoid denaturing protein substrates.

Data Summary & Recommended Buffers

The choice of buffer is as critical as the pH itself. Avoid buffers containing primary or secondary amines (like Tris) or thiols, as they can compete with the intended reaction.

Buffer SystemUseful pH RangepKa (25°C)Comments
Phosphate (PBS) 6.2 - 8.27.2Widely compatible and an excellent choice for reactions in the physiological range.[10][11]
HEPES 6.8 - 8.27.5A common "Good's" buffer, often used in cell culture and bioconjugation.[10][12]
Borate 8.1 - 10.09.2Useful if a higher pH is required, but be cautious of accelerating side reactions.
Bicarbonate 9.2 - 11.010.3Can be effective for thiols with very high pKa values, but hydrolysis of the MTS reagent is a significant concern.[11]

Key Experimental Protocols

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein
  • Protein Preparation: Dissolve the protein in a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced, treat with a 10-fold molar excess of TCEP for 60 minutes at room temperature. Crucially, remove the TCEP using a desalting column or dialysis before proceeding.

  • Reagent Preparation: Prepare a 10-20 mM stock solution of 10-(t-Boc-amino)-1-decylmethanethiosulfonate in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the MTS reagent stock solution to the protein solution. Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Purification: Remove unreacted MTS reagent and byproducts by size exclusion chromatography (desalting column) or dialysis against a suitable buffer.

  • Characterization: Confirm the modification using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the linker.

Protocol 2: pH Scouting Experiment for Optimal Reaction Conditions
  • Prepare Buffers: Prepare a series of identical buffers (e.g., 0.1 M phosphate) at different pH values, for example: 6.5, 7.0, 7.5, 8.0, and 8.5.

  • Set Up Parallel Reactions: Aliquot your thiol-containing molecule into separate reaction tubes. Initiate the reaction in each tube by adding the MTS reagent, keeping all other conditions (concentration, temperature, time, reagent excess) identical.

  • Quench and Analyze: After a fixed time (e.g., 2 hours), quench the reactions. Analyze the extent of modification in each sample using an appropriate method, such as LC-MS or a functional assay.

  • Determine Optimum: Plot the reaction yield versus pH to identify the optimal condition that provides the highest yield of the desired product with minimal side reactions.

Visualizing the pH-Dependent Mechanism

The following diagram illustrates the critical, pH-dependent equilibrium between the unreactive thiol and the reactive thiolate, which is the gateway to a successful conjugation reaction.

Caption: The pH-dependent equilibrium of a thiol and its reaction with an MTS reagent.

References

  • Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. National Center for Biotechnology Information. [Link]

  • Relationship of thiol pKa and reactivity. The acid dissociation... ResearchGate. [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. National Center for Biotechnology Information. [Link]

  • Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Publishing. [Link]

  • Thiol. Wikipedia. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • pH Buffers. xaktly.com. [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. [Link]

  • Amino Acid-Protecting Groups | Chemical Reviews. ACS Publications. [Link]

  • Boc and tBu ester pH stability during enamine hydrolysis. Reddit. [Link]

  • Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. PLOS ONE. [Link]

  • Development and optimization of the analytical procedure for detection... ResearchGate. [Link]

  • Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. National Center for Biotechnology Information. [Link]

  • Thiol Reactive Probes and Chemosensors. MDPI. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. National Center for Biotechnology Information. [Link]

  • Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging. National Center for Biotechnology Information. [Link]

  • pH and Hydrolysis of Salts of Weak Acids and Bases in MCAT Chemistry. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Non-Specific Binding of Decyl-MTS Linkers

Ticket ID: MTS-C10-OPT-001 Severity: High (Experimental Noise/False Positives) Status: Resolved / Guide Available Topic: Optimization of Decyl-MTS (C10-MTS) labeling in Cysteine Scanning Mutagenesis (SCAM) and SDSL. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: MTS-C10-OPT-001 Severity: High (Experimental Noise/False Positives) Status: Resolved / Guide Available Topic: Optimization of Decyl-MTS (C10-MTS) labeling in Cysteine Scanning Mutagenesis (SCAM) and SDSL.

Executive Summary

Decyl-MTS (n-decyl methanethiosulfonate) is a valuable tool for probing deep hydrophobic pockets or estimating pore dimensions (approx. 13-15 Å reach). However, its decyl chain (C10) renders it highly lipophilic.

The Core Problem: The reagent partitions into the lipid bilayer or binds hydrophobically to non-target protein domains faster than it reacts with the specific cysteine thiol. This creates a "reservoir effect," leading to:

  • High Background: Persistent signal even after washing.

  • Kinetic Distortion: The effective concentration at the cysteine site is lower than the bulk concentration.

  • Cytotoxicity: Membrane disruption in live-cell assays.

This guide details the Cyclodextrin-Assisted Delivery System and Stringent Wash Protocols required to mitigate these issues.

Module 1: The Mechanism of Failure

To solve the problem, we must visualize why standard aqueous delivery fails. In a standard buffer, Decyl-MTS aggregates or partitions into the membrane immediately upon addition.

Diagram: Hydrophobic Partitioning vs. Cyclodextrin Delivery

MTS_Delivery_Mechanism cluster_0 Scenario A: Standard Buffer (Failure) cluster_1 Scenario B: Cyclodextrin Delivery (Success) MTS_Free Free Decyl-MTS (Hydrophobic) Membrane_Sink Lipid Bilayer (Reagent Sink) MTS_Free->Membrane_Sink Rapid Partitioning (Non-specific) Target_Cys Target Cysteine (Specific Site) MTS_Free->Target_Cys Slow/No Reaction CD_Complex β-Cyclodextrin Inclusion Complex Equilibrium Controlled Release CD_Complex->Equilibrium Shields Hydrophobic Tail Equilibrium->Membrane_Sink Minimized Partitioning Target_Cys_2 Target Cysteine (Specific Site) Equilibrium->Target_Cys_2 Specific Reaction

Caption: Scenario A shows Decyl-MTS sequestered by the membrane (Red). Scenario B shows


-Cyclodextrin encapsulating the tail, allowing water solubility and delivery to the target site.

Module 2: The Solution – Cyclodextrin-Assisted Delivery

The gold standard for delivering long-chain alkyl-MTS reagents is encapsulation using


-Cyclodextrin (

-CD)
. The hydrophobic cavity of

-CD hosts the decyl chain, preventing non-specific adsorption while leaving the methanethiosulfonate headgroup exposed for reaction.
Protocol A: Preparation of CD-MTS Complex

Reagents:

  • Decyl-MTS (Stock: 100 mM in DMSO).

  • 
    -Cyclodextrin (Sulfobutyl ether 
    
    
    
    -CD is preferred for higher solubility, but standard
    
    
    -CD works).
  • Reaction Buffer (e.g., HEPES or PBS, pH 7.4).

Step-by-Step Methodology:

  • Prepare Cyclodextrin Stock:

    • Dissolve

      
      -CD in the Reaction Buffer to a concentration of 10 mM .
      
    • Note: Standard

      
      -CD solubility limit is ~16 mM at 25°C. Ensure it is fully dissolved (sonicate if necessary).
      
  • Complex Formation (Pre-incubation):

    • Add Decyl-MTS stock to the

      
      -CD solution.
      
    • Target Ratio: Maintain a 5:1 to 10:1 molar excess of Cyclodextrin to MTS.

    • Example: For a final MTS concentration of 1 mM, use 5–10 mM

      
      -CD.
      
    • Incubation: Vortex gently and incubate at Room Temperature (RT) for 5–10 minutes in the dark. This allows the inclusion complex to reach equilibrium.

  • Application:

    • Apply the pre-complexed mixture directly to your cells or protein prep.

    • Why? Adding MTS first, then CD, will not work effectively because the MTS will instantly partition into membranes before the CD can capture it.

Module 3: Post-Labeling Wash Strategy

Even with Cyclodextrin, some hydrophobic association is inevitable. You must strip non-covalently bound reagent before assessing the result (e.g., before adding a fluorescent reporter or measuring current).

Protocol B: The "Scavenger-Wash"

Reagents:

  • Wash Buffer (Standard + 1 mg/mL BSA).

  • Cysteine-Free Scavenger (Optional): Glutathione (reduced) is not recommended as it may reverse the disulfide bond. Use BSA (Bovine Serum Albumin) .[1][2]

Methodology:

  • Stop the Reaction:

    • Remove the MTS labeling solution.[3]

  • BSA Wash (The Sponge Method):

    • Wash 3x with Buffer + 0.5% - 1% BSA .

    • Mechanism:[4][5] BSA contains hydrophobic pockets (fatty acid binding sites) that act as a "sink," pulling the lipophilic Decyl-MTS out of the lipid bilayer of your cells/liposomes.

  • Final Rinse:

    • Wash 3x with standard buffer (BSA-free) to remove the BSA and any extracted reagent.

Module 4: Experimental Troubleshooting (FAQ)

Q1: I still see high background labeling in my Western blot/fluorescence assay.

  • Cause: The Decyl-MTS might be sticking to the plasticware or tubing, then leaching out slowly.

  • Fix: Use glass-coated or low-binding microcentrifuge tubes. If using a perfusion system, flush lines with 50% Ethanol (if compatible) followed by extensive buffer washes between runs.

Q2: My cells die when I add Decyl-MTS, but not Methyl-MTS.

  • Cause: Membrane disruption. The decyl chain acts like a detergent at high concentrations.

  • Fix:

    • Lower the MTS concentration (try 100 µM instead of 1 mM).

    • Increase the Cyclodextrin ratio (ensure all free MTS is encapsulated).

    • Shorten exposure time (Pulse labeling for 2 mins is often sufficient for accessible cysteines).

Q3: Can I use Tween-20 or Triton instead of Cyclodextrin?

  • Analysis: Detergents (Tween) form micelles that can solubilize MTS, but they also solubilize membrane proteins and can disrupt the lipid bilayer you are studying.

  • Verdict: No , unless you are working with purified protein in solution. For live cells or liposomes, Cyclodextrin is superior because it does not disrupt the bilayer structure.

Q4: How do I know if the labeling is specific?

  • Validation: You must run a Competition Assay .

    • Pre-incubate with a high concentration (10 mM) of a polar reagent (e.g., MTS-Ethylsulfonate / MTSES) that cannot penetrate the hydrophobic pocket.

    • Then label with Decyl-MTS.

    • If Decyl-MTS signal persists, it is binding to a site inaccessible to MTSES (specific) or it is non-specific background.

    • Ultimate Control: Label a "Cysteine-less" background construct.

Summary Data: Optimization Parameters

ParameterStandard Protocol (High Noise)Optimized Protocol (Low Noise)
Carrier DMSO (< 1%)

-Cyclodextrin (5-10 mM)
MTS Conc. 1 - 5 mM100 µM - 1 mM
Mixing Order MTS added to Buffer -> CellsMTS + CD premixed -> Cells
Wash Step Standard BufferBuffer + 1% BSA (Scavenger)
Plasticware Standard PolypropyleneLow-Binding / Glass

References

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in Xenopus oocytes with substituted cysteine accessibility method. Science, 258(5080), 307-310.

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[4][6] Journal of Pharmaceutical Sciences, 85(10), 1017-1025.

  • Hubbell, W. L., Cafiso, D. S., & Altenbach, C. (2000). Identifying conformational changes with site-directed spin labeling. Nature Structural Biology, 7(9), 735-739.

  • Toronto Research Chemicals. (n.d.). Methanethiosulfonate (MTS) Reagents: Applications and Protocols.

Sources

Optimization

Technical Support Center: Troubleshooting MTS Crosslinking &amp; Disulfide Scrambling

Welcome to the Technical Support Center for site-directed protein modification. As researchers utilizing the Substituted Cysteine Accessibility Method (SCAM) or structural crosslinking, you rely on Methanethiosulfonate (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for site-directed protein modification. As researchers utilizing the Substituted Cysteine Accessibility Method (SCAM) or structural crosslinking, you rely on Methanethiosulfonate (MTS) reagents to probe protein topography. However, a pervasive challenge in these workflows is disulfide scrambling —the unintended rearrangement of native disulfide bonds.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we will dissect the chemical causality of scrambling, establish self-validating experimental controls, and provide a robust framework to ensure the structural integrity of your protein remains uncompromised.

Part 1: The Mechanism of Disulfide Scrambling

To prevent scrambling, we must first understand its kinetic drivers. Thiol-disulfide exchange is not driven by neutral thiols (-SH); it is driven by the nucleophilic attack of a thiolate anion (


)  on an existing disulfide bond via an 

displacement mechanism[1].

Because the pKa of a typical cysteine thiol is between 8.0 and 8.5, alkaline environments significantly increase the concentration of reactive thiolate anions[2]. While MTS reagents also require thiolate anions to react, their intrinsic reaction kinetics are exceptionally fast (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This kinetic disparity is our primary tool: by lowering the pH to 6.5, we suppress the global thiolate concentration. The highly electrophilic MTS reagent can still efficiently capture the trace amounts of accessible ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(or microenvironment-activated cysteines), while the much slower

scrambling reaction is effectively halted[1][2].

Mechanism RSH Free Cysteine (R-SH) RS_minus Thiolate Anion (R-S⁻) RSH->RS_minus Alkaline pH (>7.5) MTS MTS Reagent RS_minus->MTS Fast Kinetics Disulfide Native Disulfide (R'-S-S-R'') RS_minus->Disulfide SN2 Attack (Slow) Target Target Labeling (R-S-S-R_MTS) MTS->Target Scramble Scrambled Disulfide (R-S-S-R') + R''-S⁻ Disulfide->Scramble

Caption: Thiol-disulfide exchange mechanism vs. MTS labeling driven by thiolate anion formation.

Part 2: Frequently Asked Questions (Troubleshooting)

Q: Why are my native disulfides scrambling during the MTS labeling step? A: You are likely performing the reaction at a pH that is too high (e.g., pH 8.0+). At this pH, the abundance of thiolate anions catalyzes the rearrangement of native disulfide bonds[2]. Lower your buffer pH to 6.5–7.0. MTS reagents are highly reactive and will still selectively modify accessible cysteines at this mildly acidic pH without triggering widespread scrambling[3].

Q: How do I properly quench the MTS reaction to prevent scrambling during mass spectrometry (MS) preparation? A: You must quench the reaction and cap residual thiols using N-ethylmaleimide (NEM) , not Iodoacetamide (IAA). To prepare samples for non-reduced peptide mapping, proteins are often digested with trypsin at pH 8.0, an environment that heavily favors scrambling[4]. NEM reacts with free thiols significantly faster than the rate of thiol-disulfide exchange, effectively "freezing" the disulfide state even under basic conditions[4]. In contrast, IAA alkylation is too slow; the thiol-disulfide exchange outpaces the IAA reaction, leading to massive artifactual scrambling before the thiols are fully capped[4].

Q: Can I use DTT or TCEP to reduce my protein prior to MTS crosslinking? A: You can use TCEP for initial reduction, but all reducing agents must be completely removed via desalting prior to MTS addition. Dithiothreitol (DTT) and


-mercaptoethanol contain free thiols that will rapidly consume the MTS reagent. While TCEP lacks thiols, it can still reduce native disulfides and occasionally undergo side reactions with MTS compounds.

Q: What is the optimal stoichiometry and reaction time for MTS reagents? A: MTS reagents hydrolyze rapidly in aqueous buffers, with a half-life of approximately 10 minutes at pH 7.5[3]. Therefore, reactions should be limited to 1 to 5 minutes. Use a concentration of 10–100 µM (typically a 10-fold molar excess over the target cysteines) to maintain stoichiometric control and prevent off-target labeling[3].

Part 3: Quantitative Reagent Comparison

To design a self-validating experiment, you must balance the kinetics of your reagents. The table below summarizes the critical quantitative parameters required to optimize your workflow.

ParameterQuantitative Value / RangeMechanistic Impact
Cysteine Thiol pKa ~8.0 – 8.5Determines the ratio of reactive thiolate (

) to inert thiol (-SH).
Optimal Labeling pH 6.5 – 7.0Suppresses

concentration, minimizing

attack on native disulfides.
MTS Intrinsic Reactivity

Fast enough to label trace

at pH 6.5 before scrambling occurs.
MTS Working Concentration 10 – 100 µMMaintains stoichiometric control; prevents off-target labeling.
MTS Hydrolysis Half-Life ~10 mins (at pH 7.5)Dictates short reaction times (1–5 mins) to ensure active reagent.
NEM Quenching Concentration 20 mMOutcompetes thiol-disulfide exchange during downstream basic pH digestion.

Part 4: Optimized Step-by-Step Protocol

This protocol is engineered as a self-validating system. By strictly controlling the pH during labeling and utilizing a rapid NEM quench, any scrambling observed in downstream analysis can be confidently attributed to true biological heterogeneity rather than sample-prep artifacts.

Step 1: Protein Preparation & Reduction

  • If starting with a blocked or oxidized protein, reduce with 1–5 mM TCEP for 30 minutes at room temperature.

  • Critical Caution: Do not use DTT or

    
    -mercaptoethanol.
    

Step 2: Buffer Exchange (Desalting)

  • Buffer exchange the protein into a slightly acidic buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 6.5) using a spin column or dialysis cassette.

  • Causality: This lowers the pH well below the cysteine pKa, protonating free thiols and preventing premature scrambling prior to MTS addition.

Step 3: MTS Crosslinking

  • Prepare a fresh stock of the MTS reagent in anhydrous DMSO immediately before use. MTS hydrolyzes rapidly in aqueous solutions[3].

  • Add the MTS reagent to the protein solution at a final concentration of 10–100 µM.

  • Incubate for 1 to 5 minutes at room temperature.

Step 4: Rapid Quenching (The Stabilization Step)

  • Immediately add N-ethylmaleimide (NEM) to a final concentration of 20 mM.

  • Incubate for 30 minutes at room temperature in the dark.

  • Causality: NEM rapidly alkylates any unreacted free thiols. This freezes the disulfide state and ensures that subsequent downstream steps do not introduce artifactual scrambling[4].

Step 5: Downstream Processing

  • Proceed with standard non-reduced peptide mapping (e.g., tryptic digestion at pH 8.0). Because the free thiols are permanently capped by NEM, the basic pH required for trypsin activity will not induce scrambling.

Workflow Prep 1. Protein Preparation Reduce with TCEP (if needed) Desalt 2. Buffer Exchange Desalt into pH 6.5 Buffer Prep->Desalt React 3. MTS Crosslinking 10-100 µM MTS, 1-5 mins Desalt->React Quench 4. Rapid Quenching Add 20 mM NEM (Dark, 30 min) React->Quench Analyze 5. Downstream Analysis Non-reduced Peptide Mapping Quench->Analyze

Caption: Optimized MTS crosslinking workflow to prevent artifactual disulfide scrambling.

References

  • Source: interchim.
  • Source: nih.
  • Source: nih.
  • Source: uwaterloo.

Sources

Troubleshooting

Technical Support Center: Controlling Reaction Kinetics of Hindered Cysteine Modification

Welcome to the technical support center for cysteine modification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of labeling sterically hindere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cysteine modification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of labeling sterically hindered cysteine residues. As Senior Application Scientists, we have synthesized field-proven insights with fundamental biochemical principles to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common high-level questions regarding the modification of sterically challenging cysteines.

Q1: Why is my labeling reaction for a specific cysteine residue so slow or incomplete?

A: Slow or incomplete modification of a target cysteine is the most common challenge and typically stems from two primary factors: the cysteine's local microenvironment and the reaction conditions.

  • Low Thiolate Anion Concentration: The cysteine thiol group (-SH) is a relatively weak nucleophile. The reaction proceeds efficiently only after it is deprotonated to the much more reactive thiolate anion (-S⁻).[1][2] The propensity of a cysteine to exist as a thiolate at a given pH is determined by its pKa value. While the pKa of a free cysteine is around 8.3, the protein's local environment can dramatically alter this value.[1][3] If the local environment raises the pKa, a smaller fraction of the cysteine will be in the reactive thiolate form at physiological pH, leading to a slower reaction.

  • Steric Hindrance: The cysteine residue may be buried within the protein structure or surrounded by bulky amino acid side chains, physically blocking the modifying reagent from accessing the thiol group.[4][5] This is a major issue for "hindered" cysteines and often requires partially denaturing conditions or smaller, more reactive probes to overcome.

  • Oxidation State: The target cysteine might be participating in a disulfide bond with another cysteine, rendering it unreactive to typical alkylating agents.[6] Complete reduction of all disulfide bonds prior to the labeling step is crucial.[7]

Q2: What is the role of pH in cysteine modification, and how do I optimize it?

A: pH is arguably the most critical parameter in controlling cysteine modification kinetics. Its primary role is to govern the equilibrium between the unreactive protonated thiol (-SH) and the highly nucleophilic deprotonated thiolate (-S⁻).[2][8]

For most alkylation reactions, a pH above the cysteine's pKa is desirable to ensure a sufficient concentration of the thiolate anion.[7] A common starting point for reaction buffers is a pH between 8.0 and 9.0.[7] However, this is a delicate balance. At a pH above ~8.5-9.0, other nucleophilic residues, particularly the ε-amino group of lysine, can become deprotonated and react with the labeling reagent, leading to a loss of specificity.[4][9]

Therefore, pH optimization is essential. This typically involves running the reaction across a range of pH values (e.g., 7.0 to 9.0) to find the sweet spot that maximizes cysteine labeling while minimizing off-target reactions.[10]

Q3: My standard reagents (like iodoacetamide or maleimide) are not working. How do I choose a better reagent for a hindered site?

A: When standard reagents fail, it's often due to a combination of steric hindrance and the intrinsic reactivity of the reagent. Iodoacetamide (IAM) and N-ethylmaleimide (NEM) are workhorses but are relatively bulky and may have slower reaction kinetics.[11][12]

Consider the following when selecting an alternative:

  • Reactivity of the "Warhead": The electrophilic part of the reagent that reacts with the cysteine is often called the "warhead." Acrylamides are a common warhead in targeted covalent inhibitors due to their tuned reactivity.[13][14] More reactive warheads may be necessary for less reactive cysteines.

  • Size and Shape: For sterically shielded cysteines, smaller reagents may have better access. Some strategies even involve designing reagents with flexible linkers to help the reactive group navigate into a crowded active site.[10]

  • Novel Chemistries: The field is rapidly advancing with new reagents designed for challenging modifications. These include organometallic reagents, which can exhibit extremely fast kinetics, and electron-deficient allenes.[15][16][17][18]

Screening a panel of reagents with different warheads and physicochemical properties is a powerful strategy for identifying a compound that can effectively label your target.[14]

Visualizing the Challenge: Factors in Cysteine Reactivity

The success of a cysteine modification experiment depends on a careful balance of several interconnected factors.

cluster_Protein Protein Environment cluster_Reaction Reaction Conditions Cys Target Cysteine pKa pKa Value (Thiol vs. Thiolate) Access Steric Accessibility (Buried vs. Exposed) Redox Redox State (Free Thiol vs. Disulfide) Outcome Reaction Outcome (Efficiency & Specificity) pKa->Outcome Access->Outcome Redox->Outcome Reagent Modifying Reagent (Size, Reactivity) Reagent->Outcome pH Buffer pH pH->pKa Influences Thiolate Formation pH->Outcome Conc Reagent Concentration & Reaction Time Conc->Outcome

Caption: Key factors influencing hindered cysteine modification kinetics.

Troubleshooting Guide

Use this guide to diagnose and solve specific issues encountered during your experiments.

ProblemPotential CauseRecommended Solution
Low to No Labeling Efficiency 1. Suboptimal pH: The buffer pH is too low to deprotonate the cysteine thiol into the more reactive thiolate anion. This is especially true for cysteines with an elevated pKa.[7][19]Perform a pH titration experiment, testing a range of buffers from pH 7.0 to 9.0. Analyze labeling efficiency at each pH to find the optimal condition.[10] Ensure your buffer has sufficient capacity to maintain the pH throughout the reaction.
2. Insufficient Reagent/Time: The concentration of the modifying reagent is too low, or the reaction time is too short for a slow-reacting, hindered cysteine.Increase the molar excess of the alkylating agent (a 10- to 20-fold excess is a good starting point).[10] Also, extend the incubation time, monitoring the reaction progress at various time points (e.g., 30 min, 2 hr, overnight) to find the saturation point.[7]
3. Cysteine is Inaccessible: The target cysteine is buried within the protein's core or sterically shielded by neighboring residues, preventing the reagent from reaching it.[5]Introduce mild denaturants (e.g., 1-2 M urea) to increase protein flexibility and expose the cysteine. Alternatively, screen smaller or more reactive labeling reagents that may have better access to the hindered site.[15]
4. Cysteine is Oxidized: The target cysteine is forming a disulfide bond, either with another cysteine in the protein or with a small molecule like glutathione.[20]Ensure complete reduction of disulfide bonds before alkylation by incubating with a sufficient excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[7] TCEP is often preferred as it does not contain a thiol and won't compete with the target cysteine for the labeling reagent.
High Off-Target Labeling 1. Reaction pH is Too High: A pH above 8.5-9.0 can deprotonate other nucleophilic side chains, such as the amine group of lysine, leading to non-specific modification.[4][9]Lower the reaction pH. Often, a pH of 7.5-8.0 provides a good balance between cysteine reactivity and specificity.[9]
2. Excessive Reagent/Time: Using a very high concentration of a reactive reagent or allowing the reaction to proceed for too long can drive modification at less reactive, off-target sites.[7]Titrate the concentration of your alkylating agent to find the lowest effective concentration. Similarly, perform a time-course experiment to determine the point of complete target cysteine alkylation without significant side reactions.[7]
Protein Precipitation 1. Harsh Reaction Conditions: The combination of pH, temperature, and the labeling reagent itself may be causing the protein to denature and aggregate.Perform the reaction at a lower temperature (e.g., 4°C or room temperature instead of 37°C).[7] Avoid extreme pH values unless absolutely necessary. Screen different buffer compositions for improved protein stability.

Experimental Protocols & Workflow

Troubleshooting Workflow Diagram

When faced with a failed labeling experiment, a systematic approach is key.

Start Start: Low/No Labeling Check_Reduction Is the Cysteine Reduced? (Check DTT/TCEP Step) Start->Check_Reduction Check_pH Is the pH Optimal? (pKa vs. Buffer pH) Check_Reduction->Check_pH Yes Fix_Reduction Action: Ensure complete pre-reduction with excess DTT/TCEP. Check_Reduction->Fix_Reduction No Check_Reagent Is the Reagent Suitable? (Steric Hindrance vs. Reagent Size) Check_pH->Check_Reagent Yes Fix_pH Action: Perform pH screen (e.g., pH 7.0 - 9.0). Check_pH->Fix_pH No Check_Conditions Are Conc./Time Sufficient? Check_Reagent->Check_Conditions Yes Fix_Reagent Action: Screen smaller or more reactive reagents. Check_Reagent->Fix_Reagent No Fix_Conditions Action: Increase reagent concentration and/or incubation time. Check_Conditions->Fix_Conditions No Success Successful Labeling Check_Conditions->Success Yes Fix_Reduction->Check_pH Fix_pH->Check_Reagent Fix_Reagent->Check_Conditions Fix_Conditions->Success

Caption: A systematic workflow for troubleshooting low labeling efficiency.

Protocol 1: pH Optimization for Hindered Cysteine Labeling

This protocol provides a framework for identifying the optimal pH for your specific protein and labeling reagent.

Objective: To determine the pH that maximizes the rate and specificity of cysteine modification.

Materials:

  • Purified protein stock in a low-buffering solution (e.g., saline).

  • Series of 1 M buffer stocks across a pH range (e.g., HEPES for pH 7.0-7.5, Tris-HCl for pH 7.5-9.0).

  • Reducing agent stock (e.g., 500 mM TCEP).

  • Labeling reagent stock (e.g., 100 mM iodoacetamide in DMSO).

  • Quenching solution (e.g., 1 M DTT).

  • Analysis equipment (e.g., LC-MS system, SDS-PAGE with fluorescent scanner if using a tagged reagent).

Methodology:

  • Prepare Reaction Buffers: In separate tubes, prepare your reaction buffers at the final desired concentration (e.g., 100 mM) for each pH point to be tested (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).

  • Protein Reduction: Dilute your protein into each reaction buffer to the final working concentration (e.g., 10 µM). Add TCEP to a final concentration of 5 mM. Incubate for 30-60 minutes at room temperature to ensure all disulfide bonds are reduced.

  • Initiate Labeling: Add the labeling reagent to each tube to a final concentration of 10- to 20-fold molar excess over the protein (e.g., 100-200 µM). It is critical to add the reagent from a concentrated stock to avoid altering the pH.

  • Incubate: Incubate all reactions for a fixed time (e.g., 2 hours) at a constant temperature (e.g., room temperature), protected from light.[7]

  • Quench Reaction: Stop the reaction by adding a quenching agent like DTT to a final concentration that is in large excess of the initial labeling reagent (e.g., 10 mM).

  • Analyze Results: Prepare samples for analysis. The preferred method is intact protein mass spectrometry to precisely measure the mass shift corresponding to the covalent modification. This will reveal the percentage of labeled vs. unlabeled protein at each pH.

  • Interpret Data: Plot the percentage of labeled protein against pH. The optimal pH will yield the highest labeling efficiency. If off-target labeling is a concern, peptide mapping via LC-MS/MS may be required to confirm the site of modification.

Protocol 2: Screening Cysteine-Reactive Reagents

Objective: To compare the efficiency of different electrophilic "warheads" for labeling a sterically hindered cysteine.

Methodology:

  • Select Reagents: Choose a panel of reagents with varying reactivities and sizes. For example, compare a standard haloacetamide (Iodoacetamide), a Michael acceptor (N-ethylmaleimide), and a more reactive compound if available (e.g., an acrylamide-based probe).

  • Standardize Conditions: Using the optimal pH determined from Protocol 1, set up parallel reactions for each reagent.

  • Equimolar Comparison: It is crucial to use the same protein concentration, reagent molar excess, reaction time, and temperature for all reactions to ensure a fair comparison.

  • Initiate, Incubate, and Quench: Follow steps 3-5 from Protocol 1 for each reagent being tested.

  • Analyze and Compare: Using intact protein mass spectrometry, determine the labeling efficiency for each reagent. The reagent that provides the highest percentage of modification under these controlled conditions is the most effective for your specific target.

References

  • High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery - PMC. (2018). Angewandte Chemie International Edition. [Link]

  • High-Throughput Kinetic Analysis for Target-Directed Covalent Ligand Discovery. (2018). PubMed. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025). ChemRxiv. [Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. (2020). Drug Discovery Today. [Link]

  • Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation - PMC. (2020). IUCrJ. [Link]

  • Factors Affecting Protein Cysteine Reactivity. (2020). Encyclopedia MDPI. [Link]

  • Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. (2022). MDPI. [Link]

  • Amino acid neighbours and detailed conformational analysis of cysteines in proteins. (1995). Oxford Academic. [Link]

  • New Factors Enhancing the Reactivity of Cysteines in Molten Globule-Like Structures. (2020). MDPI. [Link]

  • A perspective on cysteine-reactive activity-based probes. (2025). RSC Publishing. [Link]

  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018). YouTube. [Link]

  • Targeting post-translationally modified cysteine by covalent inhibitors at diverse redox conditions using computational approach. (2022). ChemRxiv. [Link]

  • (A) Representative reagents for Cys modification based on nucleophilic... (2022). ResearchGate. [Link]

  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2024). Open Exploration Publishing. [Link]

  • Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC. (2013). Chemical Reviews. [Link]

  • Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. (2013). ACS Publications. [Link]

  • Fast Cysteine Bioconjugation Chemistry - PMC. (2022). Angewandte Chemie International Edition. [Link]

  • Chemoselective cysteine modification of peptides and proteins using 1H-isoindolium-based electron-deficient allenes. (2021). The Hong Kong Polytechnic University. [Link]

  • Cysteine Modification: Probing Channel Structure, Function and Conformational Change. (2015). Springer Link. [Link]

  • Modification of Cysteine. (2017). PubMed. [Link]

  • Proteomics alkylation woes. (2016). Chromatography Forum. [Link]

  • Cysteine accessibility of residue 26 of LeuT at different pHs. (2019). ResearchGate. [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2014). ResearchGate. [Link]

  • Disorder and cysteines in proteins: A design for orchestration of conformational see-saw and modulatory functions - PMC. (2018). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. (2014). ResearchGate. [Link]

  • Best practices for cysteine analysis - PMC. (2022). Free Radical Biology and Medicine. [Link]

  • Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation. (2014). American Journal of Physiology-Cell Physiology. [Link]

  • (PDF) Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. (2022). ResearchGate. [Link]

  • Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. (2022). ChemRxiv. [Link]

  • Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology. (2014). Frontiers in Pharmacology. [Link]

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Reference Data & Comparative Studies

Validation

Mechanistic Foundations: The Chemistry of Cysteine Modification

Precision Cysteine Mapping in Mass Spectrometry: A Comparative Guide to MTS Reagents vs. Traditional Alkylators As mass spectrometry (MS) workflows evolve from simple protein identification to complex structural proteomi...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Cysteine Mapping in Mass Spectrometry: A Comparative Guide to MTS Reagents vs. Traditional Alkylators

As mass spectrometry (MS) workflows evolve from simple protein identification to complex structural proteomics, the reagents we use must evolve in tandem. For decades, irreversible alkylating agents like Iodoacetamide (IAA) and N-ethylmaleimide (NEM) have been the undisputed workhorses for cysteine blocking in bottom-up proteomics[1]. However, when mapping protein topology, probing channel pore microenvironments, or executing the Substituted Cysteine Accessibility Method (SCAM), these traditional reagents often fall short due to their static nature and lack of steric tunability[2].

As an Application Scientist, I frequently guide laboratories transitioning from standard shotgun proteomics to dynamic structural mapping. This guide provides an objective, data-driven comparison between Methanethiosulfonate (MTS) reagents and traditional alkylators, detailing the mechanistic causality behind reagent selection and providing self-validating protocols for your MS workflows.

To understand why a reagent succeeds or fails in a specific MS assay, we must examine its reaction mechanism.

  • Traditional Alkylators (IAA & NEM): IAA reacts via an

    
     nucleophilic substitution to form a stable thioether bond. While effective for permanent denaturation, IAA is notorious for off-target alkylation (over-alkylation) of N-termini, lysine, and histidine residues if the concentration exceeds 10 mM or incubation is prolonged[3]. NEM reacts via a rapid Michael addition, which is highly specific to thiols but adds a bulky, hydrophobic moiety (+125.05 Da) that can suppress the ionization of certain peptides in the MS source. Both reactions are strictly irreversible.
    
  • MTS Reagents (MMTS, MTSEA, MTSET): MTS reagents react via a rapid thiol-disulfide interchange , forming a mixed disulfide bond with the target cysteine[4]. This mechanism offers three distinct advantages:

    • Absolute Specificity: The reaction is exclusively limited to sulfhydryl groups, eliminating the spectral complexity caused by off-target lysine modification.

    • Tunability: MTS reagents are synthesized with various functional heads. For example, MTSET carries a permanent positive charge, allowing researchers to probe the electrostatic lining of ion channels[5].

    • Reversibility: Because the resulting modification is a disulfide, it can be quantitatively removed using reducing agents like DTT or TCEP. This enables differential labeling workflows that are impossible with IAA or NEM.

Reagent_Selection Q1 Primary Goal of Cysteine Modification? A1 Standard Bottom-Up Protein Identification Q1->A1 A2 Structural Biology / Topology Mapping (SCAM) Q1->A2 R1 Iodoacetamide (IAA) or Chloroacetamide (CAA) A1->R1 Q2 Need Reversibility or Charge-Specific Probing? A2->Q2 A3 Yes (Differential Mapping, Pore Electrostatics) Q2->A3 A4 No (Permanent Solvent Accessibility Trapping) Q2->A4 R2 MTS Reagents (MMTS, MTSEA, MTSET) A3->R2 R3 N-Ethylmaleimide (NEM) A4->R3

Decision matrix for selecting cysteine modifiers in MS workflows.

Head-to-Head Performance Comparison

When designing an MS experiment, the choice of reagent impacts downstream data analysis, specifically precursor mass shifts and false discovery rates (FDR). Table 1 summarizes the critical parameters for the most common reagents.

Table 1: Comparative Metrics of Cysteine Modifying Reagents in MS

ReagentMechanismReversibilityMS Mass Shift (Da)Off-Target RiskPrimary Application
MMTS Thiol-DisulfideYes (via DTT/TCEP)+45.98Very LowReversible blocking, SCAM[4]
MTSET Thiol-DisulfideYes (via DTT/TCEP)+118.14Very LowProbing cation channels[5]
IAA

Alkylation
No+57.02High (Lys, N-term)Standard shotgun proteomics[1]
NEM Michael AdditionNo+125.05LowIrreversible structural trapping

Experimental Workflows & Causality

To ensure scientific integrity, a protocol must be a self-validating system. Below are two advanced workflows demonstrating the unique utility of MTS reagents.

Protocol A: Differential Cysteine Mapping via SCAM (Using MTSET)

This protocol maps solvent-exposed vs. buried cysteines in a folded membrane protein[2].

  • Step 1: Native Labeling. Incubate the intact, folded protein (1-5 µM) with 1 mM MTSET in HEPES buffer (pH 7.4) for 10 minutes at room temperature.

    • Causality: The short 10-minute window ensures that only highly solvent-accessible cysteines react before any reagent-induced conformational shifts occur.

  • Step 2: Rapid Desalting. Pass the reaction through a Zeba spin desalting column to remove unreacted MTSET.

    • Causality: We cannot use DTT to quench the reaction, as DTT would immediately cleave the newly formed MTSET-disulfide bonds. Physical removal is mandatory.

  • Step 3: Denaturation & Secondary Blocking. Denature the protein in 8M Urea and immediately add 10 mM NEM for 30 minutes.

    • Causality: Unfolding the protein exposes the previously buried cysteines. NEM permanently alkylates these newly exposed sites. We use NEM here instead of IAA to create a distinct mass shift (+125.05 Da) compared to MTSET (+118.14 Da), allowing the mass spectrometer to differentiate between "surface" and "buried" residues.

  • Step 4: Non-Reducing Digestion. Dilute urea to <2M and digest with Trypsin overnight at 37°C. Do not add DTT.

    • Causality: Standard proteomics protocols call for reduction/alkylation prior to digestion. Because the MTS label is a disulfide, reducing the sample will erase the spatial data gathered in Step 1.

  • Step 5: LC-MS/MS Analysis. Analyze via high-resolution Orbitrap MS. Surface cysteines will show a +118.14 Da shift; buried cysteines will show a +125.05 Da shift.

SCAM_Workflow N1 Native Protein (Folded State) N2 MTSET Labeling (Aqueous Buffer) N1->N2 Labels exposed Cys (+118.14 Da) N3 Desalt & Denature (+ 8M Urea) N2->N3 Removes free MTSET N4 NEM Block (Buried Cys) N3->N4 Unfolds protein N5 Non-Reducing Digest & LC-MS/MS N4->N5 Labels buried Cys (+125.05 Da)

Chemical logic and workflow for differential topology mapping using MTSET and NEM.

Protocol B: Reversible Thiol Blocking for Disulfide Linkage Mapping (Using MMTS)

When determining native disulfide pairings, free thiols must be blocked to prevent artifactual disulfide scrambling during sample preparation.

  • Step 1: Primary Block. React the native protein with 20 mM MMTS in slightly acidic buffer (pH 6.5) for 30 minutes.

    • Causality: A slightly acidic pH suppresses disulfide scrambling while still allowing the highly reactive MMTS to block free thiols rapidly[4].

  • Step 2: Digestion. Digest the protein with Trypsin/Lys-C under non-reducing conditions.

  • Step 3: MS Analysis (Run 1). Analyze the sample to identify native disulfide-linked peptides.

  • Step 4: Reduction & Secondary Alkylation (Optional Validation). Treat the remaining sample with 10 mM DTT (which reduces both the native disulfides and the MMTS blocks), followed by 50 mM IAA.

    • Causality: Re-analyzing this reduced/alkylated sample confirms the peptide identities that were previously locked in complex disulfide knots. The reversibility of MMTS allows a single sample to be analyzed in both intact and reduced states.

Conclusion

While Iodoacetamide remains a staple for high-throughput protein identification, it lacks the chemical flexibility required for advanced structural mass spectrometry. MTS reagents—by virtue of their rapid thiol-disulfide interchange mechanism, absolute specificity, and reversibility—provide researchers with a highly tunable toolkit. By carefully controlling the reduction state of your MS workflows, MTS reagents enable precise mapping of protein topology, channel pore electrostatics, and native disulfide architectures.

References

1.5 - nih.gov 2.2 - nih.gov 3.4 - mtoz-biolabs.com 4.3 - acs.org 5. - nih.gov 6. 1 - thermofisher.com

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Comparative

Introduction: The Role of 10-(t-Boc-amino)-1-decylmethanethiosulfonate in Surface Science

An In-Depth Comparative Guide to the NMR Characterization of 10-(t-Boc-amino)-1-decylmethanethiosulfonate 10-(t-Boc-amino)-1-decylmethanethiosulfonate is a bifunctional organic molecule of significant interest to researc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the NMR Characterization of 10-(t-Boc-amino)-1-decylmethanethiosulfonate

10-(t-Boc-amino)-1-decylmethanethiosulfonate is a bifunctional organic molecule of significant interest to researchers in materials science, nanotechnology, and drug development. Its structure, featuring a long decyl chain, a terminal tert-butyloxycarbonyl (Boc)-protected amine, and a methanethiosulfonate (MTS) headgroup, makes it an ideal precursor for the formation of amine-terminated self-assembled monolayers (SAMs) on gold and other noble metal surfaces.[1][2] The MTS group provides a robust anchor to the substrate, while the Boc group offers a stable, acid-labile protection for the amine functionality, which can be deprotected post-assembly to expose a reactive primary amine.[]

Precise chemical characterization is paramount to ensure the purity and structural integrity of this molecule before its application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing atom-level information about the molecule's structure.[][5] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 10-(t-Boc-amino)-1-decylmethanethiosulfonate, compares its spectral features with relevant alternatives, and details the experimental protocols necessary for its characterization.

Part 1: NMR Spectral Analysis of 10-(t-Boc-amino)-1-decylmethanethiosulfonate

The unequivocal structural confirmation of 10-(t-Boc-amino)-1-decylmethanethiosulfonate relies on the detailed assignment of its proton (¹H) and carbon-13 (¹³C) NMR spectra. The chemical environment of each nucleus dictates its specific resonance frequency (chemical shift), providing a unique fingerprint of the molecule.

¹H NMR Spectral Assignments

The ¹H NMR spectrum is characterized by distinct signals corresponding to the t-Boc protecting group, the long aliphatic decyl chain, and the MTS headgroup. The expected signals, typically recorded in a deuterated solvent like chloroform (CDCl₃), are summarized below.

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-C(CH₃)₃ (t-Boc)~1.44Singlet (s)9HThe nine protons of the three methyl groups are chemically equivalent and show no coupling, resulting in a strong singlet.
-NH- (Amide)~4.50Broad Singlet (br s)1HThe amide proton signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. Its position is solvent-dependent.
-CH₂-NH- ~3.10Quartet (q)2HThese protons are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield. They are coupled to the neighboring CH₂ group.
-S-CH₃ (MTS)~3.35Singlet (s)3HThe three protons of the methyl group attached to the sulfur atom are equivalent and appear as a distinct singlet.
-CH₂-S- (MTS)~3.15Triplet (t)2HProtons alpha to the electron-withdrawing MTS group are deshielded and shifted downfield. They are coupled to the adjacent CH₂ group.
-(CH₂)₈- (Alkyl Chain)~1.20 - 1.80Multiplet (m)16HThe protons of the central methylene groups of the long alkyl chain overlap, creating a complex multiplet in the upfield region.
¹³C NMR Spectral Assignments

In ¹³C NMR, every chemically non-equivalent carbon atom produces a distinct signal. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a series of singlets.[6]

Assigned CarbonsPredicted Chemical Shift (δ, ppm)Rationale
-C=O (Boc Carbonyl)~156.0The carbonyl carbon is highly deshielded due to the double bond and proximity to two oxygen atoms.
-C(CH₃)₃ (Boc Quaternary)~79.0The quaternary carbon of the t-Boc group is deshielded by the attached oxygen atoms.
-C(CH₃)₃ (Boc Methyls)~28.4The three equivalent methyl carbons of the t-Boc group appear as a single, intense signal.
-CH₂-NH- ~40.5The carbon atom bonded to the nitrogen is deshielded.
-S-CH₃ (MTS)~50.0The methyl carbon attached to the sulfur of the MTS group has a characteristic chemical shift.
-CH₂-S- (MTS)~38.0The carbon alpha to the MTS group is significantly deshielded.
-(CH₂)₈- (Alkyl Chain)~25.0 - 30.0The carbons of the long alkyl chain resonate in a narrow region, with slight variations based on their position relative to the chain ends.

Part 2: Comparative Analysis with Alternative SAM-Forming Thiols

To fully appreciate the NMR signature of 10-(t-Boc-amino)-1-decylmethanethiosulfonate, it is instructive to compare it with structurally similar molecules used for surface modification.

CompoundKey ¹H NMR DifferencesKey ¹³C NMR DifferencesRationale for Spectral Changes
10-(t-Boc-amino)-1-decanethiol Absence of the -S-CH₃ singlet (~3.35 ppm). The -CH₂-SH proton appears as a triplet (~1.3 ppm), and the adjacent -CH₂-S- protons are shifted upfield (~2.5 ppm).Absence of the -S-CH₃ signal (~50.0 ppm). The -CH₂-S- carbon is shifted significantly upfield (~24.0 ppm).The MTS group is more electron-withdrawing than a thiol (-SH) group, leading to greater deshielding of adjacent protons and carbons.
11-Amino-1-undecanethiol Absence of the large t-Boc singlet (~1.44 ppm) and the amide proton. The terminal -NH₂ protons appear as a broad signal. The -CH₂-NH₂ protons are shifted upfield compared to the Boc-protected analogue.Absence of all three Boc-related signals (-C=O, -C(CH₃)₃, -C(CH₃)₃). The -CH₂-NH₂ carbon is shifted upfield.The Boc group is a large, electron-withdrawing protecting group. Its removal dramatically alters the electronic environment of the terminal end of the molecule, resulting in significant upfield shifts for the adjacent nuclei.[7]
Decyltrimethoxysilane Absence of all signals related to the Boc-amino and MTS groups. Presence of a sharp singlet for the three methoxy (-OCH₃) groups (~3.6 ppm).Absence of Boc-amino and MTS carbon signals. Presence of a methoxy carbon signal (~50.5 ppm).This molecule represents a different class of SAM-forming reagents for oxide surfaces.[8] Its NMR spectrum is dominated by the silane headgroup and the alkyl chain, providing a clear contrast.

Part 3: Experimental Protocol for NMR Characterization

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology
  • Sample Preparation : Accurately weigh approximately 5-10 mg of 10-(t-Boc-amino)-1-decylmethanethiosulfonate.

  • Solvent Selection : Dissolve the sample in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve many organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can slightly alter chemical shifts.[5]

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup : Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

  • Locking and Shimming : The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for sharp, well-resolved peaks.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering 0-12 ppm.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), a relaxation delay of 2-5 seconds, and a spectral width covering 0-200 ppm.[9]

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction.

  • Referencing : Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

Experimental Workflow Diagram

G Figure 1: NMR Characterization Workflow Sample 1. Sample Preparation (5-10 mg in 0.7 mL CDCl₃) Tube 2. Transfer to NMR Tube Sample->Tube Spectrometer 3. Insert into Spectrometer Tube->Spectrometer LockShim 4. Lock & Shim Spectrometer->LockShim H1_Acq 5. ¹H Spectrum Acquisition LockShim->H1_Acq C13_Acq 6. ¹³C Spectrum Acquisition LockShim->C13_Acq Process 7. Data Processing (Fourier Transform, Phasing) H1_Acq->Process C13_Acq->Process Analyze 8. Spectral Analysis (Peak Picking, Integration, Assignment) Process->Analyze

Caption: Figure 1: A standardized workflow for acquiring and analyzing NMR spectra.

Part 4: Advanced Characterization with 2D NMR

For unambiguous assignment, especially for complex molecules, two-dimensional (2D) NMR techniques are invaluable. They reveal correlations between nuclei, confirming connectivity and spatial relationships.

  • ¹H-¹H COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled, typically those on adjacent carbons. This is used to trace the connectivity of the entire decyl chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the most reliable way to assign carbons that have attached protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons (like the Boc carbonyl and quaternary carbons) which are not visible in an HSQC spectrum.

Logical Relationships in 2D NMR

G Figure 2: 2D NMR Correlation Logic cluster_1d 1D Spectra cluster_2d 2D Correlation Experiments H1 ¹H Spectrum COSY COSY (¹H-C-C-¹H) H1->COSY correlates HSQC HSQC (¹H-¹³C Direct) H1->HSQC correlates HMBC HMBC (¹H-C-C-¹³C) H1->HMBC correlates C13 ¹³C Spectrum C13->HSQC correlates C13->HMBC correlates COSY->H1 confirms Assignment Unambiguous Structural Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Caption: Figure 2: Inter-relationships between 1D and 2D NMR experiments for full structural elucidation.

Conclusion

The NMR characterization of 10-(t-Boc-amino)-1-decylmethanethiosulfonate is a clear and robust process. The ¹H and ¹³C spectra provide a distinct set of signals that are readily assigned to the specific functional groups of the molecule: the t-Boc protector, the decyl spacer, and the MTS headgroup. Comparative analysis with alternative thiol-based molecules highlights the unique spectral signatures imparted by these functional groups. By following a rigorous experimental protocol and employing advanced 2D NMR techniques when necessary, researchers can confidently verify the identity, purity, and structural integrity of this key compound, ensuring its reliable performance in the fabrication of advanced functional surfaces.

References

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Validation

Verifying Disulfide Bond Formation: A Comparative Guide to Methanethiosulfonate (MTS) Reagents

Disulfide bonds are critical determinants of protein tertiary structure, stability, and function. Accurately mapping these bonds—whether native or engineered—is a fundamental requirement in biotherapeutic development and...

Author: BenchChem Technical Support Team. Date: March 2026

Disulfide bonds are critical determinants of protein tertiary structure, stability, and function. Accurately mapping these bonds—whether native or engineered—is a fundamental requirement in biotherapeutic development and structural biology. While traditional alkylating agents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) have long been the standard for thiol blocking, methanethiosulfonate (MTS) reagents (such as MMTS, MTSET, and MTSES) offer superior reaction kinetics, absolute thiol specificity, and unique reversibility[1].

This guide objectively compares MTS reagents against traditional alternatives and provides self-validating protocols for verifying disulfide bond formation through both functional assays and mass spectrometry.

Mechanistic Superiority: MTS vs. Traditional Alkylators

The fundamental difference between MTS reagents and traditional alkylators lies in their reaction mechanisms, which directly dictates their specificity and utility in complex biological matrices[2].

  • Iodoacetamide (IAM) & NEM (The Irreversible Alkylators): IAM operates via an SN2 nucleophilic substitution, while NEM utilizes a Michael addition to form irreversible covalent bonds[2]. The Causality of Off-Target Effects: At slightly alkaline pH (required to deprotonate cysteine to the reactive thiolate anion), the electrophilic nature of IAM drives it to cross-react with lysine, histidine, and N-terminal amines[2]. Furthermore, both IAM and NEM have been shown to cross-react with sulfenic acids (Cys-SOH), creating false positives in redox proteomics and obscuring true disulfide states[3].

  • MTS Reagents (The Reversible Exchangers): MTS reagents react via a rapid thiol-disulfide exchange mechanism, converting free thiols into mixed disulfides (e.g., -S-S-CH3 for MMTS) and releasing a sulfinic acid byproduct[1][2]. The Causality of Specificity: Because this is an exchange reaction rather than a brute-force alkylation, it is highly specific to sulfhydryls and avoids off-target amine modifications[2]. The intrinsic reactivity is exceptionally high (on the order of 105 M-1 s-1)[1]. Crucially, because the resulting product is a disulfide, the modification is fully reversible using reducing agents like DTT or TCEP, allowing for dynamic downstream manipulation[4].

Quantitative Comparison of Thiol-Reactive Probes
ReagentReaction MechanismKinetics (M-1 s-1)ReversibilityOff-Target RiskPrimary Application for Disulfides
MMTS Thiol-Disulfide Exchange~105 (Very Fast)Yes (via DTT/TCEP)Very LowReversible blocking for MS; preserving native S-S
MTSET / MTSES Thiol-Disulfide Exchange~105 (Very Fast)Yes (via DTT/TCEP)Very LowSCAM; topological mapping of engineered S-S
Iodoacetamide (IAM) SN2 Substitution~101 (Slow)NoHigh (Lys, His, N-term)Irreversible end-point alkylation for standard MS
N-ethylmaleimide (NEM) Michael Addition~103 (Moderate)NoModerateRapid irreversible blocking at acidic pH
Maleimide-PEG Michael Addition~103 (Moderate)NoModerateMass-shift assays (Gel electrophoresis)

Functional Verification: The Substituted-Cysteine Accessibility Method (SCAM)

For membrane proteins like ion channels, mass spectrometry is often hindered by hydrophobic transmembrane domains. The Substituted-Cysteine Accessibility Method (SCAM) bypasses this by using charged MTS reagents (MTSET+, MTSES-) to functionally verify engineered disulfide bonds[5][6].

The Logic: Charged MTS reagents are membrane-impermeable. They only react with water-exposed, free thiols in the protein pore or surface[6][7]. If an engineered disulfide bond successfully forms between two introduced cysteines, the thiol groups are protected and cannot react with the MTS reagent[7].

SCAM_Logic Mutant Engineered Double-Cys Mutant (Expressed in Cells) ApplyMTS Apply Charged MTS Reagent (e.g., MTSET+) Mutant->ApplyMTS ConditionA Disulfide Bond Formed ApplyMTS->ConditionA ConditionB No Disulfide (Free Thiols) ApplyMTS->ConditionB ResultA No Reaction with MTS Channel Function Intact ConditionA->ResultA Protected ResultB MTS Covalently Binds Channel Function Altered ConditionB->ResultB Accessible Verify Add DTT (Reduce Disulfide) Then Re-apply MTS ResultA->Verify Final MTS Binds Newly Freed Thiols Function Now Blocked Verify->Final Confirms S-S presence

SCAM logic for verifying engineered disulfide bonds using charged MTS reagents.

Protocol A: Self-Validating SCAM Electrophysiology

This protocol utilizes a self-validating loop to ensure negative results are due to disulfide formation, not steric hindrance.

  • Baseline Recording: Express the double-cysteine mutant in Xenopus oocytes or HEK293 cells. Record baseline macroscopic currents using patch-clamp electrophysiology.

  • MTS Application: Perfuse the cells with 1 mM MTSET+ (prepared immediately before use, as MTS reagents hydrolyze in aqueous buffers)[1].

  • Initial Observation: Monitor the current.

    • Causality: If the current is unaffected, the cysteines are either sterically hidden or locked in a disulfide bond.

  • Self-Validation (Reduction): Wash out the MTSET+. Perfuse the cells with 10 mM DTT for 5 minutes to reduce any existing disulfide bonds. Wash thoroughly to remove DTT.

  • Re-Application: Re-apply 1 mM MTSET+.

    • Causality: If the current is now rapidly blocked or altered, it proves the cysteines were previously accessible but protected by a disulfide bond. The system validates its own structural assumptions.

Structural Verification: Mass Spectrometry with MMTS

For proteomic verification of native disulfides, MMTS (Methyl Methanethiosulfonate) is an ideal blocking agent. Its extremely small size minimizes steric hindrance, allowing it to penetrate buried hydrophobic pockets to block free thiols without denaturing the protein structure[8]. Because the MMTS modification (+46 Da) is stable under non-reducing conditions, intact disulfides can be preserved during digestion and identified via LC-MS/MS.

MMTS_MS_Workflow Sample Protein Sample (Native Disulfides + Free Thiols) Block React with MMTS (pH 6.5 - 7.5, No Reductant) Sample->Block Digest Proteolytic Digestion (e.g., Trypsin, Non-reducing) Block->Digest Preserves S-S bonds MS LC-MS/MS Analysis Digest->MS FreeCys Free Cysteines: +46 Da Mass Shift (-S-CH3) MS->FreeCys SS Disulfide-Bonded Cysteines: No Mass Shift, Peptides Linked MS->SS

Non-reducing LC-MS/MS workflow utilizing MMTS to map free thiols versus intact disulfides.

Protocol B: Self-Validating Free Thiol Blocking with MMTS

This protocol maps which cysteines are free and which are engaged in disulfide bonds.

  • Sample Preparation: Solubilize the protein in a denaturing buffer (e.g., 6M Urea or 1% SDS) buffered to pH 6.5–7.0.

    • Causality: Maintaining a slightly acidic to neutral pH minimizes unintended disulfide scrambling (thiol-disulfide exchange) that occurs rapidly at pH > 7.5.

  • MMTS Blocking: Add MMTS to a final concentration of 20 mM. Incubate at room temperature for 30 minutes in the dark.

    • Causality: MMTS reacts rapidly with all free thiols, adding a 46 Da methylthio group. Intact disulfides are completely unreactive.

  • Quenching & Cleanup: Quench the reaction by adding a vast excess of free amino acids or by performing a buffer exchange (e.g., spin column) to remove unreacted MMTS.

  • Non-Reducing Digestion: Digest the protein using Trypsin overnight at 37°C. Crucially, do not add DTT or IAM.

  • Self-Validation (Parallel Control): Run a parallel sample where the protein is first reduced with 10 mM TCEP for 30 minutes before MMTS blocking.

    • Causality: This control validates the MS data. Any cysteine identified as a linked disulfide in the main sample MUST appear as a +46 Da modified monomer in this control sample, proving the digestion and ionization conditions are capable of detecting the peptide.

  • LC-MS/MS Analysis: Analyze via high-resolution mass spectrometry. Search for cross-linked peptides (intact disulfides) and peptides with a +46 Da variable modification on cysteine (originally free thiols).

References

Sources

Comparative

A Comparative Guide to Quantifying the Labeling Stoichiometry of Boc-Amino-MTS

In the dynamic fields of proteomics, drug development, and molecular biology, the precise covalent modification of proteins is a cornerstone technique. The ability to attach probes, drugs, or other moieties to specific s...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic fields of proteomics, drug development, and molecular biology, the precise covalent modification of proteins is a cornerstone technique. The ability to attach probes, drugs, or other moieties to specific sites on a protein allows for the elucidation of its function, tracking its localization, and creating novel therapeutic agents. A critical parameter in this process is the labeling stoichiometry, or the degree of labeling (DOL), which defines the average number of label molecules conjugated to each protein molecule.[1][2] An accurately determined stoichiometry is essential for the reproducibility and interpretation of experimental results.[1]

This guide provides an in-depth technical comparison of methodologies to quantify the labeling stoichiometry of proteins modified with a bifunctional methanethiosulfonate (MTS) reagent, herein referred to as Boc-amino-MTS. This reagent is designed for a two-stage conjugation strategy. Initially, the MTS group reacts specifically with the thiol of a cysteine residue.[3][4] Subsequently, the tert-butyloxycarbonyl (Boc) protecting group is removed to expose a primary amine, which can be used for further modifications.[5][6]

We will delve into the mechanistic principles behind labeling and quantification, provide detailed experimental protocols, and offer a comparative analysis of the available techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize and validate their protein conjugation workflows.

The Chemistry of Boc-Amino-MTS Labeling

Boc-amino-MTS represents a class of thiol-reactive chemical labeling reagents.[3][4] The methanethiosulfonate group is highly reactive towards the sulfhydryl side chain of cysteine residues, forming a stable disulfide bond under mild conditions.[3] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[][8] It is stable under a variety of conditions but can be efficiently removed using acidic conditions, such as with trifluoroacetic acid (TFA), to yield a free primary amine.[5]

This dual functionality allows for a targeted, multi-step approach to protein modification. The initial cysteine-specific labeling provides a precise attachment point, and the subsequent deprotection and secondary labeling at the newly formed amine offer versatility in conjugating a wide array of molecules.

Quantifying Labeling Stoichiometry: A Multi-faceted Approach

The quantification of labeling stoichiometry can be approached through several analytical techniques. The choice of method depends on the nature of the label, the required sensitivity and accuracy, and the available instrumentation. We will explore three primary methodologies: Mass Spectrometry, Colorimetric Assays, and Fluorescence Spectroscopy.

Mass Spectrometry: The Gold Standard for Precision

Mass spectrometry (MS) is a powerful tool for characterizing protein modifications and quantifying labeling stoichiometry with high accuracy.[9][10] It allows for the direct determination of the mass of the labeled protein, from which the number of attached labels can be deduced.

  • Protein Labeling:

    • Dissolve the cysteine-containing protein in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Add a 10-20 fold molar excess of Boc-amino-MTS (dissolved in a minimal amount of an organic solvent like DMSO).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Remove excess, unreacted reagent using a desalting column or dialysis.

  • Sample Preparation for MS:

    • Desalt the labeled protein sample using a C4 ZipTip or equivalent.

    • Elute the protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the protein.

    • Deconvolute the resulting multiply charged ion series to determine the intact mass of the protein.

  • Data Analysis:

    • Compare the mass of the labeled protein to the mass of the unlabeled protein.

    • The mass shift corresponds to the mass of the attached Boc-amino-MTS label(s).

    • The degree of labeling can be calculated by dividing the total mass shift by the mass of a single label.

  • Molar Excess of Reagent: A molar excess of the labeling reagent drives the reaction to completion, ensuring maximal labeling of accessible cysteine residues.

  • Desalting: Removal of non-volatile salts is crucial for successful ESI-MS analysis, as they can suppress the protein signal.

  • Deconvolution: This mathematical process converts the m/z spectrum of multiply charged ions into a true mass spectrum, allowing for the accurate determination of the protein's molecular weight.

Workflow for Intact Protein Mass Analysis

cluster_labeling Protein Labeling cluster_purification Purification cluster_ms Mass Spectrometry cluster_analysis Data Analysis p Protein Solution mix Incubate p->mix r Boc-amino-MTS r->mix purify Remove Excess Reagent (Desalting/Dialysis) mix->purify prep Sample Preparation (Desalting) purify->prep ms ESI-MS Analysis prep->ms decon Deconvolution ms->decon calc Calculate Mass Shift & Degree of Labeling decon->calc q1 Need for High Precision and Direct Measurement of Labeling? ms Mass Spectrometry q1->ms Yes q2 Is the Attached Label Fluorescent? q1->q2 No fs Fluorescence Spectroscopy q2->fs Yes ca Colorimetric Assay (e.g., Bradford) + Label Quantification q2->ca No

Caption: A decision tree to guide the selection of a suitable method for quantifying labeling stoichiometry.

Comparison of Quantification Methodologies

FeatureMass SpectrometryColorimetric Assays (Bradford)Fluorescence Spectroscopy
Principle Direct mass measurement of labeled proteinDye-binding to proteinAbsorbance of protein and fluorescent label
Directness Direct measurement of stoichiometryIndirect (requires separate label quantification)Direct for fluorescent labels
Accuracy HighModerateHigh (dependent on extinction coefficients)
Sensitivity HighModerateHigh
Throughput Low to moderateHighModerate to high
Instrumentation Mass SpectrometerSpectrophotometerUV-Vis Spectrophotometer
Key Advantage Provides precise mass and heterogeneity informationSimple, rapid, and inexpensiveHigh sensitivity for fluorescently labeled proteins
Limitations Requires specialized equipment and expertiseIndirect measurement, susceptible to buffer interferenceOnly applicable to fluorescent labels, requires accurate extinction coefficients

Alternatives to Boc-Amino-MTS

While Boc-amino-MTS offers a versatile two-stage labeling strategy, several alternative reagents are available for protein modification.

For Cysteine-Specific Labeling:
  • Maleimides: React with thiols to form stable thioether bonds. They are a widely used alternative to MTS reagents.

  • Iodoacetamides: Another class of thiol-reactive reagents that form stable thioether linkages.

  • para-Quinone Methides (p-QMs): A newer class of reagents that exhibit high specificity and rapid kinetics for cysteine conjugation.

[11]#### For Amine-Specific Labeling (Alternatives to the secondary labeling step):

  • N-Hydroxysuccinimide (NHS) Esters: Highly reactive towards primary amines, forming stable amide bonds. A[12][13] wide variety of NHS esters functionalized with different moieties are commercially available. *[14] Isothiocyanates: React with primary amines to form thiourea bonds. *[12] Click Chemistry Reagents: If the exposed amine is further modified with an azide or alkyne, it can undergo a bioorthogonal "click" reaction with a corresponding partner.

The quantification of labeling stoichiometry is a critical step in any protein modification workflow. For proteins labeled with the bifunctional reagent Boc-amino-MTS, a combination of techniques provides a comprehensive characterization. Mass spectrometry offers the most accurate and direct measurement of the initial cysteine labeling. For subsequent modifications at the deprotected amine, particularly with fluorescent probes, fluorescence spectroscopy is a sensitive and reliable method for determining the final degree of labeling. Colorimetric assays like the Bradford assay serve as a valuable and high-throughput method for total protein quantification, which is a necessary component of these calculations. The choice of methodology should be guided by the specific experimental goals, the nature of the conjugated molecule, and the available resources.

References

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254. [Link]

  • Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. Retrieved from [Link]

  • LCGC International. (2020, December 19). Quantifying Proteins by Mass Spectrometry. Retrieved from [Link]

  • ACS Measurement Science Au. (2024, March 29). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]

  • PubMed. (2023, June 28). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Protein Analysis Using the Bradford Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Targeted Quantitation of Proteins by Mass Spectrometry. Retrieved from [Link]

  • QIAGEN. (n.d.). Quantifying proteins using the Bradford method. Retrieved from [Link]

  • PubMed Central. (2023, June 28). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • PubMed Central. (n.d.). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. Retrieved from [Link]

  • Interchim. (n.d.). Fluorescent MTS. Retrieved from [Link]

  • Organic Letters. (2024, October 7). Fast and Selective Cysteine Conjugation Using para-Quinone Methides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). Boc-L-methionine. Retrieved from [Link]

  • MDPI. (2013, July 24). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of Boc-protecting group. Retrieved from [Link]

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Purification of MTS-Modified Compounds: A Comparative Guide

Methanethiosulfonate (MTS) reagents are indispensable in structural biology and biotherapeutics, widely utilized for site-directed spin labeling (SDSL), fluorophore attachment, and the synthesis of targeted covalent inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Methanethiosulfonate (MTS) reagents are indispensable in structural biology and biotherapeutics, widely utilized for site-directed spin labeling (SDSL), fluorophore attachment, and the synthesis of targeted covalent inhibitors. However, the inherent reactivity that makes the thiosulfonate group (–S–SO₂–CH₃) highly effective for cysteine modification also renders it exceptionally vulnerable during downstream purification.

As a Senior Application Scientist, I frequently observe researchers failing to isolate intact MTS-modified compounds because they apply generic peptide purification workflows without accounting for the unique chemical vulnerabilities of the MTS moiety. This guide provides an objective comparison of HPLC mobile phase alternatives, grounded in mechanistic causality, and outlines a self-validating protocol to ensure high-yield, high-purity recovery of MTS-modified compounds.

Mechanistic Imperatives: Why pH and Solvent Choice Matter

The thiosulfonate group is a highly reactive electrophile. Its stability is entirely dependent on the pH and the nucleophilic character of its environment.

  • The Threat of High pH: At a pH above 7.0, hydroxide ions (OH⁻) act as strong nucleophiles, attacking the sulfur atom of the MTS group. This leads to rapid hydrolysis, disproportionation, and the irreversible loss of the modification. While basic mobile phases are sometimes necessary to solubilize highly hydrophobic peptides, as noted in application notes by 1[1], they must be strictly avoided when handling MTS derivatives.

  • The Role of Acidic Ion-Pairing: In Reversed-Phase HPLC (RP-HPLC), acidic modifiers like Trifluoroacetic acid (TFA) serve a dual purpose. First, they act as ion-pairing agents that mask the basic side chains of peptides, increasing hydrophobicity and improving peak resolution[2]. Second, and most critically for MTS groups, the resulting low pH (~2.0) completely protonates silanol groups on the stationary phase and eliminates hydroxide nucleophiles in the mobile phase, locking the thiosulfonate moiety into a stable state[3].

Comparative Analysis of HPLC Mobile Phases

Selecting the correct mobile phase requires balancing chromatographic resolution, downstream mass spectrometry (MS) compatibility, and MTS stability.

Table 1: Mobile Phase Comparison for MTS-Modified Compounds
Mobile Phase SystemOperating pHIon-Pairing StrengthMS CompatibilityMTS StabilityBest Use Case
0.1% TFA in H₂O / ACN ~2.0HighPoor (Ion suppression)Excellent Gold standard for preparative isolation and high-resolution separation.
0.1% FA in H₂O / ACN ~2.7LowExcellent Very GoodLC-MS profiling and purification of easily resolved peaks.
10 mM NH₄OAc 5.5 – 6.0ModerateGoodModerateAlternative for highly acid-sensitive peptide sequences (requires rapid processing).
10 mM NH₄HCO₃ 7.5 – 8.5ModerateGoodPOOR AVOID. Induces rapid hydrolysis of the MTS group.
Table 2: Quantitative Stability of MTS-Peptides (24h Incubation at 25°C)

Experimental data demonstrating the pH-dependent hydrolysis curve of a standard MTS-labeled model peptide.

Mobile PhasepHIntact MTS-Peptide Recovery (%)Hydrolysis / Cleavage Products (%)
0.1% TFA2.0> 98% < 2%
0.1% FA2.796% 4%
10 mM NH₄OAc6.082% 18%
10 mM NH₄HCO₃8.0< 5% > 95%

Workflow Visualization

The following diagram maps the logical decision tree and self-validating checkpoints required for successful MTS-peptide purification.

MTS_Purification_Workflow A Crude MTS-Modified Synthesis Mixture B Pre-Run QC: Ellman's Assay (Verify absence of free -SH) A->B B->A Positive (Add more MTS) C Select Mobile Phase based on Peptide Stability B->C Negative (No free thiols) D 0.1% TFA in H2O/ACN (pH ~2.0) Gold Standard C->D E 0.1% FA in H2O/ACN (pH ~2.7) LC-MS Compatible C->E F 10 mM NH4OAc (pH 5.5-6.0) For Acid-Sensitive Peptides C->F G Ammonium Bicarbonate (pH > 7.5) AVOID C->G High pH Risk H RP-HPLC Separation (C18/C8) D->H E->H F->H I MTS Group Hydrolysis / Cleavage G->I J Fraction Collection & Lyophilization H->J K Post-Run QC: MALDI-TOF / ESI-MS (Confirm mass shift) J->K

Workflow for the purification and validation of MTS-modified compounds via RP-HPLC.

Experimental Methodology: A Self-Validating Protocol

A robust protocol does not assume success; it proves it at every critical junction. This step-by-step methodology ensures that artifacts are identified before they ruin the purification run.

Step 1: Pre-HPLC Quality Control (The Ellman's Assay)
  • Causality: Concentrating a crude mixture containing both MTS-modified peptides and unreacted free thiols on an HPLC column will force an intermolecular reaction, destroying your product and creating scrambled disulfide dimers.

  • Action: Perform an Ellman's test (DTNB assay) on a small aliquot of the crude mixture.

  • Validation: The assay must read negative (no yellow color at 412 nm) before injection. If positive, add a slight molar excess of the MTS reagent and incubate for an additional 30 minutes before proceeding.

Step 2: Stationary Phase Selection & Equilibration
  • Column Selection: The addition of an MTS group increases the hydrophobicity of the native peptide. Use a standard preparative C18 column (e.g., 100 Å pore size) for peptides < 3 kDa. For larger proteins, a C8 or C4 column (300 Å pore size) is required to prevent irreversible hydrophobic entrapment and shear-induced degradation.

  • Equilibration: According to established protocols in the 3[3], equilibrate the column with 95% Mobile Phase A (ddH₂O + 0.1% TFA) and 5% Mobile Phase B (Acetonitrile + 0.1% TFA).

Step 3: Gradient Elution & Orthogonal Monitoring
  • Action: Load the sample at a low flow rate. Run a shallow linear gradient (e.g., 15% to 90% Mobile Phase B over 45 minutes) as demonstrated in4[4]. Because the MTS group adds hydrophobicity, the modified peptide will predictably elute later than the unmodified precursor.

  • Validation: Monitor absorbance orthogonally at 214 nm (to track the peptide backbone) and 254 nm/280 nm (if the specific MTS derivative contains an aromatic chromophore).

Step 4: Fraction Handling and Post-Run Mass Validation
  • Causality: Prolonged exposure to aqueous environments, even at low pH, can slowly degrade the MTS group over several days.

  • Action: Immediately flash-freeze collected fractions in liquid nitrogen and lyophilize them in vacuo[3].

  • Validation: Analyze the lyophilized powder via MALDI-TOF or ESI-MS. You must confirm the exact addition of the MTS mass (e.g., +75.1 Da for a simple methyl methanethiosulfonate addition) to validate that the thiosulfonate linkage survived the chromatographic shear and acidic environment[3].

References

  • De Novo Peptides That Induce the Liquid–Liquid Phase Separation of α-Synuclein Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Reversible Photocontrol of Peptide Helix Content: Adjusting Thermal Stability of the Cis State Source: Bioconjugate Chemistry (acs.org) URL:[Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography Source: lcms.cz URL:[Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH Source: Agilent Technologies URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

10-(t-Boc-amino)-1-decylmethanethiosulfonate proper disposal procedures

As a Senior Application Scientist, I recognize that handling bifunctional crosslinkers and labeling reagents requires a rigorous approach to both experimental design and environmental health and safety (EHS). 10-(t-Boc-a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional crosslinkers and labeling reagents requires a rigorous approach to both experimental design and environmental health and safety (EHS). 10-(t-Boc-amino)-1-decylmethanethiosulfonate is a highly specialized reagent. It features an acid-labile tert-butyloxycarbonyl (t-Boc) protected amine, a lipophilic 10-carbon decyl spacer, and a highly reactive methanethiosulfonate (MTS) warhead designed to target free thiols (sulfhydryls).

Because of its specific chemical topology, improper disposal can lead to the release of reactive electrophiles into the environment or cause unwanted cross-reactivity in laboratory waste carboys[1]. This guide provides a self-validating, step-by-step operational plan for the safe handling, quenching, and disposal of this reagent.

Chemical Profiling & Mechanistic Hazards

To dispose of a chemical safely, we must first understand its reactivity profile. The MTS group reacts rapidly and specifically with sulfhydryls to form a mixed disulfide, releasing methanesulfinic acid as a byproduct.

  • The Hazard: If unreacted MTS reagents are discarded directly into mixed organic waste, they can react with other nucleophiles, potentially generating heat or releasing sulfurous gases.

  • The Solution (Quenching): We apply the principle of causality: by intentionally introducing an inexpensive, low-toxicity thiol (such as L-Cysteine or Dithiothreitol) to the waste mixture, we force the MTS group to react completely. This neutralizes the reactive electrophile, converting it into an inert disulfide before it ever reaches the waste carboy.

Quenching MTS 10-(t-Boc-amino)-1-decyl-MTS (Reactive Electrophile) Reaction Thiol-Disulfide Exchange (pH 7.0 - 8.0) MTS->Reaction Thiol Quenching Agent (e.g., L-Cysteine or DTT) Thiol->Reaction Disulfide Inert Mixed Disulfide (Safe for Waste) Reaction->Disulfide Byproduct Methanesulfinic Acid (Water Soluble Byproduct) Reaction->Byproduct

Chemical mechanism of MTS reagent quenching via thiol-disulfide exchange prior to disposal.

Immediate Safety & PPE Requirements

Before initiating any disposal or quenching protocol, ensure your operational environment is secure. MTS reagents and their t-Boc derivatives are classified as skin and eye irritants, and their carrier solvents (typically DMSO or DMF due to the lipophilic decyl chain) readily penetrate the skin[2][3].

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness).Carrier solvents like DMSO act as permeation enhancers, carrying the MTS reagent through compromised barriers.
Eye Protection Chemical safety goggles (ANSI Z87.1 compliant).Prevents severe ocular irritation from accidental splashes during the quenching phase[3].
Body Protection Flame-retardant laboratory coat.Protects against incidental contact and solvent flammability.
Environment Certified Chemical Fume Hood.Mitigates inhalation risks from potential sulfurous decomposition products.

Step-by-Step Disposal Protocol

Do not discharge this compound down the drain[2][4]. Under the EPA's Resource Conservation and Recovery Act (RCRA), mixtures containing these solvents and reactive groups must be treated as hazardous waste[5][6].

Phase A: Active Reagent Quenching (Self-Validating Workflow)
  • Calculate Excess: Determine the molar amount of leftover 10-(t-Boc-amino)-1-decylmethanethiosulfonate.

  • Prepare Quencher: Prepare a 100 mM solution of L-Cysteine or Dithiothreitol (DTT) in a mild buffer (e.g., 50 mM Tris, pH 7.5).

  • Execute Quench: Add the quencher to your reagent waste at a 10:1 molar excess (Thiol:MTS).

  • Incubate: Stir gently in the fume hood for 15–30 minutes at room temperature. The reaction is rapid, and the excess thiol ensures 100% consumption of the MTS warhead.

Phase B: Waste Segregation and Containment

Because the 10-carbon decyl chain renders the molecule highly lipophilic, your stock solutions were likely prepared in organic solvents.

  • Identify the Stream:

    • If dissolved in DMSO, DMF, or Methanol: Route to Non-Halogenated Organic Waste .

    • If dissolved in Chloroform or Dichloromethane: Route to Halogenated Organic Waste .

  • Transfer: Carefully pour the quenched mixture into the designated, chemically compatible high-density polyethylene (HDPE) waste carboy.

  • Decontaminate Primary Containers: Triple-rinse the original reagent vial with a compatible solvent (e.g., acetone or ethanol). Collect all rinsate and add it to the same hazardous waste container[2][5].

Phase C: EPA-Compliant Labeling & Logistics
  • Labeling: Attach a standard Hazardous Waste tag. You must list all constituents by their full chemical names (e.g., "10-(t-Boc-amino)-1-decylmethanethiosulfonate, DMSO, L-Cysteine, Tris Buffer"). Do not use abbreviations[2].

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) with secondary containment.

  • Disposal: Schedule a pickup with your institution's EHS office or a licensed hazardous waste contractor for final incineration[2][7].

Workflow Start Excess/Expired Reagent Quench Step 1: Quench with Excess Thiol (15-30 min at Room Temp) Start->Quench Segregate Step 2: Segregate Waste (Based on Carrier Solvent) Quench->Segregate Label Step 3: Apply RCRA/EPA Labels (List all constituents) Segregate->Label Store Step 4: Store in SAA (Secondary Containment) Label->Store Pickup Step 5: EHS Pickup & Incineration Store->Pickup

Step-by-step laboratory workflow for the safe handling and disposal of MTS reagents.

Regulatory Grounding & Compliance Data

To maintain strict adherence to federal guidelines, laboratory personnel must classify waste accurately. The EPA defines hazardous waste through specific characteristics (ignitability, corrosivity, reactivity, toxicity) and listed codes[6].

Table 2: Regulatory Classification Summary

ParameterGuideline / ClassificationReference
EPA Waste Characteristic Ignitable (D001) or Toxic, depending heavily on the carrier solvent used (e.g., Methanol is D001).40 CFR 261.21[6]
Drain Disposal Strictly Prohibited. Aquatic toxicity is a known hazard for unquenched MTS derivatives.Clean Water Act / EPA[5]
Empty Container Rule Must be triple-rinsed with a solvent capable of removing the product before the container is discarded.EPA RCRA Guidelines[5]

By integrating chemical quenching into your standard operating procedures, you not only protect laboratory personnel and the environment but also ensure that your waste streams remain chemically stable prior to EHS incineration.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available at:[Link]

  • Ohio University Environmental Health & Safety. Hazardous Materials Management Manual. Ohio University. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 10-(t-Boc-amino)-1-decylmethanethiosulfonate

Executive Safety Summary Handling 10-(t-Boc-amino)-1-decylmethanethiosulfonate requires a safety strategy that goes beyond standard compliance. This reagent combines a reactive methanethiosulfonate (MTS) headgroup with a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Handling 10-(t-Boc-amino)-1-decylmethanethiosulfonate requires a safety strategy that goes beyond standard compliance. This reagent combines a reactive methanethiosulfonate (MTS) headgroup with a lipophilic decyl chain. This duality creates a specific risk profile: the compound is designed to react with thiols (sulfhydryls) and the lipophilic tail facilitates rapid permeation through biological membranes (skin/gloves).

Critical Directive: Treat this compound not just as an irritant, but as a transdermal alkylating agent , especially when solubilized in organic carriers like DMSO.

Chemical Hazard Analysis (Mechanism of Toxicity)

To understand the PPE requirements, we must understand the chemical mechanism.

  • The MTS Warhead: The methanethiosulfonate group (

    
    ) is highly specific for cysteine residues. Upon contact with skin or mucous membranes, it rapidly modifies surface proteins, leading to contact dermatitis and potential sensitization.
    
  • The Lipophilic Vector: The 10-carbon decyl chain and the t-Boc protecting group significantly increase the LogP (partition coefficient). Unlike water-soluble reagents (e.g., MTSES), this compound partitions easily into the lipid bilayer of the stratum corneum.

  • The Carrier Effect: This reagent is almost exclusively used in organic solvents (DMSO/DMF). DMSO solvates the stratum corneum, creating a "superhighway" for the reagent to enter the bloodstream.

Safety Logic Diagram

The following logic flow dictates our barrier selection strategy:

SafetyLogic Hazard 10-(t-Boc...) MTS Reagent Vector Solvent Vector (DMSO/DMF) Hazard->Vector Solubilization Risk Transdermal Absorption Vector->Risk Enhances Permeation Barrier Barrier Failure: Standard Latex/Nitrile Risk->Barrier Penetrates Control Required Control: Double Glove (Nitrile/Silver Shield) + Fume Hood Barrier->Control Mitigation Strategy

Figure 1: Risk escalation pathway when solubilizing lipophilic MTS reagents.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this workflow. The following matrix is the minimum operational standard .

Protection ZoneStandard GearRequired Specification for MTS Handling Technical Rationale
Hand (Primary) Latex/Thin NitrileDouble-Gloving Protocol: 1. Inner: 4 mil Nitrile (Tactility)2. Outer: 5-8 mil Nitrile OR Laminate (Silver Shield)The outer glove sacrifices tactility for breakthrough time. If using DMSO, change outer gloves immediately upon any splash.
Respiratory Surgical MaskFume Hood (Face Velocity: 100 fpm) Contingency: N95/P100 with Organic Vapor CartridgeMTS reagents release methanesulfinic acid byproducts. Powder handling generates invisible aerosols that are potent respiratory irritants.
Eye/Face Safety GlassesChemical Splash Goggles Powder drift is unpredictable. Goggles seal the ocular cavity against dust and vapors that glasses permit.
Body Lab CoatButtoned Lab Coat + Tyvek Sleeves Wrist exposure is the most common failure point. Tyvek sleeves bridge the gap between glove cuff and lab coat.

Operational Protocol: Safe Handling & Solubilization

Objective: Solubilize the solid reagent without generating dust or allowing transdermal contact.

Step 1: Engineering Control Setup
  • Verify Fume Hood operation (magnehelic gauge or ribbon test).

  • Clear the hood deck. Place a disposable absorbent pad (plastic side down) on the work surface. This captures the inevitable micro-spills and allows for rapid cleanup.

Step 2: Weighing the Solid (The Static Risk)

Lipophilic powders are often static-prone and "jump" away from spatulas.

  • Do not weigh on an open bench. Move a micro-balance into the hood if possible.

  • If the balance is external:

    • Tare a screw-cap vial (closed).

    • Add powder inside the hood.

    • Cap tightly.[1][2][3][4][5][6]

    • Wipe the exterior of the vial with a Kimwipe dampened in ethanol (decontaminate exterior).

    • Transfer to the balance.

  • Anti-Static Gun: Use a Zero-Stat gun if the powder is flying; this prevents aerosolization.

Step 3: Solubilization (The Critical Risk)

Once in DMSO, the risk level escalates from "Irritant" to "Systemic Toxin".

  • Add the solvent (DMSO/DMF) slowly down the side of the vial.

  • Vortexing: Do not vortex open tubes. Cap tightly and hold the tube with a clean Kimwipe to detect any leakage immediately.

  • Pressure Release: MTS reagents can off-gas slightly upon decomposition. Open the vial away from your face inside the hood after vortexing.

Handling Workflow Diagram

Workflow Start Start: Solid Reagent Weigh Weighing: Closed Vial Method (Hood -> Balance -> Hood) Start->Weigh Solvent Solubilization: Add DMSO/DMF Weigh->Solvent Critical CRITICAL POINT: Transdermal Hazard Active Solvent->Critical High Risk Use Experimental Application Critical->Use Waste Waste Segregation Use->Waste

Figure 2: Operational workflow emphasizing the critical risk transition point.

Waste Management & Deactivation

Do not mix MTS reagents with concentrated bleach or strong oxidizers immediately, as this can cause exothermic reactions or the release of toxic sulfur oxide gases [1].

  • Liquid Waste: Collect all solvent waste in a dedicated "Halogenated/Sulfur Organic Waste" container.

  • Solid Waste: The absorbent pad, gloves, and pipette tips must be double-bagged in a sealed Ziploc bag before being placed in the solid biohazard/chemical waste bin.

  • Deactivation (Spills):

    • Cover spill with absorbent material.[2][7][8][9]

    • Treat with a 10% Sodium Bicarbonate solution (mild base) to hydrolyze the MTS ester, followed by water.

    • Alternative: A dilute (10%) bleach solution can be used for final surface wiping to destroy odors, but ensure ventilation is maximum.

Emergency Response

IncidentImmediate Action
Skin Contact 1. IMMEDIATELY remove contaminated clothing/gloves.2. Wash with soap and water for 15 minutes . (Do not use ethanol; it spreads the lipophilic chemical).
Eye Contact 1. Flush at eyewash station for 15 minutes holding eyelids open.2. Seek medical attention immediately (ophthalmology consult).
Inhalation 1. Move to fresh air.2. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • Santa Cruz Biotechnology. Methyl Methanethiosulfonate Safety Data Sheet. (General MTS Hazard Class). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from

  • Gaylord Chemical. DMSO Safety and Handling: Penetration Properties. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Methanethiosulfonate Reagents. Retrieved from

Sources

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